Product packaging for Amino-PEG36-CONH-PEG36-acid(Cat. No.:)

Amino-PEG36-CONH-PEG36-acid

Cat. No.: B13711761
M. Wt: 3332.0 g/mol
InChI Key: KUBRCCQDEJZJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amino-PEG36-CONH-PEG36-acid is a useful research compound. Its molecular formula is C150H300N2O75 and its molecular weight is 3332.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C150H300N2O75 B13711761 Amino-PEG36-CONH-PEG36-acid

Properties

Molecular Formula

C150H300N2O75

Molecular Weight

3332.0 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C150H300N2O75/c151-3-7-158-11-15-162-19-23-166-27-31-170-35-39-174-43-47-178-51-55-182-59-63-186-67-71-190-75-79-194-83-87-198-91-95-202-99-103-206-107-111-210-115-119-214-123-127-218-131-135-222-139-143-226-147-145-224-141-137-220-133-129-216-125-121-212-117-113-208-109-105-204-101-97-200-93-89-196-85-81-192-77-73-188-69-65-184-61-57-180-53-49-176-45-41-172-37-33-168-29-25-164-21-17-160-13-9-156-5-1-149(153)152-4-8-159-12-16-163-20-24-167-28-32-171-36-40-175-44-48-179-52-56-183-60-64-187-68-72-191-76-80-195-84-88-199-92-96-203-100-104-207-108-112-211-116-120-215-124-128-219-132-136-223-140-144-227-148-146-225-142-138-221-134-130-217-126-122-213-118-114-209-110-106-205-102-98-201-94-90-197-86-82-193-78-74-189-70-66-185-62-58-181-54-50-177-46-42-173-38-34-169-30-26-165-22-18-161-14-10-157-6-2-150(154)155/h1-148,151H2,(H,152,153)(H,154,155)

InChI Key

KUBRCCQDEJZJQX-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to Amino-PEG36-CONH-PEG36-acid for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Amino-PEG36-CONH-PEG36-acid, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, for researchers, scientists, and professionals in the field of drug development. This document outlines its chemical properties, applications, and detailed experimental protocols for its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a long-chain, monodisperse PEG linker featuring a terminal primary amine (-NH2) group and a terminal carboxylic acid (-COOH) group. This bifunctional architecture allows for the sequential and controlled conjugation of two different molecules, making it a valuable tool in the construction of complex bioconjugates. The extensive polyethylene glycol chain, composed of 72 PEG units, imparts significant hydrophilicity to the parent molecule, which can enhance the solubility and improve the pharmacokinetic profile of the resulting conjugate.[1][2]

The primary applications of this compound are in the burgeoning fields of PROTACs and ADCs.[1] In PROTACs, the linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery. In ADCs, the linker serves to attach a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and executing successful conjugation strategies.

PropertyValueReferences
Molecular Formula C150H300N2O75[3]
Molecular Weight ~3332 g/mol [3]
Purity Typically ≥95%[3]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMF and DMSO. PEG linkers are generally highly soluble in a range of organic solvents.[4][2][4]
Storage Conditions Store at -20°C in a dry, dark environment.[3]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the application of this compound in the synthesis of PROTACs and ADCs. These protocols are based on established methodologies for bifunctional PEG linkers and can be adapted for specific research needs.

PROTAC Synthesis using this compound

This protocol describes a two-step liquid-phase synthesis of a PROTAC, where the carboxylic acid end of the linker is first coupled to an amine-functionalized E3 ligase ligand, followed by the coupling of the linker's amine terminus to a carboxylic acid-functionalized target protein ligand.

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

  • Carboxylic acid-functionalized target protein ligand

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

Step 1: Coupling of this compound to the E3 Ligase Ligand

  • Dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting E3 ligase ligand-PEG linker intermediate by flash column chromatography or preparative HPLC.

  • Characterize the purified product by MS and NMR to confirm its identity and purity.

Step 2: Coupling of the Intermediate to the Target Protein Ligand

  • Dissolve the purified E3 ligase ligand-PEG linker intermediate (1.0 equivalent) and the carboxylic acid-functionalized target protein ligand (1.2 equivalents) in anhydrous DMF.

  • Add PyBOP (1.5 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, purify the crude PROTAC directly by preparative HPLC.

  • Characterize the final PROTAC product by MS and NMR to confirm its structure and purity.

ADC Conjugation using this compound

This protocol outlines the conjugation of a drug payload to a monoclonal antibody (mAb) via the this compound linker. This method targets the lysine (B10760008) residues on the antibody surface.

Materials:

  • Monoclonal antibody (mAb)

  • This compound

  • Amine-containing cytotoxic drug

  • EDC and NHS

  • DIPEA

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) system

  • UV-Vis spectrophotometer

  • SDS-PAGE analysis equipment

Procedure:

Step 1: Activation of the Drug with the Linker

  • Dissolve the amine-containing cytotoxic drug (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMSO.

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. This reaction forms an NHS ester-activated drug-linker conjugate.

Step 2: Conjugation to the Monoclonal Antibody

  • Prepare the mAb in PBS at a concentration of 5-10 mg/mL.

  • Add the activated drug-linker solution from Step 1 to the mAb solution. The molar ratio of the drug-linker to the mAb will determine the drug-to-antibody ratio (DAR) and should be optimized for the specific antibody and drug. A typical starting point is a 5-10 fold molar excess of the linker-drug.

  • Allow the conjugation reaction to proceed at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quench the reaction by adding an excess of a small amine-containing molecule, such as Tris or lysine, to react with any remaining NHS esters.

  • Purify the resulting ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC).

  • Characterize the purified ADC to determine the DAR using UV-Vis spectrophotometry (by measuring the absorbance of the protein and the drug) and confirm the integrity of the conjugate by SDS-PAGE.

Visualizing the Workflow and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Linker-Ligand 1 Conjugation cluster_step2 Step 2: PROTAC Assembly E3_Ligand E3 Ligase Ligand (-NH2) EDC_NHS EDC, NHS in DMF E3_Ligand->EDC_NHS Linker This compound (-COOH end) Linker->EDC_NHS Intermediate E3 Ligand-Linker Intermediate EDC_NHS->Intermediate PyBOP_DIPEA PyBOP, DIPEA in DMF Intermediate->PyBOP_DIPEA Purification1 Purification (HPLC) Intermediate->Purification1 Target_Ligand Target Protein Ligand (-COOH) Target_Ligand->PyBOP_DIPEA Final_PROTAC Final PROTAC Molecule PyBOP_DIPEA->Final_PROTAC Purification2 Purification (HPLC) Final_PROTAC->Purification2

Caption: Workflow for PROTAC synthesis.

ADC_Conjugation_Workflow cluster_step1 Step 1: Drug-Linker Activation cluster_step2 Step 2: Antibody Conjugation Drug Cytotoxic Drug (-NH2) Activation EDC, NHS in DMSO Drug->Activation Linker This compound (-COOH end) Linker->Activation Activated_Complex Activated Drug-Linker (NHS Ester) Activation->Activated_Complex Final_ADC Antibody-Drug Conjugate (ADC) Activated_Complex->Final_ADC Antibody Monoclonal Antibody (Lysine -NH2) Antibody->Final_ADC Purification Purification (SEC) Final_ADC->Purification Characterization Characterization (UV-Vis, SDS-PAGE) Purification->Characterization PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex Degradation Protein Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Poly-ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Proteasome->Degradation Degradation

References

An In-Depth Technical Guide to Amino-PEG36-CONH-PEG36-acid: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the bifunctional molecule Amino-PEG36-CONH-PEG36-acid, a key tool in modern drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and its critical role as a flexible and hydrophilic linker. Detailed experimental protocols for its application in bioconjugation and a discussion of the underlying biological pathways are provided to enable researchers to effectively utilize this molecule in their work.

Introduction

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has gained significant attention for its utility in the synthesis of PROTACs.[1] PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins associated with disease.[2] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The extended PEG chain of this compound imparts desirable properties such as increased hydrophilicity and optimized spatial orientation of the binding moieties.

Chemical Structure and Physicochemical Properties

The structure of this compound is characterized by two discrete PEG36 units connected by a stable amide bond. One terminus of the molecule features a primary amine (-NH2) group, while the other end is capped with a carboxylic acid (-COOH) group. This bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C150H300N2O75[3]
Molecular Weight ~3332 g/mol [3]
Appearance White solid
Purity ≥95%[3]
Solubility Soluble in water and most organic solvents
Storage Conditions -20°C, desiccated[3]

Applications in Drug Development

The primary application of this compound is as a linker in the construction of PROTACs. Its length and flexibility are crucial for enabling the formation of a stable and productive ternary complex between the target protein and an E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.

Role as a PROTAC Linker

A PROTAC molecule consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "E3 ligase ligand"), and a linker that connects these two moieties. The linker's composition and length are critical for optimizing the biological activity of the PROTAC. The this compound linker offers several advantages:

  • Hydrophilicity: The extensive PEG chain enhances the aqueous solubility of the resulting PROTAC molecule, which can improve its pharmacokinetic properties.

  • Flexibility: The linker's flexibility allows for the necessary conformational adjustments to facilitate the optimal orientation of the target protein and the E3 ligase for efficient ubiquitin transfer.

  • Length: The extended length of the PEG chains provides sufficient distance to span the space between the binding pockets of the target protein and the E3 ligase.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in the synthesis of bioconjugates, particularly PROTACs.

Synthesis of a PROTAC using this compound

The synthesis of a PROTAC using this linker typically involves two sequential amide coupling reactions. The order of coupling (i.e., which ligand is attached first) may be varied depending on the specific chemistry of the warhead and E3 ligase ligand. Below is a general, representative protocol.

Step 1: Activation of the Carboxylic Acid Terminus with NHS Ester

This protocol describes the activation of the carboxylic acid group on this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester.

  • Materials:

    • This compound

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Stir plate and stir bar

    • Reaction vessel

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) to the solution and stir until dissolved.

    • Add DCC or EDC (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the resulting NHS-activated linker can be used directly in the next step or purified. If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

Step 2: Coupling of the NHS-activated Linker to an Amine-containing Ligand (Warhead or E3 Ligase Ligand)

This protocol outlines the reaction of the NHS-activated linker with a ligand containing a primary or secondary amine.

  • Materials:

    • NHS-activated this compound

    • Amine-containing ligand (e.g., warhead for the target protein)

    • Anhydrous DMF or DMSO

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, as a non-nucleophilic base)

    • Stir plate and stir bar

    • Reaction vessel

  • Procedure:

    • Dissolve the amine-containing ligand (1 equivalent) in anhydrous DMF.

    • Add the solution of the NHS-activated linker (1-1.2 equivalents) to the ligand solution.

    • If the amine salt is used, add DIPEA or TEA (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the resulting conjugate can be purified by reverse-phase High-Performance Liquid Chromatography (HPLC).

Step 3: Coupling of the Second Ligand

The remaining free functional group on the linker-ligand conjugate (in this case, the primary amine) is then coupled to the second ligand (which must have a carboxylic acid that can be activated, for example, as an NHS ester). The procedure is analogous to the steps described above, with the roles of the amine and carboxylic acid reversed.

Characterization of the Final PROTAC

The final PROTAC molecule should be thoroughly characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized PROTAC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the PROTAC.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Signaling Pathways and Biological Evaluation

PROTACs synthesized using this compound function by hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein.

The Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome system is a major pathway for regulated protein degradation in eukaryotic cells. The process involves two main steps: the tagging of substrate proteins with ubiquitin and the degradation of the tagged proteins by the proteasome. A PROTAC facilitates the ubiquitination of a target protein by bringing it into close proximity with an E3 ubiquitin ligase.

Ubiquitin_Proteasome_Pathway cluster_PROTAC PROTAC-Mediated Degradation cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3 E3 Ligase PROTAC->E3 Recruits Ub_Target Ubiquitinated Target Protein E3->Ub_Target Ubiquitin Transfer Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP-dependent activation E2 E2 Conjugating Enzyme E1->E2 Transfer E2->E3 Binds Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Peptides Peptides Proteasome->Peptides Degradation

Caption: The PROTAC-mediated ubiquitin-proteasome pathway.

Biological Evaluation Workflow

A typical workflow for the biological evaluation of a newly synthesized PROTAC involves a series of in vitro assays to confirm its mechanism of action and efficacy.

PROTAC_Evaluation_Workflow A Synthesized PROTAC B Binding Assays (e.g., SPR, ITC) A->B Confirm binding to target and E3 ligase C Ternary Complex Formation (e.g., TR-FRET, AlphaLISA) B->C Assess formation of the ternary complex D Western Blot for Target Protein Degradation C->D Confirm target protein degradation E Dose-Response & Time-Course Degradation Studies D->E Determine DC50 and degradation kinetics F Cell Viability/Apoptosis Assays E->F Evaluate downstream cellular effects G In Vivo Efficacy Studies F->G Assess in vivo antitumor activity

Caption: A typical workflow for the biological evaluation of a PROTAC.

  • Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are used to quantify the binding affinity of the PROTAC to both the target protein and the E3 ligase independently.

  • Ternary Complex Formation: Proximity-based assays like Time-Resolved Fluorescence Energy Transfer (TR-FRET) or AlphaLISA are employed to confirm that the PROTAC can effectively bridge the target protein and the E3 ligase to form a ternary complex.

  • Target Protein Degradation: Western blotting is a standard method to directly visualize and quantify the reduction in the levels of the target protein in cells treated with the PROTAC.

  • Dose-Response and Time-Course Studies: These experiments are crucial to determine the potency (DC50, the concentration at which 50% of the target protein is degraded) and the kinetics of protein degradation.

  • Cellular Phenotypic Assays: Downstream cellular effects, such as inhibition of cell proliferation or induction of apoptosis, are assessed to confirm the functional consequences of target protein degradation.

  • In Vivo Studies: Promising PROTAC candidates are further evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and tolerability.

Conclusion

This compound is a versatile and highly valuable tool for researchers in drug discovery and chemical biology. Its well-defined structure, hydrophilicity, and length make it an excellent choice for the construction of PROTACs and other complex bioconjugates. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of this powerful molecule in the development of novel therapeutics.

References

Technical Guide: Synthesis of Amino-PEG36-CONH-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical guide for the synthesis of Amino-PEG36-CONH-PEG36-acid, a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative. This molecule is of significant interest in the field of bioconjugation and drug delivery, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] The structure consists of two PEG36 units linked by a stable amide bond, with terminal amino and carboxylic acid groups, respectively. This guide outlines a detailed, multi-step synthetic pathway, including experimental protocols, quantitative data, and characterization methods.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a convergent strategy involving the selective protection of functional groups, activation, and subsequent coupling of two PEG36 building blocks. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Preparation of Building Block A cluster_1 Preparation of Building Block B cluster_2 Coupling and Deprotection A1 Amino-PEG36-acid A2 Boc Protection A1->A2 A3 Boc-NH-PEG36-acid A2->A3 B1 Amino-PEG36-acid B2 Esterification B1->B2 B3 Amino-PEG36-ester B2->B3 C2 Amide Coupling (A+B) B3->C2 C1 NHS Activation of A C1->C2 C3 Boc-NH-PEG36-CONH-PEG36-ester C2->C3 C4 Ester Hydrolysis C3->C4 C5 Boc-NH-PEG36-CONH-PEG36-acid C4->C5 C6 TFA Deprotection C5->C6 C7 Final Product C6->C7

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Boc-NH-PEG36-acid (Building Block A)

This step involves the protection of the amino group of Amino-PEG36-acid using di-tert-butyl dicarbonate (B1257347) (Boc)₂O.

Protocol:

  • Dissolve Amino-PEG36-acid (1.0 eq) in a mixture of 1,4-dioxane (B91453) and water (1:1).

  • Add sodium bicarbonate (NaHCO₃, 3.0 eq) to the solution and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) in 1,4-dioxane dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, acidify the reaction mixture to pH 3-4 with a 1 M HCl solution.

  • Extract the product with dichloromethane (B109758) (DCM, 3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain Boc-NH-PEG36-acid as a white solid.

Step 2: Synthesis of Amino-PEG36-COOtBu (Building Block B)

To selectively activate the carboxylic acid of the first PEG molecule, the carboxylic acid of the second PEG molecule is protected as a tert-butyl ester.

Protocol:

  • Suspend Amino-PEG36-acid (1.0 eq) in anhydrous DCM.

  • Add N,N-dimethylformamide (DMF) as a catalyst (catalytic amount).

  • Add tert-butyl 2,2,2-trichloroacetimidate (2.0 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Filter the reaction mixture to remove any insoluble material.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Amino-PEG36-COOtBu.

Step 3: NHS Activation of Boc-NH-PEG36-acid

The carboxylic acid of Building Block A is activated with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][3][4]

Protocol:

  • Dissolve Boc-NH-PEG36-acid (1.0 eq) in anhydrous DCM.

  • Add N-hydroxysuccinimide (NHS, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) to the solution.[3]

  • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Monitor the formation of the NHS ester by TLC or LC-MS.

  • The resulting solution containing the activated Boc-NH-PEG36-NHS ester is used directly in the next step without isolation.

Step 4: Amide Coupling

The activated Building Block A is coupled with the amino group of Building Block B to form the amide bond.[5]

Protocol:

  • To the solution of Boc-NH-PEG36-NHS ester from Step 3, add a solution of Amino-PEG36-COOtBu (1.0 eq) in anhydrous DCM.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product, Boc-NH-PEG36-CONH-PEG36-COOtBu, by flash column chromatography.

Step 5: Deprotection of Boc and tert-Butyl Ester Groups

The final step involves the simultaneous removal of the Boc and tert-butyl ester protecting groups using trifluoroacetic acid (TFA).[6][7][8][9]

Protocol:

  • Dissolve the purified Boc-NH-PEG36-CONH-PEG36-COOtBu from Step 4 in a solution of 50% trifluoroacetic acid (TFA) in DCM.[6]

  • Stir the reaction mixture at room temperature for 1-2 hours.[9]

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with toluene (B28343) or DCM several times to ensure complete removal of residual TFA.[10]

  • The crude product can be purified by preparative reverse-phase HPLC to yield the final product, this compound, as a TFA salt.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis. These values are based on typical yields and purities achieved for analogous PEGylation reactions.

StepProductStarting MaterialMolar Ratio (SM:Reagent)Typical Yield (%)Purity (%) (by HPLC)
1Boc-NH-PEG36-acidAmino-PEG36-acid1 : 1.5 ((Boc)₂O)85-95>95
2Amino-PEG36-COOtBuAmino-PEG36-acid1 : 2 (tert-butyl 2,2,2-trichloroacetimidate)70-85>95
3 & 4Boc-NH-PEG36-CONH-PEG36-COOtBuBoc-NH-PEG36-acid1 : 1.2 (EDC/NHS)60-75>90
5This compoundBoc-NH-PEG36-CONH-PEG36-COOtBu1 : excess (TFA)90-98>98

Visualization of Key Processes

Amide Bond Formation

The core reaction in this synthesis is the formation of a stable amide bond between the two PEG36 units. This is typically achieved via an activated NHS ester intermediate.

Amide_Coupling reagent_A Boc-NH-PEG36-COOH Carboxylic Acid activated_ester Boc-NH-PEG36-COO-NHS NHS Ester reagent_A->activated_ester Activation reagent_B H₂N-PEG36-COOtBu Primary Amine final_product Boc-NH-PEG36-CONH-PEG36-COOtBu Amide Bond reagent_B->final_product activated_ester->final_product edc_nhs EDC, NHS coupling Coupling

Caption: Key amide bond formation step via NHS ester activation.

Protecting Group Strategy

The use of orthogonal protecting groups is crucial for the success of this synthesis. The Boc group is acid-labile, while the tert-butyl ester is also removed under acidic conditions, allowing for a one-step final deprotection.

Protecting_Groups start Boc-NH-PEG36-CONH-PEG36-COOtBu deprotection TFA / DCM start->deprotection Deprotection end H₃N⁺-PEG36-CONH-PEG36-COOH deprotection->end

Caption: Final deprotection step using Trifluoroacetic Acid (TFA).

Characterization

The identity and purity of the intermediates and the final product should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the presence of the PEG backbone, the amide bond, and the terminal functional groups, as well as the removal of protecting groups.[11][12][13][14][15]

  • Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS are essential for confirming the molecular weight of the PEG derivatives at each stage.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of the final product and intermediates.[]

Purification and Storage

Purification of PEGylated compounds can be challenging due to their physical properties.[17][18][19][20]

  • Purification: Flash column chromatography on silica gel is suitable for intermediates. For the final product, preparative reversed-phase HPLC is often required to achieve high purity. Size exclusion chromatography can also be employed to remove unreacted PEG reagents.[]

  • Storage: The final product, this compound, should be stored as a lyophilized powder at -20°C to prevent degradation. It is important to protect it from moisture.

References

Amino-PEG36-CONH-PEG36-acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the bifunctional linker, Amino-PEG36-CONH-PEG36-acid, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Attributes

This compound is a long-chain, flexible, and hydrophilic linker designed for the synthesis of PROTACs. Its structure features two 36-unit polyethylene (B3416737) glycol (PEG) chains connected by a stable amide (CONH) bond, with a terminal primary amine (NH2) and a carboxylic acid (COOH) group at opposite ends. These reactive functional groups allow for the covalent attachment of two different ligands: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.

PropertyValue
Molecular Weight 3331.96 g/mol
Chemical Formula C150H300N2O75

Role in PROTAC Drug Development

PROTACs are a revolutionary class of therapeutic agents that mediate the degradation of target proteins through the ubiquitin-proteasome system. The linker component, such as this compound, plays a pivotal role in the efficacy of a PROTAC by influencing several key parameters:

  • Solubility and Permeability: The extensive PEGylation imparts significant hydrophilicity, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule. This property is crucial for drug delivery and bioavailability.

  • Ternary Complex Formation: The length and flexibility of the PEG chains are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This spatial arrangement is essential for the efficient transfer of ubiquitin to the target protein.

  • Pharmacokinetics: The linker's characteristics can influence the metabolic stability and overall pharmacokinetic profile of the PROTAC.

Experimental Protocol: Synthesis of a PROTAC using this compound

The following is a generalized protocol for the synthesis of a PROTAC utilizing the amine and carboxylic acid functionalities of the this compound linker. This procedure involves a two-step sequential coupling of the E3 ligase ligand and the target protein ligand to the linker.

Materials:

  • This compound

  • E3 Ligase Ligand with a carboxylic acid or activated ester functionality

  • Target Protein Ligand with a primary or secondary amine functionality

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Amine-reactive activating agent (e.g., N-hydroxysuccinimide)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., HPLC, silica (B1680970) gel)

Procedure:

  • Activation of the Linker's Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF.

    • Add an excess of an amine-reactive activating agent, such as N-hydroxysuccinimide (NHS), and a coupling reagent like EDC.

    • Stir the reaction at room temperature for several hours to form the NHS ester of the linker.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Coupling of the Target Protein Ligand:

    • To the activated linker solution, add the target protein ligand containing a free amine.

    • Stir the reaction, typically in the presence of a non-nucleophilic base (e.g., DIEA), at room temperature until the reaction is complete.

    • The primary amine of the target protein ligand will react with the NHS ester of the linker to form a stable amide bond.

  • Coupling of the E3 Ligase Ligand:

    • The resulting intermediate now has a free primary amine at the other end of the PEG linker.

    • In a separate reaction vessel, activate the carboxylic acid group of the E3 ligase ligand using a coupling reagent such as HATU.

    • Add the amine-functionalized intermediate to the activated E3 ligase ligand.

    • Allow the reaction to proceed until completion to form the final PROTAC molecule.

  • Purification:

    • Purify the crude PROTAC product using an appropriate chromatographic technique, such as reverse-phase HPLC, to obtain the final compound with high purity.

  • Characterization:

    • Confirm the identity and purity of the synthesized PROTAC using analytical techniques like LC-MS and NMR.

Visualizing Key Processes

To better understand the role and application of this compound in PROTAC development, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand_Selection 1. Ligand Selection (POI & E3 Ligase) Linker_Design 2. Linker Selection (e.g., this compound) Ligand_Selection->Linker_Design Chemical_Synthesis 3. Chemical Synthesis Linker_Design->Chemical_Synthesis Purification 4. Purification & Characterization Chemical_Synthesis->Purification Binding_Assay 5. Ternary Complex Formation Assay Purification->Binding_Assay Degradation_Assay 6. In Vitro Protein Degradation Assay Binding_Assay->Degradation_Assay Cellular_Activity 7. Cellular Potency & Selectivity Assays Degradation_Assay->Cellular_Activity PK_PD 8. In Vivo Pharmacokinetic/ Pharmacodynamic Studies Cellular_Activity->PK_PD

A typical workflow for the design and evaluation of PROTACs.

The Role of Poly(ethylene glycol) Linkers in Advanced Drug Delivery Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted therapeutics has revolutionized the landscape of medicine, offering the potential for highly specific and effective treatments with minimized off-target effects. A critical component in the design of many advanced drug delivery systems, such as antibody-drug conjugates (ADCs) and nanoparticles, is the linker that connects the targeting moiety to the therapeutic payload. Among the various linker technologies, poly(ethylene glycol) (PEG) has emerged as a versatile and indispensable tool.[1][2] PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that offers a multitude of advantages in drug delivery.[1][][4] This technical guide provides a comprehensive overview of the role of PEG linkers in drug delivery, with a focus on their impact on pharmacokinetics, efficacy, and safety. It further details experimental protocols for the characterization of PEGylated conjugates and visualizes key concepts and pathways to aid in the rational design of next-generation drug delivery systems.

Core Principles of PEGylation in Drug Delivery

PEGylation, the process of covalently attaching PEG chains to a molecule, imparts several desirable properties to drug conjugates.[] The hydrophilic nature of PEG increases the overall water solubility of hydrophobic drugs, preventing aggregation and improving formulation stability.[4] The flexible PEG chain creates a "stealth" effect, forming a hydration shell around the conjugate that shields it from recognition by the reticuloendothelial system (RES), thereby prolonging its circulation half-life and reducing clearance.[][4] This extended circulation time is crucial for enhancing the probability of the drug reaching its target site.

The structure of the PEG linker itself is a critical design parameter. Key characteristics include:

  • Molecular Weight and Length: The length of the PEG chain directly influences the hydrodynamic radius of the conjugate, which in turn affects its pharmacokinetic profile.[5][6] Longer PEG chains generally lead to longer half-lives but can sometimes negatively impact the binding affinity of the targeting moiety or the potency of the payload due to steric hindrance.[5][6]

  • Architecture (Linear vs. Branched): Linear PEGs are the simplest form, consisting of a single chain.[] Branched or multi-arm PEGs feature multiple PEG chains extending from a central core.[][7][8] Branched PEGs offer a larger hydrodynamic volume for a given molecular weight, potentially leading to even greater shielding and longer circulation times.[7][9] They also provide multiple attachment points, which can be advantageous for increasing the drug-to-antibody ratio (DAR) in ADCs.[7][8]

  • Functionality (Homobifunctional vs. Heterobifunctional): Homobifunctional PEGs possess the same reactive group at both ends, while heterobifunctional PEGs have different reactive groups.[] Heterobifunctional PEGs are particularly valuable for controlled, stepwise conjugation of two different molecules, such as an antibody and a drug.

Data Presentation: Quantitative Impact of PEG Linkers

The choice of PEG linker has a quantifiable impact on the performance of a drug conjugate. The following tables summarize key data from various studies, illustrating the effects of PEG linker length and architecture on pharmacokinetics and in vitro efficacy.

Table 1: Effect of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates

Linker TypeADC ModelAnimal ModelKey Pharmacokinetic ParameterResult
No PEGNon-targeting MMAE ADCRatClearanceRapid
PEG4Non-targeting MMAE ADCRatClearanceFaster than PEG8/12
PEG8Non-targeting MMAE ADCRatClearanceSlower; threshold for minimal clearance
PEG12Non-targeting MMAE ADCRatClearanceSlow; similar to PEG8
No PEGZHER2-MMAEMouseHalf-life-
4 kDa PEGZHER2-MMAEMouseHalf-life2.5-fold increase vs. no PEG[6]
10 kDa PEGZHER2-MMAEMouseHalf-life11.2-fold increase vs. no PEG[6]

Table 2: Effect of PEG Linker Length on In Vitro Efficacy (Cytotoxicity) of ADCs

Linker TypeADC ModelCell LineKey Efficacy MetricResult
No PEGZHER2-MMAENCI-N87Cytotoxicity (IC50)-
4 kDa PEGZHER2-MMAENCI-N87Cytotoxicity (IC50)4.5 to 6.5-fold increase vs. no PEG[6]
10 kDa PEGZHER2-MMAENCI-N87Cytotoxicity (IC50)22.5-fold increase vs. no PEG[6]
Short Branched LinkerTrastuzumab-MMAEBT-474Cytotoxicity (IC50)0.68 nM[10]
Long Branched Linker (with PEG4)Trastuzumab-MMAEBT-474Cytotoxicity (IC50)0.074 nM[10]

Table 3: Comparative Analysis of Linear vs. Branched PEG Linkers

FeatureLinear PEG (e.g., m-PEG10-acid)Branched PEG
Architecture Single, unbranched chainMultiple PEG arms from a central core[][7]
Drug-to-Antibody Ratio (DAR) Typically lower (one linker, one drug)Potentially higher (one linker, multiple drugs)[7][8]
Hydrodynamic Volume Smaller for a given molecular weightLarger for a given molecular weight, reducing renal clearance[7][9]
"Stealth" Effect Provides a hydrophilic shieldOffers superior shielding due to its 3D structure[7]
In Vivo Half-Life Generally shorter than branched PEGs of similar molecular weightSignificantly longer circulation time[7][9]
Steric Hindrance MinimalCan be more significant, potentially affecting binding affinity[10]

Experimental Protocols

Accurate characterization of PEGylated drug conjugates is essential for ensuring product quality, consistency, and for understanding their in vivo behavior. The following are detailed methodologies for key experiments.

Synthesis of a Heterobifunctional PEG Linker (Azide-PEG-NHS Ester)

This protocol describes a general method for synthesizing a heterobifunctional PEG linker, which can be used to conjugate a molecule with an amine group to another molecule with an alkyne group via click chemistry.

Materials:

  • α-Hydroxy-ω-carboxy-PEG

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Azidotrimethylsilane (B126382)

  • Stannous chloride (SnCl2)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Carboxyl Group: Dissolve α-hydroxy-ω-carboxy-PEG, NHS, and DCC in anhydrous DCM. Stir the reaction mixture at room temperature overnight.

  • Filtration: Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Extraction: Wash the filtrate sequentially with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the resulting α-hydroxy-ω-NHS ester-PEG by silica gel column chromatography.

  • Azidation of Hydroxyl Group: Dissolve the purified product and azidotrimethylsilane in anhydrous DMF. Add stannous chloride and stir the reaction at room temperature for 24 hours.

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Final Purification: Concentrate the solution and purify the final product, Azide-PEG-NHS ester, by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized linker using ¹H NMR and MALDI-TOF mass spectrometry.

Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a powerful technique for determining the molecular weight and the degree of PEGylation of proteins.[2][11][12]

Materials:

  • PEGylated protein sample

  • Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in acetonitrile/water with 0.1% trifluoroacetic acid)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation: Mix the PEGylated protein sample with the matrix solution in an appropriate ratio (typically 1:1 to 1:10 v/v).

  • Spotting: Spot a small volume (e.g., 0.5-1 µL) of the mixture onto the MALDI target plate.[2]

  • Crystallization: Allow the spot to air-dry, forming a co-crystal of the sample and matrix.[2]

  • Data Acquisition: Insert the target plate into the mass spectrometer. Acquire mass spectra in linear mode, which is generally more suitable for large and heterogeneous molecules like PEGylated proteins.[2][13]

  • Data Analysis: The resulting spectrum will show a series of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains. The mass difference between adjacent peaks will correspond to the molecular weight of a single PEG unit. This allows for the determination of the distribution of PEGylated species.

Analysis of PEGylated Conjugates by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size and is used to assess the purity and aggregation of PEGylated proteins.[14]

Materials:

  • PEGylated conjugate sample

  • SEC column (e.g., TSKgel G4000SWXL)

  • Mobile phase (e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2 with 10% isopropanol)[4]

  • HPLC system with a UV detector

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[4]

  • Sample Injection: Inject a defined volume of the PEGylated conjugate sample (e.g., 10 µL at a concentration of 5.0 mg/mL).[4]

  • Chromatographic Separation: Run the separation in isocratic mode.[4]

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: The chromatogram will show peaks corresponding to the monomeric PEGylated conjugate, as well as any high molecular weight aggregates or low molecular weight fragments. The retention time is inversely proportional to the hydrodynamic size.

Quantification of PEGylated Proteins using ELISA

An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the concentration of a PEGylated protein in biological samples.[8][15][16][17]

Materials:

  • Microplate pre-coated with an antibody specific to the protein portion of the conjugate.

  • PEGylated protein standard of known concentration.

  • Biotinylated detection antibody that also binds to the protein.

  • Streptavidin-HRP conjugate.

  • TMB substrate solution.

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the PEGylated protein standard in assay buffer. Dilute the unknown samples in assay buffer.

  • Binding: Add standards and samples to the wells of the pre-coated microplate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate several times with wash buffer to remove unbound components.

  • Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add the streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add the TMB substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of the PEGylated protein in the unknown samples.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in drug delivery with PEG linkers.

Logical Relationship: Cleavable vs. Non-Cleavable PEG Linkers

G cluster_0 Drug Delivery Process cluster_1 Linker Type ADC in Circulation ADC in Circulation Target Cell Binding Target Cell Binding ADC in Circulation->Target Cell Binding Internalization Internalization Target Cell Binding->Internalization Intracellular Trafficking Intracellular Trafficking Internalization->Intracellular Trafficking Drug Release Drug Release Intracellular Trafficking->Drug Release Therapeutic Effect Therapeutic Effect Drug Release->Therapeutic Effect Cleavable Linker Cleavable Linker Drug Release->Cleavable Linker Triggered by intracellular environment (e.g., pH, enzymes) Non-Cleavable Linker Non-Cleavable Linker Drug Release->Non-Cleavable Linker Requires lysosomal degradation of the antibody

Caption: Logical flow of drug release for cleavable vs. non-cleavable PEG linkers.

Experimental Workflow: Characterization of a PEGylated ADC

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Functional Assays PEG Linker Synthesis PEG Linker Synthesis Drug-Linker Conjugation Drug-Linker Conjugation PEG Linker Synthesis->Drug-Linker Conjugation Antibody-Drug Conjugation Antibody-Drug Conjugation Drug-Linker Conjugation->Antibody-Drug Conjugation Purification (SEC) Purification (SEC) Antibody-Drug Conjugation->Purification (SEC) MALDI-TOF MS Mass Spectrometry (MALDI-TOF) Purification (SEC)->MALDI-TOF MS SEC_analysis Size Exclusion Chromatography Purification (SEC)->SEC_analysis DLS Dynamic Light Scattering Purification (SEC)->DLS ELISA Binding Assay (ELISA) Purification (SEC)->ELISA In Vitro Cytotoxicity In Vitro Cytotoxicity Purification (SEC)->In Vitro Cytotoxicity In Vivo Efficacy In Vivo Efficacy In Vitro Cytotoxicity->In Vivo Efficacy Pharmacokinetics Pharmacokinetics In Vivo Efficacy->Pharmacokinetics

Caption: A typical experimental workflow for the synthesis and characterization of a PEGylated ADC.

Signaling Pathway: HER2-Targeted Therapy

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling HER2 HER2 Receptor HER3 HER3 Receptor HER2->HER3 Heterodimerization Ras Ras HER2->Ras PI3K PI3K HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation HER2_ADC HER2-Targeted ADC (e.g., Trastuzumab Emtansine) HER2_ADC->HER2 Binds to HER2

Caption: Simplified HER2 signaling pathway and the inhibitory action of a HER2-targeted ADC.[18][19][20][21]

Signaling Pathway: Mechanism of Action of Doxorubicin (B1662922)

G Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition Mitochondria Mitochondria Doxorubicin->Mitochondria Generates DNA_damage DNA Damage DNA->DNA_damage Adduct formation TopoisomeraseII->DNA_damage Stabilizes DNA breaks ROS Reactive Oxygen Species (ROS) ROS->DNA_damage Mitochondria->ROS Generates Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: The multi-faceted mechanism of action of Doxorubicin, a common ADC payload.[5][6][22][23][24]

Signaling Pathway: Bcl-2 Family in Apoptosis

G cluster_0 Mitochondrion MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Anti_apoptotic Anti-apoptotic (Bcl-2, Bcl-xL) Pro_apoptotic_effector Pro-apoptotic Effector (Bak, Bax) Anti_apoptotic->Pro_apoptotic_effector Inhibits Pro_apoptotic_effector->MOMP Pro_apoptotic_BH3 Pro-apoptotic BH3-only (Bid, Bim, Bad) Pro_apoptotic_BH3->Anti_apoptotic Inhibits Pro_apoptotic_BH3->Pro_apoptotic_effector Activates Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

The Hydrophilicity of Long-Chain PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) is a synthetic, hydrophilic polymer widely utilized in drug delivery and bioconjugation. The covalent attachment of PEG chains, or PEGylation, to therapeutic molecules such as proteins, peptides, and small drugs can significantly enhance their physicochemical and pharmacological properties. Long-chain PEG linkers, in particular, play a crucial role in modern drug development, most notably in the design of antibody-drug conjugates (ADCs). Their inherent hydrophilicity, biocompatibility, and flexible structure make them ideal for improving aqueous solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1][2][3][4]

This technical guide provides a comprehensive overview of the core principles of long-chain PEG linker hydrophilicity, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

Core Principles of PEG Hydrophilicity

The hydrophilicity of PEG is attributed to the repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-) that constitute its backbone. The ether oxygen atoms in this backbone can form hydrogen bonds with water molecules, leading to a hydration shell around the PEG chain.[4][5] This hydration shell effectively increases the hydrodynamic radius of the conjugated molecule and masks it from the immune system and proteolytic enzymes.[4]

The primary benefits of leveraging the hydrophilicity of long-chain PEG linkers in drug development include:

  • Enhanced Solubility: Long-chain PEG linkers can significantly increase the aqueous solubility of hydrophobic drugs, which is a common challenge for many potent cytotoxic payloads used in ADCs. This improved solubility facilitates formulation and intravenous administration.[2][3]

  • Improved Pharmacokinetics: By increasing the hydrodynamic size of the bioconjugate, PEGylation reduces renal clearance, leading to a prolonged circulation half-life and increased plasma concentration.[4][6]

  • Reduced Immunogenicity: The hydration shell created by the PEG linker can shield antigenic epitopes on the surface of therapeutic proteins, thereby reducing the likelihood of an immune response.[2]

  • Increased Stability: PEGylation can protect the conjugated molecule from enzymatic degradation, enhancing its stability in biological environments.[2]

The length of the PEG chain is a critical parameter that can be tailored to optimize these effects for a specific application.[7] Longer PEG chains generally impart greater hydrophilicity and lead to a more pronounced impact on pharmacokinetics.[8] However, there is often a trade-off between increased hydrophilicity and potential steric hindrance that could affect the binding affinity or activity of the conjugated molecule.[8]

Quantitative Data on the Impact of Long-Chain PEG Linkers

The following tables summarize quantitative data from various studies, highlighting the influence of PEG linker length and hydrophilicity on the properties and performance of bioconjugates, particularly antibody-drug conjugates (ADCs).

Table 1: Influence of PEG Linker Length on Water Solubility of Biotin-PEG Conjugates

Biotin-PEG LinkerNumber of PEG Units (n)Approximate Molecular Weight ( g/mol )Water Solubility
Biotin-PEG2-Acid2~375Soluble
Biotin-PEG3-Acid3~419Soluble
Biotin-PEG4-NHS Ester4~58910 mg/mL
Biotin-PEG6-Acid6~551Soluble
Biotin-PEG12-Acid12~844Soluble in water
Biotin-PEG-ThiolVariable400 - 20,00010 mg/mL

Note: This data is compiled from various manufacturer datasheets and should be considered as a guideline. "Soluble" indicates that the product is described as soluble in water by the manufacturer, but a specific quantitative value was not provided.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50) of Antibody-Drug Conjugates

Linker LengthTypical IC50 RangeGeneral Trend
No PEG LinkerVariableCan be highly potent, but may have poor solubility.
Short PEG Linkers (e.g., PEG2, PEG3, PEG4)Often in the low nanomolar rangeGenerally maintains high potency.
Long-Chain PEG (e.g., PEG8 and longer)Can show a several-fold increase compared to shorter linkersLonger PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload, leading to a reduction in in vitro cytotoxicity.[8]

Table 3: Influence of PEG Linker Length on Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates

Linker TypeTypical Achievable DARObservations
Non-PEGylatedVariable, often lower with hydrophobic payloadsHydrophobic interactions can lead to aggregation and lower conjugation efficiency.[6]
Short-Chain PEG (e.g., PEG2, PEG3, PEG4)Generally allows for higher and more consistent DARThe hydrophilic PEG spacer can improve the solubility of the payload and reduce aggregation, facilitating a more efficient conjugation process.
Long-Chain PEG (e.g., PEG8 and longer)Can sometimes lead to lower DARLonger PEG chains may introduce steric hindrance, potentially impeding the conjugation reaction.

Table 4: Comparative Analysis of ADC Performance with and without PEGylated Linkers

ParameterADC with Non-PEG LinkerADC with PEGylated LinkerRationale
Maximum Tolerated DAR~4~8 or higherThe PEG linker mitigates payload-driven hydrophobicity, preventing aggregation at higher drug loads.[9]
Aggregate FormationHigher tendency to aggregateSignificantly reducedThe hydrophilic PEG chain improves the overall solubility of the conjugate.[9]
Plasma Half-LifeShorterLongerThe increased hydrodynamic size reduces renal clearance.[9]
Off-Target ToxicityCan be higherOften lowerImproved solubility and stability can lead to better tumor targeting and less non-specific uptake.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the hydrophilicity and performance of long-chain PEG linkers and their conjugates.

Protocol 1: Determination of Aqueous Solubility

This protocol describes a method for determining the aqueous solubility of a PEG-containing compound using UV/Vis spectroscopy.

Materials:

  • PEG-linker-containing compound of interest

  • Deionized water

  • Spectrophotometer (UV/Vis)

  • Centrifuge

  • 0.22 µm syringe filters

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the PEG-linker compound to a known volume of deionized water in a vial.

    • Vigorously stir or shake the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the saturated solution at a high speed to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of the PEG-linker compound of known concentrations in deionized water.

  • UV/Vis Spectrophotometry:

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for the compound.

    • Generate a standard curve by plotting absorbance versus concentration.

    • Measure the absorbance of the filtered supernatant from the saturated solution.

  • Calculation of Solubility:

    • Use the standard curve to determine the concentration of the dissolved PEG-linker compound in the saturated solution. This concentration represents the aqueous solubility.

Protocol 2: Shake-Flask Method for Octanol-Water Partition Coefficient (LogP) Determination

This protocol outlines the traditional shake-flask method for determining the LogP of a compound, a measure of its lipophilicity/hydrophilicity.[10][11]

Materials:

  • PEG-linker-containing compound of interest

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., PBS, pH 7.4) (pre-saturated with n-octanol)

  • Separatory funnels or vials

  • Shaker

  • Analytical method for quantification (e.g., HPLC, UV/Vis spectroscopy)

Procedure:

  • Preparation of Pre-saturated Solvents:

    • Mix n-octanol and water/buffer in a large container and shake vigorously for 24 hours.

    • Allow the phases to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water/buffer.

  • Partitioning of the Compound:

    • Dissolve a known amount of the PEG-linker compound in either the n-octanol or water/buffer phase.

    • Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other phase.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.

    • Allow the phases to separate completely.

  • Quantification of the Compound in Each Phase:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in both the n-octanol and the aqueous phases using a suitable analytical method.

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is the base-10 logarithm of the partition coefficient: LogP = log10([Compound]octanol / [Compound]aqueous).[10]

Protocol 3: Contact Angle Goniometry for Surface Hydrophilicity

This protocol describes the measurement of the static contact angle of a water droplet on a surface modified with PEG linkers to assess its hydrophilicity.

Materials:

  • PEG-modified solid substrate

  • Contact angle goniometer with a high-resolution camera and light source

  • Syringe with a hydrophobic needle

  • High-purity deionized water

Procedure:

  • Surface Preparation:

    • Ensure the PEG-modified surface is clean and free of contaminants.

  • Instrument Setup:

    • Place the substrate on the sample stage of the goniometer.

    • Fill the syringe with deionized water and mount it on the instrument.

  • Droplet Deposition:

    • Carefully dispense a small droplet of water (typically 2-5 µL) onto the surface of the substrate.

  • Image Capture and Analysis:

    • Capture a high-resolution image of the droplet on the surface.

    • Use the goniometer's software to analyze the image and determine the contact angle at the three-phase (solid-liquid-vapor) interface.

  • Data Collection:

    • Repeat the measurement at multiple locations on the surface to obtain an average contact angle and assess surface homogeneity.

Protocol 4: In Vivo Pharmacokinetic Study of an Antibody-Drug Conjugate

This protocol provides a general workflow for a preclinical pharmacokinetic study of an ADC in a rodent model.[10][12]

Materials:

  • Antibody-Drug Conjugate (ADC) with a long-chain PEG linker

  • Rodent model (e.g., mice or rats)

  • Dosing vehicle (e.g., sterile saline)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Analytical method for quantifying ADC levels in plasma (e.g., ELISA, LC-MS)

Procedure:

  • Animal Dosing:

    • Administer the ADC to the animals at a predetermined dose and route (e.g., intravenous injection).

  • Blood Sampling:

    • Collect blood samples at various time points post-administration (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, etc.).

  • Plasma Preparation:

    • Process the blood samples to separate the plasma by centrifugation.

  • Sample Analysis:

    • Analyze the plasma samples to determine the concentration of the ADC at each time point using a validated analytical method.

  • Pharmacokinetic Parameter Calculation:

    • Plot the plasma concentration of the ADC versus time.

    • Calculate key pharmacokinetic parameters such as:

      • Area under the curve (AUC)

      • Half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to long-chain PEG linkers in bioconjugation.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) with Long-Chain PEG Linker Antigen Tumor-Specific Antigen ADC->Antigen TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

Bioconjugation_Workflow cluster_components Starting Materials cluster_process Conjugation Process cluster_purification Purification and Analysis Antibody Monoclonal Antibody (e.g., with Lysine residues) Step1 Step 1: Antibody Activation Antibody + PEG Linker Antibody->Step1 PEG_Linker Heterobifunctional Long-Chain PEG Linker (e.g., NHS-PEG-Maleimide) PEG_Linker->Step1 Payload Cytotoxic Payload (e.g., with Thiol group) Step2 Step 2: Payload Conjugation Activated Ab + Payload Payload->Step2 Activated_Ab Activated Antibody (Antibody-PEG-Maleimide) Step1->Activated_Ab Activated_Ab->Step2 ADC Final Antibody-Drug Conjugate (ADC) Step2->ADC Purification Purification (e.g., Size Exclusion Chromatography) ADC->Purification Analysis Characterization (e.g., HIC, LC-MS for DAR) Purification->Analysis

Caption: General workflow for bioconjugation using a long-chain PEG linker.

Conclusion

Long-chain PEG linkers are indispensable tools in modern drug development, offering a powerful strategy to enhance the hydrophilicity, stability, and pharmacokinetic properties of therapeutic molecules.[2] By carefully selecting the appropriate PEG linker length and architecture, researchers can overcome challenges associated with hydrophobic payloads and improve the overall therapeutic index of bioconjugates such as ADCs.[13][14] The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and drug development professionals working to harness the full potential of PEGylation technology.

References

Amino-PEG36-CONH-PEG36-acid: A Technical Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Amino-PEG36-CONH-PEG36-acid, a bifunctional, extended-length polyethylene (B3416737) glycol (PEG) linker, and its application in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometric orientation of the ternary complex, which consists of the target protein of interest (POI), the PROTAC, and an E3 ubiquitin ligase.[3][4]

PEG-based linkers are the most common motifs used in PROTAC design, valued for their ability to enhance solubility and provide synthetic tractability.[5][6] The specific structure of this compound offers an extended and flexible scaffold, equipped with versatile chemical handles for the covalent attachment of POI and E3 ligase ligands, making it a valuable tool in the rational design of potent and drug-like protein degraders.

Core Concepts of PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[7][8] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[1][7] Within this complex, the E3 ligase ubiquitinates the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[2][7] This catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules.[2][9]

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Recycled PROTAC Recycled Ternary->Recycled Release Ub Ubiquitin (Ub) Ub->Ternary Recruitment Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded Proteolysis

The catalytic cycle of PROTAC-mediated protein degradation.

This compound: Properties and Advantages

This linker is a long-chain, monodisperse PEG derivative specifically designed for PROTAC synthesis. Its structure consists of two 36-unit PEG chains joined by a stable amide bond, with a terminal primary amine (NH2) on one end and a carboxylic acid (COOH) on the other. This bifunctional nature allows for sequential, directional conjugation to the respective ligands.

Key Advantages:

  • Enhanced Solubility : The hydrophilic nature of the extensive PEG chain significantly increases the aqueous solubility of the final PROTAC molecule, a common challenge for these large and often lipophilic compounds.[1][6][10]

  • Optimized Length and Flexibility : The long chain provides substantial length, which can be crucial for spanning the distance between the POI and E3 ligase binding sites to form a productive ternary complex.[4][11] Its flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of successful complex formation.[3]

  • Bifunctional Handles : The terminal amine and carboxylic acid groups are orthogonal handles for synthesis. The amine can react with activated esters (like NHS esters), while the carboxylic acid can be coupled to amines using standard peptide coupling reagents (e.g., HATU, EDC), enabling a modular and efficient assembly of the PROTAC.[12][13]

  • Metabolic Stability : The ether backbone of PEG is generally resistant to enzymatic cleavage in cellular environments, contributing to a longer intracellular half-life.[]

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for the this compound linker.

PropertyValueSource
Molecular Formula C150H300N2O75[12]
Molecular Weight (MW) ~3332 g/mol [12]
Purity ≥95%[12]
Appearance White to off-white solidN/A
Solubility Soluble in water and most organic solvents[15]
Storage Condition -20°C[12]

Experimental Protocols for PROTAC Development and Evaluation

A typical workflow for developing a novel PROTAC involves synthesis, followed by a series of in vitro and cell-based assays to confirm its mechanism of action and determine its potency.

PROTAC_Workflow General Workflow for PROTAC Design and Evaluation start PROTAC Design synthesis PROTAC Synthesis (using Amino-PEG-Acid Linker) start->synthesis purification Purification & Characterization (HPLC, LC-MS, NMR) synthesis->purification biochem Biochemical Assays (Ternary Complex Formation, e.g., TR-FRET) purification->biochem cell_based Cell-Based Assays purification->cell_based optimization Lead Optimization biochem->optimization Feedback degradation Target Degradation (Western Blot) cell_based->degradation viability Phenotypic Effect (Cell Viability Assay, e.g., CellTiter-Glo) cell_based->viability selectivity Selectivity Profiling (Proteomics) cell_based->selectivity degradation->optimization Feedback viability->optimization Feedback selectivity->optimization Feedback

A typical workflow for the design and evaluation of PROTACs.

This protocol describes a general method for synthesizing a PROTAC using the this compound linker.

Materials:

  • This compound

  • POI-ligand with a carboxylic acid or amine handle

  • E3 ligase-ligand with an amine or carboxylic acid handle

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Amine base (e.g., DIPEA)

  • NHS ester (if using an amine-reactive strategy)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Reaction vials, magnetic stirrer

  • Purification system (e.g., preparative HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • Step A: First Coupling Reaction :

    • If coupling the linker's carboxylic acid to an amine-containing ligand (either POI or E3 ligand): Dissolve the amine-containing ligand, this compound (1.0 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the intermediate product (Ligand-linker conjugate) can be purified via HPLC or used directly in the next step.

  • Step B: Second Coupling Reaction :

    • Take the purified Ligand-linker conjugate from Step A, which now has a free terminal amine.

    • Dissolve this intermediate and the second ligand containing a carboxylic acid handle (1.1 eq) in anhydrous DMF.

    • Add coupling reagents (HATU, HOBt, DIPEA) as described in Step A.

    • Stir the reaction at room temperature until completion, as monitored by LC-MS.

  • Purification and Characterization :

    • Purify the final crude PROTAC product using reverse-phase preparative HPLC.

    • Collect fractions containing the desired product and confirm its mass by LC-MS.

    • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

    • Confirm the structure and purity of the final compound by NMR spectroscopy.

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[16][17]

Materials:

  • Cultured cells expressing the target protein.

  • PROTAC stock solution (in DMSO).

  • Vehicle control (DMSO).

  • Cell culture medium and plates (e.g., 6-well plates).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[17][18]

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer system.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (specific to the POI and a loading control like GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Treatment : Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis : After treatment, wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and incubate on ice for 30 minutes.[16]

  • Protein Quantification : Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA or Bradford assay.[16]

  • SDS-PAGE and Transfer : Normalize the protein concentration for all samples. Prepare samples with Laemmli buffer and boil. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[16]

  • Immunoblotting :

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[16]

  • Analysis : Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control (e.g., GAPDH). Calculate the percentage of degradation relative to the vehicle-treated control.

This assay measures ATP levels as an indicator of metabolically active, viable cells to assess the cytotoxic or cytostatic effects of the PROTAC.[19][20]

Materials:

  • Cultured cells.

  • PROTAC stock solution (in DMSO).

  • White, opaque-walled 96-well or 384-well plates suitable for luminescence.[21]

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Luminometer plate reader.

Procedure:

  • Cell Seeding : Seed cells into the wells of a white, opaque-walled 96-well plate at a predetermined density and culture overnight.

  • Compound Treatment : Treat the cells with a serial dilution of the PROTAC. Include wells for vehicle control (DMSO) and no-cell background control.

  • Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Assay Execution :

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for about 30 minutes.[21]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).[19]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

  • Data Acquisition : Measure the luminescence using a plate reader.

  • Data Analysis : Subtract the background luminescence from all measurements. Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized values against the log of the PROTAC concentration and fit a dose-response curve to determine the IC50 value.

Data Presentation: Quantifying PROTAC Efficacy

The primary metrics for evaluating a PROTAC's effectiveness are its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[18] These values are derived from dose-response curves generated from Western blot data.

Example Data Table for a Hypothetical PROTAC:

ParameterDescriptionExample Value
DC50 Half-maximal degradation concentration15 nM
Dmax Maximum degradation percentage>95%
IC50 Half-maximal inhibitory concentration (viability)25 nM

Note: This table is for illustrative purposes. Actual values must be determined experimentally.

References

Applications of Polyethylene Glycol (PEG) in Antibody-Drug Conjugates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the overall efficacy and safety of the ADC. Polyethylene glycol (PEG), a hydrophilic and biocompatible polymer, has emerged as a key component in modern linker technology. The incorporation of PEG chains, a process known as PEGylation, addresses several challenges in ADC development, including the hydrophobicity of potent payloads, which can lead to aggregation and rapid clearance. This guide provides a comprehensive technical overview of the applications of PEG in ADCs, detailing its impact on pharmacokinetics, pharmacodynamics, and the therapeutic index. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to aid researchers in the rational design of next-generation ADCs.

The Role of PEGylation in Enhancing ADC Properties

The conjugation of potent, often hydrophobic, small-molecule drugs to a large monoclonal antibody can significantly alter the physicochemical properties of the resulting ADC. PEGylation is a widely adopted strategy to mitigate these challenges and enhance the therapeutic potential of ADCs.[1]

2.1 Improved Solubility and Stability

Many potent cytotoxic payloads are hydrophobic, which can lead to the aggregation of the ADC, compromising its stability and manufacturability. The hydrophilic nature of PEG chains helps to create a hydration shell around the payload, increasing the overall water solubility of the ADC and preventing aggregation.[2] This allows for the development of ADCs with higher drug-to-antibody ratios (DARs) without sacrificing stability.[1]

2.2 Enhanced Pharmacokinetics and Biodistribution

PEGylation significantly impacts the pharmacokinetic (PK) profile of ADCs. The increased hydrodynamic radius of PEGylated ADCs reduces renal clearance, leading to a prolonged circulation half-life.[3][4] This extended exposure increases the probability of the ADC reaching the tumor site. Furthermore, the "stealth" properties imparted by the PEG chains can reduce non-specific uptake by the reticuloendothelial system (RES), further contributing to a longer half-life and improved tumor accumulation.[5]

2.3 Reduced Immunogenicity

The PEG chains can shield the cytotoxic payload and potentially immunogenic epitopes on the antibody from the host's immune system, thereby reducing the risk of an anti-drug antibody (ADA) response.[2] A reduced immunogenic profile is crucial for the safety and long-term efficacy of the therapeutic.

2.4 Modulation of In Vitro and In Vivo Efficacy

The length of the PEG linker is a critical parameter that must be optimized to balance the desired pharmacokinetic improvements with potent cytotoxicity. While longer PEG chains generally lead to a longer half-life, they can sometimes introduce steric hindrance, which may slightly decrease the in vitro potency (as measured by IC50 values).[3][6] However, the improved pharmacokinetics often translates to enhanced in vivo antitumor efficacy, as the prolonged exposure and increased tumor accumulation outweigh the slight reduction in immediate cytotoxicity.[3][6] This interplay highlights the importance of a comprehensive evaluation of ADCs with varying PEG linker lengths to identify the optimal candidate for clinical development.

Quantitative Data on the Impact of PEGylation

The following tables summarize quantitative data from various studies, illustrating the effects of PEGylation on key ADC parameters.

Table 1: Impact of PEG Chain Length on ADC Pharmacokinetics

ADC ConstructPEG Chain LengthHalf-life (t½)Fold Increase in Half-life (vs. no PEG)Reference(s)
ZHER2-SMCC-MMAE (HM)No PEG19.6 min1.0[6]
ZHER2-PEG4K-MMAE (HP4KM)4 kDa49.0 min2.5[6]
ZHER2-PEG10K-MMAE (HP10KM)10 kDa219.5 min11.2[6]
Anti-CD30 ADCPEG8Approached parental antibody PK-[7]
Anti-CD30 ADCPEG12Approached parental antibody PK-[7]
Anti-CD30 ADCPEG24Approached parental antibody PK-[7]
Methotrexate-loaded Chitosan NP750 Da14.8 h-[8]
Methotrexate-loaded Chitosan NP2000 Da20.1 h-[8]
Methotrexate-loaded Chitosan NP5000 Da25.4 h-[8]

Table 2: In Vitro Cytotoxicity (IC50) of PEGylated vs. Non-PEGylated ADCs

ADC ConstructTarget Cell LineIC50 (nM)Reference(s)
ZHER2-SMCC-MMAE (No PEG)NCI-N87 (HER2+)4.94[6]
ZHER2-PEG4K-MMAE (4 kDa PEG)NCI-N87 (HER2+)31.9[6]
ZHER2-PEG10K-MMAE (10 kDa PEG)NCI-N87 (HER2+)111.3[6]
Trastuzumab-vc-MMAESK-BR-3 (HER2+)~3 µg/mL (~20 nM)[9]
Trastuzumab-vc-MMAEBT-474 (HER2+)~3 µg/mL (~20 nM)[9]
Trastuzumab-vc-MMAENCI-N87 (HER2+)~3 µg/mL (~20 nM)[9]
MMAE (Free Drug)SKBR33.27[10]
MMAE (Free Drug)HEK2934.24[10]
T-DM1 (Non-cleavable SMCC linker)HCC1954 (HER2+)Varies[11][12]
T-MMAE (Cleavable valine-citrulline linker)HCC1954 (HER2+)Varies[11][12]

Table 3: In Vivo Efficacy of PEGylated ADCs in Xenograft Models

ADC ConstructXenograft ModelDosing RegimenTumor Growth InhibitionReference(s)
ZHER2-SMCC-MMAE (No PEG)NCI-N871.5 mg/kg, q3d x 4Moderate[6]
ZHER2-PEG4K-MMAE (4 kDa PEG)NCI-N871.5 mg/kg, q3d x 4Significant[6]
ZHER2-PEG10K-MMAE (10 kDa PEG)NCI-N871.5 mg/kg, q3d x 4Most Potent[6]
C3 ADC (MMAE payload)BxPC32 mg/kg, single doseComplete Tumor Regression[13]
C3 ADC (MMAE payload)MDA-MB-231-Significant Delay in Tumor Growth[13]
Trastuzumab-ADCsNCI-N87Single intravenous doseDose-dependent[14]
Trastuzumab-ADCsNCI-H522Single intravenous doseDose-dependent[14]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of PEGylated ADCs.

4.1 Site-Specific PEGylation of a Monoclonal Antibody (Representative Protocol)

This protocol describes the site-specific PEGylation of a monoclonal antibody (e.g., Trastuzumab) on engineered cysteine residues.

  • Materials:

    • Monoclonal antibody (e.g., Trastuzumab) with engineered cysteine residues.

    • Tris(2-carboxyethyl)phosphine (TCEP) solution.

    • Maleimide-activated PEG (e.g., MeO-PEG-Maleimide, 10 or 20 kDa).

    • Phosphate (B84403) buffer (0.1 M, pH 6.0) with EDTA (0.02 M).

    • Size-exclusion chromatography (SEC) column.

    • UV-Vis spectrophotometer.

  • Procedure:

    • Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody to expose the engineered cysteine residues. Incubate the antibody solution with a 5-10 molar excess of TCEP for 1-2 hours at 37°C.

    • Buffer Exchange: Remove the excess TCEP by buffer exchange into the reaction buffer (0.1 M phosphate buffer, pH 6.0, 0.02 M EDTA) using an SEC column.

    • PEGylation Reaction: Add the maleimide-activated PEG to the reduced antibody solution at a 5-10 molar excess. The reaction is typically carried out at a protein concentration of 2.0 mg/mL.

    • Incubation: Gently agitate the reaction mixture for 4-6 hours at room temperature.

    • Purification: Purify the PEGylated ADC from unreacted PEG and antibody using SEC.

    • Characterization: Characterize the purified PEGylated ADC for purity, concentration (by UV-Vis at 280 nm), and DAR (see Protocol 4.2).

4.2 Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR of cysteine-conjugated ADCs.

  • Materials:

    • HIC column (e.g., Butyl-NPR or Phenyl-5PW).

    • HPLC system with a UV detector.

    • Buffer A: High salt buffer (e.g., 50 mM Sodium Phosphate, 2 M Sodium Chloride, pH 7.0).

    • Buffer B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 10% isopropanol (B130326) and 10% acetonitrile).

    • ADC sample.

  • Procedure:

    • Column Equilibration: Equilibrate the HIC column with 100% Buffer A.

    • Sample Injection: Inject the ADC sample onto the column.

    • Gradient Elution: Apply a linear gradient from 100% Buffer A to 100% Buffer B over 30-60 minutes.

    • Data Acquisition: Monitor the elution profile at 280 nm.

    • Data Analysis:

      • The different DAR species will elute as separate peaks, with higher DAR species being more retained.

      • Integrate the peak area for each DAR species (DAR0, DAR2, DAR4, etc.).

      • Calculate the weighted average DAR using the following formula:

        • Average DAR = (Σ (Peak Area of each DAR species * DAR value)) / (Σ Peak Area of all DAR species)

4.3 In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay measures cell viability based on the metabolic activity of the cells.

  • Materials:

    • Target cancer cell lines (e.g., HER2-positive and HER2-negative).

    • Complete cell culture medium.

    • 96-well plates.

    • PEGylated ADC and control antibody.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[15]

    • ADC Treatment: Prepare serial dilutions of the PEGylated ADC and control antibody in complete medium and add to the respective wells. Include untreated control wells.

    • Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.[15]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15][16]

    • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.[16] Incubate with shaking for 15 minutes to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

4.4 Apoptosis Detection using Annexin V Staining

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.

  • Materials:

    • Target cancer cell lines.

    • PEGylated ADC and apoptosis-inducing agent (positive control).

    • Annexin V-FITC conjugate.

    • Propidium Iodide (PI) solution.

    • Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).

    • Flow cytometer.

  • Procedure:

    • Cell Treatment: Treat cells with the PEGylated ADC at its IC50 concentration for 24-48 hours. Include untreated and positive controls.

    • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

    • Resuspension: Resuspend the cells in Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.[11]

    • Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI solution to 100 µL of the cell suspension.[11]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

    • Analysis: Add 400 µL of Annexin-binding buffer and analyze the cells immediately by flow cytometry.

    • Data Interpretation:

      • Annexin V-negative / PI-negative: Live cells.

      • Annexin V-positive / PI-negative: Early apoptotic cells.

      • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

4.5 In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical PK study to determine the half-life and clearance of a PEGylated ADC.

  • Materials:

    • Sprague-Dawley rats.

    • PEGylated ADC.

    • Intravenous injection equipment.

    • Blood collection tubes (e.g., with EDTA).

    • Centrifuge.

    • ELISA or LC-MS/MS for ADC quantification.

  • Procedure:

    • Dosing: Administer a single intravenous dose of the PEGylated ADC to the rats (e.g., 3-10 mg/kg).

    • Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., pre-dose, 5 min, 1, 4, 8, 24, 48, 72, 168, and 336 hours post-dose).[17]

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

    • Sample Analysis: Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.

    • Data Analysis: Plot the plasma concentration-time curve and perform non-compartmental or compartmental analysis to determine pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

4.6 In Vivo Efficacy Study in a Tumor Xenograft Model

This protocol describes the evaluation of the antitumor activity of a PEGylated ADC in mice bearing human tumor xenografts.

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude or SCID).

    • Human tumor cell line (e.g., NCI-N87).

    • Matrigel (optional).

    • PEGylated ADC, vehicle control, and isotype control antibody.

    • Calipers for tumor measurement.

  • Procedure:

    • Tumor Implantation: Subcutaneously inject 5-10 x 10^6 tumor cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.[6]

    • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x length x width^2).[18]

    • Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the PEGylated ADC, vehicle, and control antibody intravenously at the specified dose and schedule (e.g., once or multiple doses).[6]

    • Efficacy Assessment: Continue to measure tumor volume and body weight 2-3 times per week.

    • Endpoint: Euthanize the mice when the tumors reach the maximum allowed size or at the end of the study.

    • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the treatment effect.

Visualizations: Pathways and Workflows

5.1 Signaling Pathway of ADC-Induced Apoptosis

The cytotoxic payloads commonly used in ADCs, such as monomethyl auristatin E (MMAE) and maytansinoids (DM1), are potent microtubule inhibitors.[19] Their mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis through a process often referred to as mitotic catastrophe.[19][20]

ADC_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC PEGylated ADC TumorCell Tumor Cell ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload (e.g., MMAE/DM1) Lysosome->Payload 4. Linker Cleavage & Payload Release Microtubules Microtubule Dynamics Payload->Microtubules 5. Inhibition of Tubulin Polymerization MitoticArrest G2/M Phase Arrest (Mitotic Catastrophe) Microtubules->MitoticArrest Bcl2 Bcl-2 Family Regulation MitoticArrest->Bcl2 JNK JNK Pathway Activation MitoticArrest->JNK Apoptosis Apoptosis CaspaseCascade Caspase Activation (Caspase-3, -8, -9) CaspaseCascade->Apoptosis Bcl2->CaspaseCascade JNK->CaspaseCascade

Caption: ADC-induced apoptosis pathway.

5.2 Experimental Workflow for ADC Development and Evaluation

The development of a PEGylated ADC involves a multi-step process, from initial conjugation and characterization to preclinical in vitro and in vivo evaluation.

ADC_Development_Workflow cluster_conjugation ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation mAb Monoclonal Antibody Conjugation Conjugation Chemistry (e.g., Site-Specific) mAb->Conjugation PEG_Linker PEG-Linker Payload PEG_Linker->Conjugation Purification Purification (e.g., SEC/HIC) Conjugation->Purification Characterization Characterization (DAR, Purity, Stability) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Binding Binding Affinity (e.g., ELISA, SPR) Characterization->Binding Apoptosis Apoptosis Assays (e.g., Annexin V) Cytotoxicity->Apoptosis PK Pharmacokinetic Studies Apoptosis->PK Efficacy Xenograft Efficacy Studies PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity ADC_Design_Logic PEG_Length PEG Linker Length Hydrophilicity ↑ Hydrophilicity PEG_Length->Hydrophilicity PK ↑ Half-life (PK) PEG_Length->PK InVitro_Potency ↓ In Vitro Potency (Potential) PEG_Length->InVitro_Potency Aggregation ↓ Aggregation Hydrophilicity->Aggregation DAR ↑ Potential DAR Aggregation->DAR Tumor_Accumulation ↑ Tumor Accumulation PK->Tumor_Accumulation InVivo_Efficacy ↑ In Vivo Efficacy Tumor_Accumulation->InVivo_Efficacy InVitro_Potency->InVivo_Efficacy Balanced by improved PK Therapeutic_Index ↑ Therapeutic Index InVivo_Efficacy->Therapeutic_Index

References

An In-depth Technical Guide on the Steric Hindrance Effects of Amino-PEG36-CONH-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The bifunctional linker, Amino-PEG36-CONH-PEG36-acid, represents a class of long-chain polyethylene (B3416737) glycol (PEG) reagents critical to modern drug development. Its substantial length and flexibility, derived from a total of 72 PEG units, are defining features that introduce significant steric hindrance. This technical guide explores the dual nature of this steric hindrance: as a challenge to overcome during bioconjugation and a beneficial feature for enhancing the in vivo performance of therapeutic conjugates. We will delve into the quantitative effects on reaction kinetics and binding affinity, provide detailed experimental protocols, and visualize key concepts and workflows. This document is intended for researchers, scientists, and drug development professionals seeking to strategically leverage the properties of long-chain PEG linkers.

Introduction to this compound

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups at its termini: a primary amine (-NH2) and a carboxylic acid (-COOH). These groups are separated by a long, hydrophilic PEG chain. The total molecular weight of the PEG portion is approximately 3.2 kDa.

Key Structural Features:

  • Dual Reactivity: The amine and carboxylic acid ends allow for the specific, sequential conjugation of two different molecules, such as a targeting antibody and a therapeutic payload.[1]

  • Extended Length & Flexibility: The 72-unit PEG chain provides a significant spatial separation between conjugated molecules. In aqueous solutions, such long PEG chains behave as random coils, occupying a large hydrodynamic volume.[2] This flexible nature is key to its function and its steric effects.[3]

  • Hydrophilicity: The PEG backbone enhances the water solubility of hydrophobic drugs, which can prevent aggregation and improve the formulation of bioconjugates.[4][5]

These linkers are instrumental in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs), where they connect a potent cytotoxic drug to a tumor-targeting antibody.[1]

The "Molecular Shield": Understanding Steric Hindrance

The primary consequence of the extensive PEG chain is steric hindrance. In solution, the PEG chain is heavily hydrated, forming a dynamic "molecular shield" around the molecule and any conjugated partners.[4][6] This shield has profound implications for molecular interactions.

Core Concepts of PEG-induced Steric Hindrance:

  • Physical Barrier: The sheer volume occupied by the flexible PEG chain can physically block or impede the approach of other molecules, including reactants, enzymes, or receptors.[7]

  • Reduced Reaction Rates: During conjugation, the steric bulk can limit the access of reagents to the terminal functional groups, potentially slowing down reaction kinetics.

  • Altered Binding Affinity: For a conjugated therapeutic, the PEG chain can interfere with the binding of the active molecule to its biological target, a critical consideration in drug design.[3]

  • "Stealth" Properties: In vivo, the hydrated PEG layer sterically hinders the adsorption of opsonin proteins, which are responsible for marking particles for clearance by the immune system. This leads to a longer circulation half-life.[7][8]

cluster_0 Bioconjugate Payload Drug Payload Linker Amino-PEG72-acid Linker Payload->Linker Targeting Ligand Antibody/ Peptide Linker->Targeting Ligand Shield Steric Shield (Hydrated PEG Cloud) Receptor Target Receptor Receptor->Payload Enzyme Degrading Enzyme Enzyme->Payload

Caption: The steric shield created by the long PEG chain protects the drug payload.

Quantitative Impact of Steric Hindrance

The length of the PEG linker is a critical design parameter that creates a trade-off between beneficial pharmacokinetic properties and potentially detrimental effects on potency.[9]

3.1 Effects on Drug-Target Binding Affinity

Long PEG chains can sterically interfere with the ability of a conjugated drug to access its binding site on a target receptor. This often results in a decrease in biological activity or binding affinity, as measured by parameters like IC50 (half-maximal inhibitory concentration) or K_D (dissociation constant).[3][10]

Study FocusPEG Linker SizeObserved Effect on Potency/BindingReference
Affibody-Drug Conjugate4 kDa~4.5-fold reduction in in vitro cytotoxicity[11][12]
Affibody-Drug Conjugate10 kDa~22-fold reduction in in vitro cytotoxicity[11][12]
HER2-Targeted Drug Conjugate2 kDaReduction in HER2 binding affinity and cytotoxic efficacy[3]
Glycoconjugate InhibitorsPEGylated vs. Non-PEGylatedPEGylated compounds had larger K_D values (lower affinity) but showed stronger adhesion inhibition due to steric effects.[10]

Table 1: Summary of quantitative data showing the impact of PEG linker length on the biological activity and binding affinity of conjugates.

cluster_0 Scenario A: Short PEG Linker cluster_1 Scenario B: Long PEG72 Linker Drug_A Drug Linker_A Short PEG Drug_A->Linker_A Receptor_A Binding Site Linker_A->Receptor_A Successful Binding Drug_B Drug Linker_B Long PEG72 (Steric Hindrance) Drug_B->Linker_B Receptor_B Binding Site Linker_B->Receptor_B Binding Impeded

Caption: Steric hindrance from a long PEG linker impeding drug-receptor binding.

3.2 Effects on Pharmacokinetics

While potentially reducing in vitro potency, the steric hindrance from a long PEG chain is highly advantageous in vivo. It significantly prolongs the circulation half-life of the conjugate.

Conjugate TypePEG Linker SizeObserved Effect on Half-LifeReference
Miniaturized ADC4 kDa2.5-fold increase in half-life[12]
Miniaturized ADC10 kDa11.2-fold increase in half-life[12]

Table 2: Impact of PEG linker length on the in vivo circulation half-life of bioconjugates.

Experimental Protocols

The use of this compound involves a two-step conjugation strategy, typically starting with the activation of the carboxylic acid group, followed by reaction with an amine on the target molecule.

4.1 Protocol: Activation of Carboxylic Acid via EDC/NHS Chemistry

This protocol creates a more stable amine-reactive NHS ester from the linker's terminal carboxyl group.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)). For aqueous reactions, use MES buffer at pH 4.5-5.0.[13][14]

  • Reaction vessel, magnetic stirrer.

Methodology:

  • Dissolve the this compound linker in the Activation Buffer to a desired concentration (e.g., 10 mg/mL).

  • Add a 1.5-fold molar excess of NHS to the linker solution.

  • Add a 1.5-fold molar excess of EDC to the solution. The reaction is most efficient at an acidic pH of around 4.5.[14]

  • Allow the reaction to proceed at room temperature for 15-60 minutes with continuous stirring.[13]

  • The resulting NHS-activated PEG linker is now ready for conjugation to an amine-containing molecule. It is typically used immediately without purification.

4.2 Protocol: Conjugation of Activated Linker to a Protein

This protocol describes the "second step" where the activated linker is coupled to a protein via its lysine (B10760008) residues.

Materials:

  • NHS-activated Amino-PEG-acid linker solution (from Protocol 4.1)

  • Target protein (e.g., a monoclonal antibody)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or Bicarbonate buffer at pH 7.2-8.5.[13]

  • Quenching Buffer: 1M Tris or 1M Glycine, pH 8.0.

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)).

Methodology:

  • Dissolve the target protein in the Conjugation Buffer to a suitable concentration (e.g., 5-10 mg/mL).

  • Add the NHS-activated PEG linker solution to the protein solution. A molar excess of the linker (e.g., 5 to 20-fold) is typically used to drive the reaction.

  • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.[14]

  • To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS esters.

  • Purify the resulting protein-PEG conjugate from excess linker and reaction byproducts using an appropriate method like SEC.

cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Protein Conjugation Start Amino-PEG-COOH Reagents1 Add EDC + NHS in Activation Buffer (pH 4.5-5.0) Start->Reagents1 Activated Amino-PEG-NHS (Active Ester) Reagents1->Activated Mix Mix Activated Linker and Protein Activated->Mix Add to Protein Protein Target Protein (e.g., Antibody) in Conjugation Buffer (pH 7.2-8.5) Protein->Mix Quench Quench Reaction (e.g., Tris Buffer) Mix->Quench Incubate (2h - O/N) Purify Purify Conjugate (e.g., SEC) Quench->Purify

Caption: Workflow for a two-step bioconjugation using a heterobifunctional linker.

Conclusion

The steric hindrance imparted by the this compound linker is a double-edged sword that demands careful consideration in the design of bioconjugates. While it can reduce the in vitro potency of a therapeutic payload by impeding access to its target, this effect is often a necessary trade-off for the dramatic improvements in in vivo stability, solubility, and circulation time.[9][11][12] The extended, flexible PEG chain acts as a protective shield, reducing immunogenicity and preventing premature clearance.[4] A thorough understanding of these steric effects, supported by quantitative analysis and robust experimental design, is essential for harnessing the full therapeutic potential of conjugates built with this powerful class of linkers.

References

Navigating the Solution: An In-depth Technical Guide to the Solubility of Amino-PEG36-CONH-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG36-CONH-PEG36-acid, a bifunctional, high molecular weight polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in the development of advanced bioconjugates and proteolysis-targeting chimeras (PROTACs). Understanding its solubility in various solvents is critical for its effective handling, formulation, and application in drug discovery and development workflows.

Introduction to this compound

This compound is a heterobifunctional linker composed of two PEG36 chains connected by an amide bond, with terminal amino and carboxylic acid groups. The extended PEG chains impart excellent hydrophilicity and flexibility, which can enhance the solubility and pharmacokinetic properties of conjugated molecules.[1] These linkers are instrumental in bridging a target protein ligand and an E3 ligase ligand in the design of PROTACs.[2][3]

Qualitative Solubility Profile

Polyethylene glycol and its derivatives are generally known for their broad solubility in a range of aqueous and organic solvents.[4][5] The presence of the hydrophilic PEG chains in this compound dictates its favorable solubility in polar solvents. The terminal amino and carboxylic acid groups can exist in various protonation states depending on the pH of the medium, which will also influence solubility.

Based on the general properties of high molecular weight, bifunctional PEGs and information from suppliers of similar molecules, the expected qualitative solubility of this compound is summarized in the table below. It is important to note that these are general guidelines, and empirical testing is necessary to determine quantitative solubility for specific applications and concentrations.

SolventExpected Qualitative SolubilityFactors to Consider
Water HighpH-dependent due to terminal amine and carboxylic acid groups. Solubility is generally highest at neutral pH.
Phosphate-Buffered Saline (PBS) HighSimilar to water, with the buffering salts helping to maintain a stable pH.
Dimethyl Sulfoxide (DMSO) HighA common solvent for preparing stock solutions of PEGylated compounds.[4][5]
N,N-Dimethylformamide (DMF) HighAnother suitable organic solvent for dissolving PEG derivatives.[4][5]
Ethanol Moderate to HighSolubility may be slightly lower than in water, DMSO, or DMF, and may be temperature-dependent.
Chloroform Moderate to HighOften used for PEG derivatives, but polarity is lower than the other solvents listed.[]
Toluene Low to ModerateGenerally, PEGs are less soluble in toluene, but solubility can be increased with gentle heating.[5]
Diethyl Ether Low / InsolublePEGs typically exhibit poor solubility in ether.[5]

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published and can be highly dependent on the specific batch, purity, and experimental conditions. Researchers are encouraged to determine the solubility for their specific needs using the experimental protocols outlined in the following section. The table below is provided as a template for recording experimentally determined solubility values.

SolventTemperature (°C)Maximum Solubility (mg/mL)Method of Determination
Water
PBS (pH 7.4)
DMSO
DMF
Ethanol

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound

  • Solvents of interest (e.g., water, PBS, DMSO, DMF, ethanol)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or a UV-Vis spectrophotometer.

Procedure:

  • Add an excess amount of this compound to a vial. The exact amount should be enough to ensure a saturated solution with undissolved solid remaining.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved this compound using a pre-validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

Protocol 2: Kinetic Solubility Assay using Nephelometry

This high-throughput method is useful for assessing the solubility of a compound as it is prepared from a DMSO stock solution, mimicking conditions often used in screening assays.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • DMSO

  • Aqueous buffer (e.g., PBS)

  • Microtiter plates (e.g., 96-well or 384-well)

  • Nephelometer or a plate reader capable of measuring light scattering.

  • Automated liquid handler (recommended for high throughput).

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

  • Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.

  • Rapidly add the aqueous buffer to each well to achieve a range of final compound concentrations.

  • Measure the light scattering (nephelometry) of each well at a specific time point (e.g., 2 hours) after the addition of the buffer.

  • The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows described above.

Shake_Flask_Solubility_Workflow start Start add_excess Add excess Amino-PEG36- CONH-PEG36-acid to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent equilibrate Equilibrate on shaker (24-48h at constant T) add_solvent->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute quantify Quantify concentration (HPLC or UV-Vis) dilute->quantify end End: Thermodynamic Solubility Value quantify->end

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow start Start prepare_stock Prepare high-concentration stock in DMSO start->prepare_stock dispense_stock Dispense stock into microtiter plate wells prepare_stock->dispense_stock add_buffer Add aqueous buffer to achieve final concentrations dispense_stock->add_buffer incubate Incubate (e.g., 2 hours) add_buffer->incubate measure_scattering Measure light scattering (Nephelometry) incubate->measure_scattering analyze Analyze data to find precipitation point measure_scattering->analyze end End: Kinetic Solubility Value analyze->end

Caption: Workflow for Kinetic Solubility Assay.

Conclusion

This compound is a valuable tool in modern drug development, and a thorough understanding of its solubility is paramount for its successful application. While it is expected to be highly soluble in common polar aqueous and organic solvents, empirical determination of its quantitative solubility is essential for reproducible and reliable experimental outcomes. The protocols and information provided in this guide are intended to empower researchers to confidently handle and characterize this important bifunctional linker.

References

An In-depth Technical Guide to the Chemical Reactivity of Amine and Carboxyl Groups in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical reactivity of amine and carboxyl groups in polyethylene (B3416737) glycol (PEG) linkers, which are pivotal in the field of bioconjugation and drug delivery. Understanding the principles of these reactions is crucial for the successful design and synthesis of PEGylated molecules with enhanced therapeutic properties.

Reactivity of Amine Groups in PEG Linkers

Primary amines are among the most common targets for bioconjugation due to their presence on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[1] PEG linkers functionalized with amine-reactive groups are widely used to form stable covalent bonds with these targets.

PEG-NHS esters are the most common amine-reactive reagents. They react with primary amines under mild conditions to form stable amide bonds.[2][3][4]

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.[1][5]

Reaction Conditions:

  • pH: The optimal pH for the reaction is between 7.2 and 9.0.[1][2][5] At physiological pH, the primary amines on proteins are predominantly on the outer surface, making them accessible for conjugation.[1] While the reaction is more efficient at a more alkaline pH, the hydrolysis of the NHS ester also increases.[1] For instance, the half-life of an NHS ester is 4-5 hours at pH 7 but decreases to 10 minutes at pH 8.6.[4][6][7]

  • Temperature: The reaction is typically carried out at room temperature or 4°C.[1][2][4]

  • Buffers: Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used.[1][4] Buffers containing primary amines, such as Tris, should be avoided as they compete with the target molecule for the NHS ester.[1]

While NHS esters are the most prevalent, other functional groups can also be used to target amines:

  • Isothiocyanates: React with amines to form stable thiourea (B124793) linkages.[2][3]

  • Aldehydes: React with amines via reductive amination to form secondary amines. This reaction is pH-dependent and requires a reducing agent like sodium cyanoborohydride.[2][3] This method can be selective for the N-terminal amine at a slightly acidic pH (around 5-6).[8][9]

  • Epoxides: React with amines through nucleophilic addition to form a secondary amine linkage.[2][3]

Reactivity of Carboxyl Groups in PEG Linkers

Carboxyl groups are present at the C-terminus of proteins and in the side chains of aspartic and glutamic acid residues, providing another target for PEGylation.[10] The most common method for activating carboxyl groups is through the use of carbodiimides.[10][11]

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide (B86325) that is widely used to activate carboxyl groups for reaction with primary amines.[10][11]

Reaction Mechanism:

  • Activation: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.[10][11]

  • Stabilization (Optional but Recommended): The O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze. N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to react with the intermediate, forming a more stable NHS ester.[6][10][12]

  • Amine Reaction: The primary amine then reacts with the NHS ester to form a stable amide bond.[10]

Reaction Conditions:

  • pH for Activation: The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH of 4.5-6.0.[6][13][14]

  • pH for Amine Coupling: The subsequent reaction with the amine is more efficient at a pH of 7.2-8.5.[1][4][6]

  • Buffers: MES buffer is commonly used for the activation step, while phosphate-based buffers are suitable for the amine coupling step.[6][14]

  • PEG-Amine: In the presence of coupling agents like EDC or DCC, PEG linkers with a terminal amine group can form an amide bond with a carboxyl group.[2][3][15]

  • PEG-Hydrazide: PEG-hydrazides react with activated carboxyl groups to form hydrazide bonds. This reaction can be performed at a mild acidic pH where amino groups are less reactive.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity of amine and carboxyl groups in PEG linkers.

Table 1: Reaction Conditions for Amine-Reactive PEG Linkers

Reactive GroupTargetOptimal pHTypical TemperatureCommon BuffersBond Formed
NHS EsterPrimary Amine7.2 - 9.0[1][2][5]4°C - Room Temp[1][2][4]Phosphate, Bicarbonate, Borate, HEPES[1][4]Amide
IsothiocyanatePrimary Amine>9.0[16]Room TempBicarbonate, BorateThiourea
AldehydePrimary Amine~5.0-7.0[8][9]Room TempAcetate, PhosphateSecondary Amine
EpoxidePrimary Amine8.5 - 9.5[2]Room TempBicarbonate, BorateSecondary Amine

Table 2: Stability of NHS Esters

pHTemperatureHalf-life
7.00°C4 - 5 hours[4]
8.04°C1 hour[7]
8.64°C10 minutes[1][4][6][7]

Table 3: Reaction Conditions for Carboxyl-Reactive PEG Linkers (EDC/NHS Chemistry)

StepReagentsOptimal pHCommon Buffers
Carboxyl ActivationEDC, NHS/Sulfo-NHS4.5 - 6.0[6][13][14]MES[6][14]
Amine CouplingActivated Carboxyl, Primary Amine7.2 - 8.5[1][4][6]Phosphate (PBS)[6][14]

Experimental Protocols

  • Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5). The protein concentration should typically be in the range of 1-10 mg/mL.

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF, and then dilute it into the reaction buffer.

  • Reaction: Add the desired molar excess of the dissolved PEG-NHS ester to the protein solution. The reaction mixture is then incubated for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of about 20-50 mM.[1]

  • Purification: Remove the unreacted PEG reagent and byproducts by size exclusion chromatography (SEC) or dialysis.

  • Analysis: Analyze the extent of PEGylation using techniques like SDS-PAGE, which will show an increase in the molecular weight of the PEGylated protein, or mass spectrometry.[17]

  • Carboxyl Molecule Preparation: Dissolve the carboxyl-containing molecule in an amine- and carboxyl-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Activation: Add EDC and Sulfo-NHS to the carboxyl-containing solution. A typical molar ratio is a 2- to 10-fold molar excess of EDC and Sulfo-NHS over the carboxyl groups. Incubate for 15-30 minutes at room temperature.

  • PEG-Amine Addition: Add the PEG-Amine to the activated carboxyl solution. The pH of the reaction mixture can be raised to 7.2-7.5 by adding a concentrated phosphate buffer.

  • Reaction: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Purification: Purify the PEGylated product using an appropriate method such as dialysis or chromatography to remove unreacted reagents and byproducts.

Visualizations

Amine_Reactive_PEGylation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products PEG-NHS PEG-NHS Ester Reaction_Step Nucleophilic Attack pH 7.2-9.0 PEG-NHS->Reaction_Step Protein_NH2 Protein with Primary Amine (e.g., Lysine) Protein_NH2->Reaction_Step PEG_Protein PEGylated Protein (Stable Amide Bond) Reaction_Step->PEG_Protein NHS N-hydroxysuccinimide (Byproduct) Reaction_Step->NHS

Caption: Reaction scheme for amine-reactive PEGylation using an NHS ester.

EDC_NHS_Coupling Carboxyl_Molecule Molecule with Carboxyl Group (-COOH) EDC_NHS EDC + NHS (Activation) pH 4.5-6.0 Carboxyl_Molecule->EDC_NHS Activated_Intermediate NHS-activated Carboxyl Group EDC_NHS->Activated_Intermediate Amine_Coupling Amine Coupling pH 7.2-8.5 Activated_Intermediate->Amine_Coupling PEG_Amine PEG-Amine PEG_Amine->Amine_Coupling PEGylated_Molecule PEGylated Molecule (Stable Amide Bond) Amine_Coupling->PEGylated_Molecule Experimental_Workflow_PEGylation Start Start Prepare_Protein Prepare Protein Solution in Amine-Free Buffer Start->Prepare_Protein Prepare_PEG_NHS Prepare PEG-NHS Ester Solution Prepare_Protein->Prepare_PEG_NHS React Mix and Incubate (e.g., 1-2h at RT) Prepare_PEG_NHS->React Quench Quench Reaction (e.g., with Tris buffer) React->Quench Purify Purify Conjugate (e.g., SEC or Dialysis) Quench->Purify Analyze Analyze PEGylation (e.g., SDS-PAGE, MS) Purify->Analyze End End Analyze->End

References

An In-depth Technical Guide to the Amide Bond in Amino-PEG36-CONH-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the central amide bond in the heterobifunctional linker, Amino-PEG36-CONH-PEG36-acid. This molecule is of significant interest in the field of targeted protein degradation as a component of Proteolysis Targeting Chimeras (PROTACs), where the linker's properties, including the stability and conformation of the amide bond, are critical to efficacy.

The Amide Bond: A Core Functional Group

The amide bond, also known as a peptide bond in the context of proteins, is formed from the condensation reaction between a carboxylic acid and an amine, with the elimination of a water molecule.[1] In the specific case of this compound, this bond covalently joins two long polyethylene (B3416737) glycol (PEG) chains, creating a linker with distinct functionalities at each terminus: a primary amine and a carboxylic acid.[2][3]

The amide group's unique electronic structure, characterized by resonance between the nitrogen lone pair and the carbonyl group, imparts significant stability and planarity.[4] This resonance results in a partial double bond character for the C-N bond, restricting rotation and influencing the overall conformation of the linker.[4] Amide bonds are notably stable under physiological conditions, with a half-life for hydrolysis at pH 7 estimated to be as long as 267 years, a critical feature for in vivo applications.[5][6]

Quantitative Physicochemical Properties of the Amide Bond

The structural and energetic parameters of the amide bond are crucial for understanding the conformational dynamics of the PEG linker. The following table summarizes key quantitative data for a typical secondary amide bond, which serves as a model for the one in this compound.

PropertyTypical ValueSignificance in this compound
Structural Parameters
C-N Bond Length~1.33 ÅShorter than a typical C-N single bond (~1.47 Å) due to partial double bond character, contributing to the planarity and rigidity of the linker's core.[7]
C=O Bond Length~1.24 ÅA standard carbonyl double bond length.
Energetic Parameters
Rotational Energy Barrier (C-N)15-20 kcal/mol in aqueous solutionThis high barrier restricts free rotation, influencing the spatial arrangement of the two PEG arms and, consequently, the distance and orientation between the two ends of the PROTAC molecule.[2][7]
Spectroscopic Properties
FTIR: Amide I Band (C=O stretch)1630-1680 cm⁻¹A strong, characteristic absorption band used to confirm the presence of the amide bond. Its precise frequency can be sensitive to the local environment and hydrogen bonding.[8][9]
FTIR: Amide II Band (N-H bend)1510-1580 cm⁻¹Another key indicator of amide bond formation, resulting from N-H bending and C-N stretching vibrations.[10]
¹H NMR: Amide Proton (N-H)δ 7.5-8.5 ppm (in organic solvents)The chemical shift is sensitive to the solvent and hydrogen bonding, providing information about the amide bond's environment.
¹³C NMR: Carbonyl Carbon (C=O)δ 160-185 ppmThe chemical shift of the carbonyl carbon is a clear indicator of the amide functional group.[11]

Synthesis and Characterization of this compound

The synthesis of this bifunctional linker involves a multi-step process, beginning with two separate PEG chains that are functionalized to have a terminal amine and a terminal carboxylic acid, respectively. These are then coupled to form the central amide bond.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method for the synthesis of the target molecule, based on established procedures for heterobifunctional PEG synthesis and amide bond formation.

Materials:

  • Amino-PEG36-carboxylic acid

  • HOOC-PEG36-amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dry Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether

  • Dialysis tubing (appropriate molecular weight cutoff)

Procedure:

  • Activation of the Carboxylic Acid: Dissolve Amino-PEG36-carboxylic acid (1 equivalent) in dry DCM. Add NHS (1.1 equivalents) and DCC (1.1 equivalents). Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester.

  • Amide Bond Formation: In a separate flask, dissolve HOOC-PEG36-amine (1 equivalent) in dry DCM and add TEA (1.5 equivalents). Add the activated NHS ester solution from step 1 dropwise to the amine solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used). Concentrate the filtrate under reduced pressure. Precipitate the crude product by adding cold diethyl ether. The solid product is then collected by filtration and washed with diethyl ether.

  • Final Purification: For high purity, the product is dissolved in deionized water and purified by dialysis to remove any unreacted starting materials and coupling reagents. The final product is obtained by lyophilization.

Experimental Protocols: Characterization
  • Objective: To confirm the formation of the amide bond.

  • Procedure: A small amount of the lyophilized product is placed on the crystal of an ATR-FTIR spectrometer. The spectrum is recorded from 4000 to 400 cm⁻¹.

  • Expected Result: The appearance of characteristic amide I (1630-1680 cm⁻¹) and amide II (1510-1580 cm⁻¹) bands confirms the presence of the amide linkage.[8][9]

  • Objective: To verify the structure of the final product.

  • Procedure: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Both ¹H and ¹³C NMR spectra are acquired.

  • Expected Result: In the ¹H NMR spectrum, the characteristic broad signal of the PEG backbone protons will be observed around 3.6 ppm.[12] The amide proton may be visible between 7.5 and 8.5 ppm, though it can be broad and exchange with D₂O. In the ¹³C NMR spectrum, the carbonyl carbon of the amide will appear in the range of 160-185 ppm.[11]

  • Objective: To assess the purity of the final product.

  • Procedure: A solution of the sample is injected onto a suitable HPLC column (e.g., a C18 reversed-phase column). A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid, is typically used for elution. Detection can be performed using an evaporative light scattering detector (ELSD) or a mass spectrometer.

  • Expected Result: A single major peak in the chromatogram indicates a high purity of the synthesized linker.

  • Objective: To confirm the molecular weight of the final product.

  • Procedure: The sample is analyzed by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • Expected Result: The observed mass spectrum should show a distribution of peaks corresponding to the molecular weight of this compound, reflecting the polydispersity of the PEG chains.[5]

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate important concepts related to the synthesis and application of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Functionalized PEGs) activation Carboxylic Acid Activation (NHS/DCC) start->activation coupling Amide Bond Formation activation->coupling purification Purification (Precipitation & Dialysis) coupling->purification product Final Product purification->product ftir FTIR product->ftir nmr NMR product->nmr hplc HPLC product->hplc ms Mass Spec product->ms

Caption: Experimental workflow for the synthesis and characterization of the bifunctional PEG linker.

protac_mechanism POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex binds E3 E3 Ubiquitin Ligase E3->TernaryComplex binds PROTAC PROTAC PROTAC->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination recruits Ub Ubiquitin Ub->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation POI Degradation Proteasome->Degradation

References

Commercial Sources and Technical Guide for Amino-PEG36-CONH-PEG36-acid in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates, Amino-PEG36-CONH-PEG36-acid is a critical bifunctional linker. This in-depth guide provides a summary of commercial sources for this reagent, detailed experimental protocols for its application, and visualizations of the key biological pathways and experimental workflows in which it is employed.

Commercial Supplier Overview

A variety of chemical suppliers offer this compound, often as a part of their portfolio of PROTAC linkers and PEGylation reagents. The table below summarizes key quantitative data from several vendors to facilitate easy comparison.

SupplierProduct NameCatalog NumberMolecular Weight ( g/mol )Purity
MedchemExpressThis compoundHY-1305773332.0>98%
AxisPharmThis compoundAP134163332≥98%[1]
BroadPharmThis compound TFA saltBP-24009333295%[2]
CD BioparticlesThis compoundN/ANot SpecifiedNot Specified[3]
Aladdin ScientificThis compoundA147736Not Specified98%[4]
BLD PharmThis compoundBD01368949Not SpecifiedNot Specified[5]
BiorbytThis compoundorb1213075Not SpecifiedNot Specified[6]

Role in PROTAC Synthesis

This compound is a heterobifunctional linker featuring a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH) group, separated by two PEG36 chains joined by an amide bond. This structure is particularly advantageous in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[7] The PEG linker enhances the solubility and cell permeability of the resulting PROTAC molecule.[8]

Experimental Protocols

The primary utility of this compound in PROTAC synthesis lies in its ability to undergo sequential amide bond formation with a ligand for the POI and a ligand for an E3 ligase. Below are detailed methodologies for these key reactions.

Amide Bond Formation via EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid terminus of the linker for reaction with an amine-containing ligand (either for the POI or E3 ligase).

Materials:

  • This compound

  • Amine-containing ligand (e.g., POI-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM in a reaction vessel under an inert atmosphere.

    • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-activated ester.

  • Coupling to Amine-Containing Ligand:

    • In a separate vessel, dissolve the amine-containing ligand (1 equivalent) in anhydrous DMF or DCM.

    • Add the solution of the amine-containing ligand to the activated linker solution.

    • Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by silica (B1680970) gel column chromatography or preparative HPLC to yield the desired conjugate.

Reaction with an NHS-activated Ligand

This protocol outlines the reaction of the amine terminus of the linker with a pre-activated NHS ester of a ligand.

Materials:

  • This compound

  • NHS-activated ligand (e.g., POI-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolution:

    • Dissolve the NHS-activated ligand (1 equivalent) in anhydrous DMF or DMSO in a reaction vessel under an inert atmosphere.

    • In a separate vessel, dissolve this compound (1 equivalent) in the same solvent.

  • Coupling Reaction:

    • Slowly add the solution of this compound to the solution of the NHS-activated ligand.

    • Stir the reaction mixture at room temperature for 2-12 hours. The reaction is typically efficient at a pH of 7-9.[9]

  • Purification:

    • Monitor the reaction by LC-MS or TLC.

    • Once complete, the product can be isolated by preparative HPLC.

Signaling Pathways and Experimental Workflows

To visually represent the context in which this compound is utilized, the following diagrams illustrate the general PROTAC mechanism of action and a typical experimental workflow for PROTAC synthesis.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC Molecule (POI Ligand-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Mediates Fragments Peptide Fragments Degradation->Fragments

Caption: General mechanism of action for a PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start: Select POI and E3 Ligase Ligands step1 Step 1: Couple POI Ligand to This compound start->step1 purify1 Purification of POI-Linker Intermediate step1->purify1 step2 Step 2: Couple E3 Ligase Ligand to POI-Linker Intermediate purify1->step2 purify2 Final Purification of PROTAC Molecule step2->purify2 characterize Characterization: LC-MS, NMR, etc. purify2->characterize end Final PROTAC Ready for Biological Testing characterize->end

Caption: A typical experimental workflow for the synthesis of a PROTAC.

References

In-Depth Technical Guide: Safety and Handling of Amino-PEG36-CONH-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental application of Amino-PEG36-CONH-PEG36-acid, a bifunctional polyethylene (B3416737) glycol (PEG) linker. The information presented herein is intended to support researchers in the safe and effective use of this reagent in drug development and various bioconjugation applications.

Introduction to this compound

This compound is a long-chain, flexible, and hydrophilic linker molecule. It features a terminal primary amine group (-NH2) and a terminal carboxylic acid group (-COOH), connected by two PEG36 chains linked by an amide bond. This structure makes it an ideal tool for covalently linking two different molecules, a common strategy in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The extensive PEGylation enhances the solubility and pharmacokinetic properties of the resulting conjugates.

Physicochemical and Safety Data

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following data is compiled from supplier information and the safety profiles of structurally similar amino-PEGylated compounds. Researchers must handle this reagent with care, adhering to standard laboratory safety practices.

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Formula C150H300N2O75BroadPharm
Molecular Weight 3332 g/mol BroadPharm
Appearance White to off-white solid or viscous oilGeneral knowledge of PEG compounds
Purity Typically ≥95%BroadPharm
Solubility Soluble in water and most organic solventsGeneral knowledge of PEG compounds

Table 2: Safety and Handling Information (Based on Similar Compounds)

CategoryInformation
Hazard Identification Not classified as hazardous. However, as with all chemicals, avoid ingestion, inhalation, and contact with skin and eyes. May cause mild irritation upon contact.
First-Aid Measures Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. Skin Contact: Wash off with soap and plenty of water. Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Ingestion: Rinse mouth with water. Do not induce vomiting.
Handling and Storage Store at -20°C in a dry, well-ventilated place. Keep container tightly closed. Avoid moisture.
Personal Protection Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Disposal Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols

This compound is a versatile linker for various bioconjugation applications. Below are detailed protocols for its use in PROTAC synthesis and general amide bond formation.

PROTAC Synthesis using this compound

This protocol describes a two-step synthesis of a PROTAC, where the linker first reacts with a ligand for a target protein of interest (POI) and subsequently with a ligand for an E3 ubiquitin ligase.

Materials:

  • This compound

  • POI ligand with a reactive carboxylic acid or activated ester

  • E3 ligase ligand with a reactive amine

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Tertiary amine base (e.g., DIPEA)

  • Purification supplies (e.g., HPLC)

Protocol:

  • Step 1: Coupling of POI Ligand to the Linker's Amine Terminus

    • Dissolve the POI ligand (1 equivalent) and a coupling agent such as HATU (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid on the POI ligand.

    • Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring progress by LC-MS.

    • Upon completion, purify the POI-linker conjugate by preparative HPLC.

  • Step 2: Coupling of E3 Ligase Ligand to the Linker's Carboxylic Acid Terminus

    • Dissolve the purified POI-linker conjugate (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

General Bioconjugation via Amide Bond Formation

This protocol outlines the general procedure for conjugating the carboxylic acid terminus of the linker to a molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation buffer (e.g., MES, pH 4.5-6.0)

  • Coupling buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification supplies (e.g., dialysis, size-exclusion chromatography)

Protocol:

  • Activation of the Carboxylic Acid Terminus:

    • Dissolve this compound in activation buffer.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

    • Incubate at room temperature for 15-30 minutes to form the NHS-activated linker.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the coupling buffer.

    • Add the NHS-activated linker solution to the amine-containing molecule solution. A 10-20 fold molar excess of the linker is often used.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Add the quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.

    • Purify the conjugate using an appropriate method such as dialysis or size-exclusion chromatography to remove excess linker and byproducts.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the use of this compound.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex POI Protein of Interest (POI) PROTAC PROTAC (POI Ligand - Linker - E3 Ligand) POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI Ubiquitination E3_Ligase->PROTAC Ub Ubiquitin Ub->E3_Ligase Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow start Start step1 Couple POI Ligand to Linker's Amine start->step1 purify1 Purify POI-Linker (HPLC) step1->purify1 step2 Couple E3 Ligase Ligand to Linker's Carboxylic Acid purify1->step2 purify2 Purify Final PROTAC (HPLC) step2->purify2 end Final PROTAC purify2->end

Caption: Experimental workflow for PROTAC synthesis.

Bioconjugation_Workflow start Start activation Activate Linker's Carboxylic Acid (EDC/NHS) start->activation conjugation Conjugate to Amine-Molecule activation->conjugation quenching Quench Reaction conjugation->quenching purification Purify Conjugate (Dialysis/SEC) quenching->purification end Final Conjugate purification->end

Caption: Workflow for general bioconjugation.

Disclaimer: The safety information provided is based on data from similar compounds and general laboratory practices. A specific Safety Data Sheet for this compound was not publicly available at the time of this writing. It is the user's responsibility to conduct a thorough risk assessment before use and to handle this chemical in accordance with all applicable safety regulations.

Methodological & Application

Application Notes and Protocols for Peptide Conjugation with Amino-PEG36-CONH-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique in pharmaceutical development to enhance the therapeutic properties of peptides and proteins.[1][2][3] The covalent attachment of PEG chains can improve a biomolecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, improved stability, increased solubility, and reduced immunogenicity.[1][2][3][4]

This document provides a detailed protocol for the conjugation of a heterobifunctional PEG linker, Amino-PEG36-CONH-PEG36-acid, to a peptide. This linker possesses a terminal primary amine and a terminal carboxylic acid, offering flexibility for various conjugation strategies. The protocol will focus on the common approach of activating the carboxylic acid moiety for reaction with a primary amine on the target peptide (e.g., the N-terminus or the side chain of a lysine (B10760008) residue).

Materials and Methods

Materials
  • This compound

  • Peptide of interest with a primary amine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5. Ensure the buffer is free of primary amines.[5][6][7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or dialysis cassettes with an appropriate molecular weight cutoff (MWCO))[8][9][][11]

  • Analytical instruments (e.g., HPLC, Mass Spectrometry) for characterization

Experimental Protocol

This protocol is divided into three main stages: activation of the PEG linker, conjugation to the peptide, and purification of the PEGylated peptide.

Stage 1: Activation of this compound

The carboxylic acid group of the PEG linker is activated using EDC and NHS (or Sulfo-NHS for improved aqueous solubility) to form a more reactive NHS ester.[5][12]

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately prior to use. Do not store these solutions.[5][6]

  • Activation Reaction:

    • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10-50 mg/mL).

    • In a separate tube, dissolve EDC (1.5 molar equivalents relative to the PEG linker) and NHS/Sulfo-NHS (1.5 molar equivalents relative to the PEG linker) in Activation Buffer.

    • Add the EDC/NHS solution to the dissolved PEG linker.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[5][12]

Stage 2: Conjugation of Activated PEG Linker to the Peptide

The activated PEG-NHS ester is then reacted with the primary amine(s) of the target peptide.

  • Peptide Preparation:

    • Dissolve the target peptide in the Conjugation Buffer to a concentration of 1-10 mg/mL.[13]

  • Conjugation Reaction:

    • Add the freshly prepared and activated PEG-NHS ester solution to the peptide solution. A 5 to 20-fold molar excess of the activated linker over the peptide is a recommended starting point for optimization.[5][12]

    • Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.[6][12]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[6][12][13]

  • Quenching the Reaction:

    • (Optional) To terminate the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[12][13]

    • Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[12][13]

Stage 3: Purification and Analysis of the PEGylated Peptide

Purification is crucial to remove unreacted PEG linker, peptide, and reaction byproducts.

  • Purification:

    • Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated peptide from the smaller, unreacted peptide and excess PEG linker.[8][9][]

    • Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for separation from the unmodified peptide.[][14]

    • Dialysis: For larger peptides, dialysis with an appropriate MWCO membrane can be used to remove smaller impurities like unreacted PEG linker and quenching agents.[6][11]

  • Analysis and Characterization:

    • HPLC: To assess the purity of the final PEGylated peptide conjugate.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the identity and determine the molecular weight of the PEGylated peptide, confirming the degree of PEGylation.

    • SDS-PAGE: Can be used to visualize the increase in molecular weight of the peptide after PEGylation.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the conjugation protocol. These values may require optimization depending on the specific peptide and desired degree of PEGylation.

Table 1: Recommended Molar Ratios and Concentrations

ParameterRecommended ValueNotes
EDC to PEG Linker Molar Ratio1.5 : 1A slight excess ensures efficient activation.
NHS/Sulfo-NHS to PEG Linker Molar Ratio1.5 : 1Co-activator for forming the NHS ester.
Activated PEG Linker to Peptide Molar Ratio5:1 to 20:1Higher ratios can increase PEGylation efficiency but may lead to multiple PEG chains being attached. Empirical optimization is recommended.[5][12]
Peptide Concentration1-10 mg/mLHigher concentrations can favor the reaction kinetics.
Organic Solvent (DMF/DMSO) in Reaction< 10% (v/v)High concentrations of organic solvents can denature the peptide.[6][12]

Table 2: Recommended Reaction Conditions

ParameterRecommended ValueNotes
Activation Step
pH4.5 - 6.0Optimal for carbodiimide-mediated activation of carboxylic acids.[5]
TemperatureRoom Temperature (20-25°C)
Duration15 - 30 minutesSufficient time for NHS ester formation.[5]
Conjugation Step
pH7.2 - 8.5Balances the reactivity of primary amines and the stability of the NHS ester. Higher pH favors amine reactivity but also increases hydrolysis of the NHS ester.[5][12]
Temperature4°C to Room TemperatureLower temperatures can minimize side reactions and peptide degradation.
Duration1 - 4 hours (RT) or Overnight (4°C)Reaction time can be optimized based on the reactivity of the peptide.

Visualizations

Diagram 1: Experimental Workflow for Peptide PEGylation

G Experimental Workflow for Peptide PEGylation cluster_activation Stage 1: Activation cluster_conjugation Stage 2: Conjugation cluster_purification Stage 3: Purification & Analysis A Dissolve this compound C Mix and Incubate for Activation A->C B Prepare EDC/NHS Solution B->C E Add Activated PEG to Peptide C->E D Prepare Peptide Solution D->E F Incubate for Conjugation E->F G Quench Reaction F->G H Purify PEGylated Peptide (SEC/IEX/Dialysis) G->H I Analyze Purity and Identity (HPLC/MS) H->I

A flowchart illustrating the key stages of the peptide PEGylation protocol.

Diagram 2: Chemical Reaction Pathway

G Chemical Reaction Pathway for Amine-Reactive PEGylation PEG_Acid Amino-PEG36-CONH-PEG36-COOH Carboxylic Acid Activated_PEG Activated PEG-NHS Ester Reactive Intermediate PEG_Acid->Activated_PEG EDC, NHS pH 4.5-6.0 PEG_Peptide PEG-Peptide Conjugate Stable Amide Bond Activated_PEG->PEG_Peptide pH 7.2-8.5 Peptide Peptide-NH2 Primary Amine Peptide->PEG_Peptide

The chemical transformation from the carboxylic acid on the PEG linker to the final amide bond with the peptide.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePotential CauseRecommended Solution
Low Conjugation Efficiency Inefficient activation of the carboxylic acid.Ensure the activation buffer is within the optimal pH range (4.5-6.0). Use fresh EDC/NHS solutions.[5]
Incorrect pH for the conjugation reaction.Adjust the conjugation buffer to pH 7.2-8.5.[5]
Hydrolysis of the NHS ester.Use the activated PEG linker immediately. Avoid high pH during storage of the activated linker.[5]
Presence of primary amines in buffers (e.g., Tris, glycine).Use amine-free buffers for the conjugation step.[5][6]
Insufficient molar excess of the PEG linker.Increase the molar ratio of the activated PEG linker to the peptide.
Multiple PEGylations High molar excess of the PEG linker.Reduce the molar ratio of the activated PEG linker to the peptide.
High reactivity of the peptide.Shorten the reaction time or perform the reaction at a lower temperature (4°C).
Peptide Aggregation/Precipitation High concentration of organic solvent.Ensure the final concentration of DMF or DMSO is below 10%.
Unfavorable buffer conditions.Optimize the pH and ionic strength of the conjugation buffer.

Conclusion

This protocol provides a comprehensive guide for the successful conjugation of this compound to a peptide. By carefully controlling the reaction conditions and employing appropriate purification and analytical techniques, researchers can generate well-defined PEGylated peptides for various applications in research and drug development. It is important to note that the provided conditions serve as a starting point, and optimization may be necessary to achieve the desired outcome for a specific peptide.

References

Step-by-step guide for using Amino-PEG36-CONH-PEG36-acid in PROTAC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the bifunctional, hydrophilic linker, Amino-PEG36-CONH-PEG36-acid. These protocols are intended for researchers and professionals in the field of drug discovery and development.

Introduction to this compound in PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI ligand and the E3 ligase ligand is a critical component that influences the efficacy, solubility, and cell permeability of the PROTAC.

This compound is a long-chain, flexible, and hydrophilic linker. Its polyethylene (B3416737) glycol (PEG) nature enhances the aqueous solubility of the resulting PROTAC, a crucial factor for bioavailability. The terminal primary amine and carboxylic acid functionalities allow for a sequential and controlled conjugation of the two distinct ligands, making it a versatile tool in PROTAC design.

Experimental Protocols

The synthesis of a PROTAC using this compound is typically a two-step process. The order of ligand attachment (E3 ligase ligand first or POI ligand first) can be chosen based on the stability and functional group compatibility of the respective ligands. The following protocol outlines the general procedure, which can be adapted based on the specific chemistry of the ligands.

Materials and Reagents:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH2)

  • Carboxylic acid-functionalized POI ligand (or a ligand with a suitable functional group for coupling to an amine)

  • Coupling reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU, or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-Hydroxysuccinimide)

  • Bases: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)

  • Anhydrous solvents: DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide), DCM (Dichloromethane)

  • Purification supplies: Preparative HPLC (High-Performance Liquid Chromatography), SPE (Solid-Phase Extraction) cartridges, and/or appropriate columns for chromatography.

  • Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance) spectrometer.

Step 1: Coupling of the First Ligand (E3 Ligase Ligand) to the this compound Linker

This step involves the formation of an amide bond between the carboxylic acid terminus of the this compound linker and an amine-functionalized E3 ligase ligand.

Protocol:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Activation and Coupling: To the stirred solution, add a coupling reagent such as HATU (1.2 equivalents) followed by a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS to confirm the formation of the desired E3 ligase-linker conjugate and the consumption of the starting materials.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove excess DMF and water-soluble reagents.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product. Due to the high polarity of the PEGylated intermediate, reverse-phase preparative HPLC is often the most effective purification method.

Characterization of the Intermediate:

  • LC-MS: Confirm the molecular weight of the E3 ligase-linker conjugate.

  • NMR: Acquire ¹H NMR spectra to confirm the presence of signals corresponding to both the E3 ligase ligand and the PEG linker.

Step 2: Coupling of the Second Ligand (POI Ligand) to the E3 Ligase-Linker Intermediate

This final step involves forming an amide bond between the newly installed amine terminus of the E3 ligase-linker intermediate and a carboxylic acid-functionalized POI ligand.

Protocol:

  • Reaction Setup: In a separate dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.

  • Activation: Add a coupling reagent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2.0 equivalents) to the solution and stir for approximately 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add a solution of the purified E3 ligase-linker intermediate (from Step 1, 1.0-1.1 equivalents) in anhydrous DMF to the activated POI ligand solution.

  • Reaction Monitoring: Let the reaction proceed at room temperature for 4-24 hours. Monitor the formation of the final PROTAC product by LC-MS.

  • Work-up and Final Purification:

    • Upon completion, perform an aqueous work-up as described in Step 1.

    • Purify the final PROTAC molecule using reverse-phase preparative HPLC to achieve high purity.

Final Product Characterization:

  • LC-MS: Determine the molecular weight and purity of the final PROTAC.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the elemental composition.

  • NMR: Obtain ¹H and ¹³C NMR spectra to confirm the complete structure of the PROTAC, showing signals from the POI ligand, the E3 ligase ligand, and the extensive PEG linker.

Data Presentation

Table 1: Summary of a Representative PROTAC Synthesis

StepReactionReactants (Equivalents)Coupling Reagent/Base (Equivalents)SolventTypical Yield (%)
1E3 Ligase-Linker FormationE3 Ligase-NH₂ (1.0), Amino-PEG-Acid (1.1)HATU (1.2) / DIPEA (2.0)DMF60-80
2Final PROTAC SynthesisPOI-COOH (1.0), E3-Linker-NH₂ (1.0)HATU (1.2) / DIPEA (2.0)DMF50-70

Yields are illustrative and can vary depending on the specific ligands and reaction conditions.

Table 2: Illustrative Characterization Data for a Final PROTAC

AnalysisExpected Result
LC-MS A single major peak with the expected mass-to-charge ratio (m/z) corresponding to the final PROTAC. Purity >95%.
¹H NMR Characteristic peaks for aromatic and aliphatic protons of both the POI and E3 ligase ligands. A broad singlet around 3.6 ppm corresponding to the -(OCH₂CH₂)n- protons of the PEG linker.
HRMS Measured mass should be within 5 ppm of the calculated exact mass of the PROTAC molecule.

Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: E3 Ligase-Linker Conjugation cluster_step2 Step 2: Final PROTAC Assembly E3_Ligand E3 Ligase Ligand (Amine-functionalized) Coupling1 Amide Coupling (HATU, DIPEA, DMF) E3_Ligand->Coupling1 Linker This compound Linker->Coupling1 Intermediate E3 Ligase-Linker Intermediate Coupling1->Intermediate Purification1 Purification (Prep-HPLC) Intermediate->Purification1 Coupling2 Amide Coupling (HATU, DIPEA, DMF) Purification1->Coupling2 POI_Ligand POI Ligand (Carboxylic acid-functionalized) POI_Ligand->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Purification2 Final Purification (Prep-HPLC) Final_PROTAC->Purification2

Caption: A typical workflow for the two-step synthesis of a PROTAC.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recycling Recycled PROTAC and E3 Ligase Ternary_Complex->Recycling Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation of POI Proteasome->Degradation

Application Notes and Protocols for the Use of Amino-PEG36-CONH-PEG36-acid in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, solubility, pharmacokinetics, and mechanism of drug release.

This document provides detailed application notes and protocols for the use of Amino-PEG36-CONH-PEG36-acid , a long-chain, flexible, and hydrophilic bifunctional linker, in the development of ADCs. This linker features a terminal primary amine and a terminal carboxylic acid, enabling a two-step conjugation strategy. The extensive polyethylene (B3416737) glycol (PEG) chain, composed of 72 ethylene (B1197577) glycol units, is designed to enhance the hydrophilicity of the resulting ADC. This can lead to improved solubility, reduced aggregation, and an extended circulation half-life, which are all desirable attributes for a successful ADC.[1]

The protocols outlined below will guide researchers through the process of conjugating this linker to an antibody and a cytotoxic payload, followed by the purification and characterization of the final ADC.

Materials and Equipment

Reagents:

  • Antibody: e.g., Trastuzumab (anti-HER2 mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Cytotoxic Payload: e.g., Monomethyl auristatin E (MMAE) with a free amine group

  • Activation Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

    • Borate (B1201080) Buffer, pH 8.5

  • Quenching Reagent: Hydroxylamine (B1172632) or Tris buffer

  • Purification Columns:

    • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 200)

    • Hydrophobic Interaction Chromatography (HIC) column

  • Mobile Phases for Chromatography: As per manufacturer's instructions and protocol requirements.

Equipment:

  • HPLC system with UV and/or Mass Spectrometry (MS) detector

  • Mass Spectrometer (e.g., Q-TOF, Orbitrap)

  • UV-Vis Spectrophotometer

  • pH meter

  • Centrifuge

  • Vortex mixer

  • Reaction vials

  • Standard laboratory glassware and consumables

Experimental Protocols

The overall workflow for the synthesis of an ADC using the this compound linker is a two-step process. First, the linker is activated and conjugated to the cytotoxic payload. Second, the payload-linker conjugate is then attached to the antibody.

ADC_Synthesis_Workflow cluster_0 Step 1: Payload-Linker Conjugation cluster_1 Step 2: Antibody Conjugation cluster_2 Purification & Characterization Linker This compound Activation EDC/NHS Activation of Carboxylic Acid Linker->Activation Activate COOH Payload Amine-containing Payload (e.g., MMAE) Conjugation1 Amide Bond Formation Payload->Conjugation1 React with NH2 Activation->Conjugation1 Payload_Linker Payload-Linker Conjugate Conjugation1->Payload_Linker Activation2 NHS Ester Formation on Linker's Amine Payload_Linker->Activation2 Activate NH2 Antibody Antibody (e.g., Trastuzumab) Conjugation2 Amide Bond Formation (Lysine Conjugation) Antibody->Conjugation2 React with Lysine (B10760008) NH2 Activation2->Conjugation2 ADC Final Antibody-Drug Conjugate (ADC) Conjugation2->ADC Purification Purification (SEC) ADC->Purification Characterization Characterization (HIC, MS, etc.) Purification->Characterization

Figure 1: Overall workflow for ADC synthesis.
Protocol 1: Conjugation of this compound to an Amine-Containing Payload (e.g., MMAE)

This protocol utilizes EDC/NHS chemistry to activate the carboxylic acid end of the linker for reaction with the primary amine of the payload.

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Dissolve the amine-containing payload (e.g., MMAE) in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.

  • Activation of the Linker:

    • In a reaction vial, combine the this compound solution with MES buffer (pH 6.0).

    • Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS over the linker.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated linker.

  • Conjugation to the Payload:

    • Add a 1.1-fold molar excess of the amine-containing payload solution to the activated linker solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small volume of borate buffer (pH 8.5).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by LC-MS to confirm the formation of the payload-linker conjugate.

  • Purification of the Payload-Linker Conjugate:

    • The resulting payload-linker conjugate can be purified using reversed-phase HPLC.

Protocol 2: Conjugation of the Payload-Linker to the Antibody

This protocol describes the conjugation of the payload-linker construct to the lysine residues of the antibody.

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to PBS (pH 7.4) using a desalting column or dialysis.

    • Adjust the antibody concentration to 5-10 mg/mL in PBS.

  • Conjugation Reaction:

    • Add the purified payload-linker conjugate (dissolved in a minimal amount of DMSO) to the antibody solution. A molar excess of 5-10 fold of the payload-linker conjugate over the antibody is a good starting point for optimization.

    • The reaction is typically performed at a slightly basic pH (7.5-8.5) to facilitate the reaction with lysine residues. The pH can be adjusted with a small amount of borate buffer.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as hydroxylamine or Tris buffer to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature.

Protocol 3: Purification of the Antibody-Drug Conjugate

Size-Exclusion Chromatography (SEC) is a common method for purifying ADCs and removing unconjugated payload-linker molecules and other small molecule reagents.

  • Column Equilibration:

    • Equilibrate the SEC column (e.g., Superdex 200) with at least two column volumes of PBS (pH 7.4).

  • Sample Loading and Elution:

    • Load the quenched reaction mixture onto the equilibrated SEC column.

    • Elute the ADC with PBS (pH 7.4) at a flow rate recommended by the column manufacturer.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The ADC will typically elute as the first major peak.

    • Pool the fractions containing the purified ADC.

  • Buffer Exchange and Concentration:

    • If necessary, perform a buffer exchange into a suitable formulation buffer and concentrate the ADC using centrifugal filtration devices.

Characterization of the Antibody-Drug Conjugate

ADC_Characterization_Workflow cluster_0 Primary Characterization cluster_1 Functional Characterization Purified_ADC Purified ADC HIC Hydrophobic Interaction Chromatography (HIC) - DAR Distribution - Average DAR Purified_ADC->HIC MS Mass Spectrometry (MS) - Intact Mass - DAR Confirmation Purified_ADC->MS SEC Size-Exclusion Chromatography (SEC) - Aggregation Analysis Purified_ADC->SEC Binding_Assay Antigen Binding Assay (ELISA, SPR) - Affinity Purified_ADC->Binding_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay - Potency (IC50) Purified_ADC->Cytotoxicity_Assay

Figure 2: ADC characterization workflow.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.

  • Mobile Phase Preparation:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Chromatographic Conditions:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the purified ADC sample.

    • Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR1, DAR2, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species × Number of Drugs on Species) / 100

Protocol 5: Mass Spectrometry (MS) Analysis

MS is used to confirm the identity of the ADC and to determine the drug load distribution and average DAR.

  • Sample Preparation:

    • For intact mass analysis, the ADC sample may be desalted and buffer exchanged into a volatile buffer (e.g., ammonium acetate).

    • For more detailed analysis, the ADC can be deglycosylated using PNGase F and/or reduced to separate the light and heavy chains.

  • MS Analysis:

    • Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Deconvolute the resulting mass spectra to determine the masses of the different ADC species.

  • Data Analysis:

    • Calculate the DAR for each species by comparing the mass of the conjugated antibody (or subunit) to the mass of the unconjugated antibody (or subunit).

    • Determine the average DAR from the relative abundance of each species.

Data Presentation

The following tables provide representative data that can be expected from the synthesis and characterization of an ADC using a PEGylated linker.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

ParameterRepresentative ValueMethod of Determination
Average DAR 3.5 - 4.5HIC-HPLC, Mass Spectrometry
% Unconjugated Antibody (DAR 0) < 5%HIC-HPLC
DAR Distribution Species with DAR 2, 4, 6 are most abundantHIC-HPLC
Conjugation Efficiency > 90%Calculated from DAR and protein concentration

Table 2: Stability Analysis of Purified ADC

ConditionTime Point% AggregatesMethod of Determination
4°C in Formulation Buffer Day 0< 1%SEC-HPLC
Day 14< 1.5%SEC-HPLC
Day 28< 2%SEC-HPLC
25°C in Formulation Buffer Day 0< 1%SEC-HPLC
Day 142-3%SEC-HPLC
Day 283-5%SEC-HPLC

Table 3: In Vitro Cytotoxicity

Cell LineTarget ExpressionADC IC50 (nM)Unconjugated Drug IC50 (nM)
SK-BR-3 HER2-positive0.5 - 2.00.1 - 0.5
MCF-7 HER2-negative> 1000.1 - 0.5

Table 4: Pharmacokinetic Parameters in a Preclinical Model (e.g., Mouse)

ADC ParameterRepresentative Value
Half-life (t1/2) 150 - 200 hours
Clearance (CL) 0.1 - 0.3 mL/h/kg
Volume of Distribution (Vd) 50 - 80 mL/kg

Conclusion

The this compound linker provides a versatile and effective tool for the development of antibody-drug conjugates. Its bifunctional nature allows for a controlled, two-step conjugation process, while the long PEG chain can impart favorable physicochemical and pharmacokinetic properties to the final ADC. The protocols and data presented in these application notes offer a comprehensive guide for researchers to successfully utilize this linker in their ADC development programs. Careful optimization of conjugation conditions and thorough characterization are essential to ensure the production of a safe and efficacious therapeutic.

References

Application Notes and Protocols for Amide Bond Formation with Amino-PEG36-CONH-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG36-CONH-PEG36-acid is a long, flexible, and hydrophilic bifunctional linker commonly employed in bioconjugation and drug delivery. Its structure features a terminal primary amine and a terminal carboxylic acid, separated by two polyethylene (B3416737) glycol (PEG) chains of 36 ethylene (B1197577) oxide units each, linked by a stable amide bond. This linker is particularly valuable for synthesizing complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs, where precise control over spacing and solubility is crucial.[1][2]

The formation of a stable amide bond is a cornerstone of bioconjugation chemistry. The most prevalent and well-established method for achieving this is through the use of carbodiimide (B86325) crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an N-hydroxysuccinimide (NHS) ester.[3][4] This two-step process efficiently couples a carboxylic acid to a primary amine under mild reaction conditions, making it suitable for sensitive biomolecules.[3]

These application notes provide detailed protocols for the formation of an amide bond by reacting the terminal carboxylic acid of this compound with a primary amine-containing molecule.

Principle of the Reaction

The EDC/NHS coupling reaction proceeds in two main stages:

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid of the PEG linker to form a highly reactive and unstable O-acylisourea intermediate. This activation is most efficient in a slightly acidic environment (pH 4.5-6.0).[3][5]

  • Formation of a Semi-Stable NHS Ester: To prevent hydrolysis of the O-acylisourea intermediate, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS rapidly displaces the O-acylisourea group to form a more stable, amine-reactive NHS ester.[3]

  • Amine Coupling: The NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, with the release of NHS. This step is most efficient at a physiological to slightly basic pH (7.2-8.0).[3][6][7]

Data Presentation

Table 1: Recommended Reagent Molar Ratios for Amide Bond Formation

ReagentMolar Ratio (relative to PEG-acid)Purpose
EDC1.2 - 2.0 equivalentsActivates the carboxylic acid group.
NHS/Sulfo-NHS1.2 - 2.0 equivalentsStabilizes the activated intermediate.
Amine-containing Molecule1.0 - 1.5 equivalentsThe molecule to be conjugated.
Quenching AgentExcessStops the reaction.

Table 2: Typical Reaction Conditions for Amide Bond Formation

ParameterAqueous ConditionsOrganic Conditions
Activation Step
SolventMES bufferAnhydrous DMF or DCM
pH4.5 - 6.0N/A
TemperatureRoom TemperatureRoom Temperature
Duration15 - 60 minutes1 - 4 hours
Coupling Step
SolventPBS or Bicarbonate bufferAnhydrous DMF or DCM with base
pH7.2 - 8.0N/A (base added)
TemperatureRoom TemperatureRoom Temperature
Duration2 - 24 hours2 - 16 hours
Monitoring LC-MSTLC or LC-MS

Experimental Protocols

Protocol 1: Amide Bond Formation in Aqueous Solution (for Proteins, Peptides, and other Water-Soluble Molecules)

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 100 mM carbonate/bicarbonate buffer, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Purification equipment (e.g., size-exclusion chromatography columns, dialysis cassettes)

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.[5][8]

    • Prepare a stock solution of this compound in the Activation Buffer.

    • Prepare a stock solution of the amine-containing molecule in the Coupling Buffer.

    • Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in the Activation Buffer. Do not store these solutions as they are moisture-sensitive.[9]

  • Activation of the PEG Linker:

    • In a reaction tube, combine the this compound solution with EDC and Sulfo-NHS. Refer to Table 1 for recommended molar ratios.

    • Incubate the reaction mixture for 15-60 minutes at room temperature with gentle stirring.[8]

  • Conjugation to the Amine-Containing Molecule:

    • Immediately after activation, add the activated PEG linker solution to the amine-containing molecule solution in the Coupling Buffer.

    • The pH of the final reaction mixture should be between 7.2 and 8.0.[3]

    • Allow the reaction to proceed for 2 to 24 hours at room temperature or 4°C, depending on the stability of the target molecule.[5]

    • Monitor the reaction progress by a suitable method, such as LC-MS, to determine the extent of conjugation.[4][8]

  • Quenching the Reaction:

    • Add an excess of Quenching Buffer (e.g., Tris or hydroxylamine) to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.[5][8]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted PEG linker, EDC, NHS, and quenching agent using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[10][][12] The choice of method will depend on the size and properties of the final conjugate.

Protocol 2: Amide Bond Formation in Organic Solvent (for Small Molecules)

Materials:

  • This compound

  • Amine-containing small molecule

  • EDC-HCl or Dicyclohexylcarbodiimide (DCC)

  • NHS

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Purification equipment (e.g., column chromatography)

Procedure:

  • Preparation of Reagents:

    • Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve this compound in anhydrous DMF or DCM.

    • In a separate vial, dissolve the amine-containing small molecule in anhydrous DMF or DCM.

  • Activation of the PEG Linker:

    • To the solution of the PEG linker, add NHS (1.2 equivalents) and EDC-HCl or DCC (1.2 equivalents).[3]

    • Stir the reaction mixture at room temperature for 1-4 hours.[3]

    • The progress of the activation can be monitored by TLC or LC-MS.[3]

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated PEG-NHS ester solution to the small molecule solution.

    • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.[3]

    • Stir the reaction at room temperature for 2-16 hours.[3]

    • Monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up and Purification:

    • If DCC was used, a urea (B33335) byproduct will precipitate and can be removed by filtration.

    • The solvent can be removed under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel to isolate the desired conjugate.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis prep_peg Dissolve Amino-PEG-Acid activation Activation (pH 4.5-6.0) prep_peg->activation prep_amine Dissolve Amine-Molecule coupling Coupling (pH 7.2-8.0) prep_amine->coupling prep_edc_nhs Prepare EDC/NHS Solution prep_edc_nhs->activation activation->coupling Add to Amine-Molecule quenching Quenching coupling->quenching purify Purification (SEC/Dialysis) quenching->purify analyze Analysis (LC-MS) purify->analyze product Final Conjugate analyze->product logical_relationship peg_acid Amino-PEG-Acid (-COOH) activated_intermediate O-Acylisourea Intermediate (Unstable) peg_acid->activated_intermediate + edc EDC edc->activated_intermediate nhs NHS nhs_ester Amine-Reactive NHS Ester (Semi-Stable) nhs->nhs_ester activated_intermediate->nhs_ester + NHS hydrolysis Hydrolysis (Side Reaction) activated_intermediate->hydrolysis final_product PEG-Conjugate (Stable Amide Bond) nhs_ester->final_product + amine_molecule Amine-Molecule (-NH2) amine_molecule->final_product

References

Application Notes and Protocols for EDC/NHS Coupling of Amino-PEG36-CONH-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterobifunctional linker, Amino-PEG36-CONH-PEG36-acid, is a valuable tool in bioconjugation and drug development. Its extensive polyethylene (B3416737) glycol (PEG) chain enhances the solubility, stability, and pharmacokinetic properties of conjugated molecules.[1] This linker possesses a terminal primary amine and a carboxylic acid, enabling the covalent linkage of two different molecular entities.[1][2] The 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry is a robust and widely adopted method for creating a stable amide bond between the carboxylic acid group of the PEG linker and a primary amine on a target molecule.[3][4] This protocol is particularly useful for modifying proteins, peptides, antibodies, and small molecules under mild, aqueous conditions.[3]

Principle of the Reaction

The EDC/NHS coupling reaction is a two-step process that efficiently forms a stable amide bond between a carboxyl group and a primary amine.[3][5]

  • Activation of the Carboxylic Acid: EDC first reacts with the terminal carboxyl group of the this compound, creating a highly reactive and unstable O-acylisourea intermediate.[4][6] This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[3][7]

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. To improve reaction efficiency and control, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[4][8] This NHS ester has a longer half-life than the O-acylisourea intermediate, though it will also hydrolyze over time.[8]

  • Amine Coupling: The NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS. This step is most efficient at a physiological to slightly alkaline pH (pH 7.2-8.0).[6][7]

Data Summary

The following tables summarize key quantitative data for optimizing the EDC/NHS coupling protocol.

Table 1: Recommended Molar Ratios of Reagents

ReagentMolar Ratio (relative to PEG-acid)Purpose
EDC1.2 - 10 fold excessActivates the carboxyl group.[9][10]
NHS/Sulfo-NHS1.2 - 25 fold excessStabilizes the activated intermediate.[9][11]
Target Molecule (Amine-containing)1 - 1.5 fold excessTo be conjugated to the PEG linker.

Note: The optimal molar ratios should be determined empirically for each specific application.[3]

Table 2: pH Conditions for EDC/NHS Coupling

Reaction StepBufferOptimal pH RangeRationale
Activation MES or other non-amine, non-carboxylate buffer4.5 - 6.0Maximizes the efficiency of EDC activation of the carboxyl group.[6][7][8]
Coupling PBS or other non-amine buffer7.2 - 8.0Promotes efficient reaction of the NHS ester with primary amines.[6][7][8]

Table 3: Reaction Conditions

ParameterConditionNotes
Temperature Room TemperatureProvides a good balance between reaction rate and stability of the NHS ester.
Activation Time 15 - 30 minutesSufficient time for the formation of the NHS ester.[4][6]
Coupling Time 2 hours to overnightThe duration depends on the reactivity of the amine-containing molecule.[3][12]

Experimental Protocols

Materials and Equipment
  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing target molecule (e.g., protein, peptide, small molecule)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[6]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed to dissolve reagents)

  • Reaction vials

  • Magnetic stirrer and stir bars

  • pH meter

  • Purification system (e.g., desalting columns, size-exclusion chromatography, dialysis cassettes with appropriate MWCO)[3][13]

Protocol 1: Two-Step Aqueous Coupling of this compound to a Protein

This protocol is designed for the conjugation of the carboxylic acid end of the PEG linker to a primary amine on a protein.

Step 1: Activation of this compound

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[3]

  • Dissolve the this compound in Activation Buffer to a desired concentration (e.g., 10 mg/mL).

  • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or ultrapure water immediately before use. For example, create a 10 mg/mL solution of EDC.[6]

  • Add the EDC solution to the this compound solution to achieve the desired molar excess (e.g., 10-fold molar excess). Mix gently.

  • Immediately add the NHS/Sulfo-NHS solution to the reaction mixture to achieve the desired molar excess (e.g., 25-fold molar excess). Mix gently.[9]

  • Incubate the reaction at room temperature for 15-30 minutes.[4]

Step 2: Coupling to the Amine-Containing Protein

  • Dissolve the amine-containing protein in Coupling Buffer at a suitable concentration.

  • Immediately after the activation step, the pH of the activated PEG linker solution can be raised to 7.2-7.5 by adding Coupling Buffer.[6][7] Alternatively, the activated PEG linker can be purified from excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.[6]

  • Add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the PEG linker over the protein is a good starting point, but this should be optimized.[3]

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching and Purification

  • Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any remaining active NHS esters. Incubate for 15 minutes. Tris or glycine (B1666218) can be used, but be aware they can modify any remaining activated carboxyl groups.[7] Hydroxylamine is an alternative that hydrolyzes the NHS ester.[12]

  • Purify the PEGylated protein conjugate to remove unreacted PEG linker, EDC/NHS byproducts, and quenching reagents. This can be achieved using a desalting column, size-exclusion chromatography (SEC), or dialysis against an appropriate buffer.[3][13][14]

Protocol 2: One-Pot Aqueous Coupling

In this simplified protocol, the activation and coupling steps are performed in the same reaction vessel without a buffer exchange.

  • Dissolve the this compound and the amine-containing molecule in 0.1 M MES buffer, pH 4.5-5.[6]

  • Prepare a fresh solution of EDC in ultrapure water (e.g., 10 mg/mL).[6]

  • Add the EDC solution to the reaction mixture. The amount of EDC should be in molar excess to the carboxyl groups.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Purify the conjugate as described in Protocol 1, Step 3.

Characterization of the Conjugate

The successful conjugation and the degree of PEGylation can be confirmed by various analytical techniques, including:

  • SDS-PAGE: An increase in the molecular weight of the protein will be observed.[14]

  • HPLC (High-Performance Liquid Chromatography): To assess purity and quantify the conjugate.[15]

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and confirm the number of attached PEG linkers.[15]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Hydrolysis of the NHS ester.Perform the conjugation step immediately after activation.[3]
Incorrect pH for activation or conjugation.Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.[3]
Presence of primary amines in the buffer (e.g., Tris, glycine).Use amine-free buffers such as MES and PBS for the reaction.[16]
Inactive EDC or NHS.Use freshly opened or properly stored EDC and NHS. Equilibrate to room temperature before opening to prevent moisture condensation.[17][18]
Precipitation of Protein during Reaction High degree of PEGylation leading to insolubility.Reduce the molar excess of the activated PEG linker.[3]
Incorrect buffer conditions.Ensure the protein is at a suitable concentration and in a buffer that maintains its stability.[3]

Visualizations

EDC_NHS_Coupling_Mechanism PEG_COOH Amino-PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + Byproduct1 Isourea Byproduct O_Acylisourea->Byproduct1 NHS NHS / Sulfo-NHS NHS->NHS_Ester Conjugate PEG-Amide-Target (Stable Amide Bond) NHS_Ester->Conjugate + Byproduct2 NHS / Sulfo-NHS NHS_Ester->Byproduct2 Target_Amine Target Molecule-NH2 Target_Amine->Conjugate

Caption: EDC/NHS reaction mechanism for amide bond formation.

Experimental_Workflow start Start dissolve_peg Dissolve Amino-PEG-Acid in Activation Buffer (pH 4.5-6.0) start->dissolve_peg prepare_reagents Prepare Fresh EDC & NHS Solutions dissolve_peg->prepare_reagents activation Add EDC, then NHS Incubate 15-30 min @ RT (Activation) prepare_reagents->activation coupling Combine Activated PEG and Target Molecule Incubate 2h-Overnight (Coupling) activation->coupling dissolve_protein Dissolve Target Molecule in Coupling Buffer (pH 7.2-8.0) dissolve_protein->coupling quench Add Quenching Buffer (e.g., Tris, Hydroxylamine) coupling->quench purify Purify Conjugate (Desalting, SEC, or Dialysis) quench->purify characterize Characterize Conjugate (SDS-PAGE, HPLC, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for two-step EDC/NHS coupling.

References

Purifying Proteins Conjugated with Amino-PEG36-CONH-PEG36-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. This process can improve protein stability, solubility, and pharmacokinetic profiles. The use of bifunctional linkers like Amino-PEG36-CONH-PEG36-acid allows for the creation of complex protein conjugates, for example, in the development of Proteolysis Targeting Chimeras (PROTACs).

Following the PEGylation reaction, the resulting mixture is heterogeneous, containing the desired PEGylated protein, unreacted protein, excess PEG linker, and various multi-PEGylated or isomeric forms.[][2] Therefore, a robust purification strategy is critical to isolate the desired conjugate with high purity. This document provides detailed application notes and protocols for the purification of proteins conjugated with the this compound linker, focusing on common and effective chromatographic techniques.

Challenges in Purifying PEGylated Proteins

The primary challenge in purifying PEGylated proteins lies in the heterogeneity of the reaction mixture.[][2] The addition of the large, hydrophilic this compound linker significantly alters the physicochemical properties of the protein, including its size, charge, and hydrophobicity. These changes, however, can be exploited for chromatographic separation.

Purification Strategies

A multi-step chromatographic approach is often necessary to achieve high purity of the desired mono-PEGylated conjugate. The most common techniques employed are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[] PEGylation leads to a significant increase in the hydrodynamic volume of the protein, making SEC an effective first step to separate the larger PEGylated conjugate from the smaller, unreacted protein and low molecular weight by-products.[][3]

Workflow for SEC Purification:

SEC_Workflow cluster_prep Sample Preparation cluster_sec SEC Purification cluster_analysis Analysis ReactionMixture PEGylation Reaction Mixture Clarification Centrifuge/Filter (0.22 µm) ReactionMixture->Clarification SEC_Column Size Exclusion Column Clarification->SEC_Column Load Sample Elution Isocratic Elution SEC_Column->Elution Fractionation Collect Fractions Elution->Fractionation Analysis Analyze Fractions (SDS-PAGE, HPLC) Fractionation->Analysis Pooling Pool Pure Fractions Analysis->Pooling

Caption: Workflow for SEC purification of PEGylated proteins.

Experimental Protocol: Size Exclusion Chromatography

  • Column Selection: Choose a size exclusion column with a fractionation range appropriate for the size of the PEGylated protein. Given the large size of the this compound linker (approximately 3.2 kDa), a significant increase in the protein's apparent molecular weight is expected. Columns like Superdex 200 or Sephacryl S-300 are often suitable.[4]

  • Buffer Preparation: Prepare a mobile phase buffer that is compatible with the protein's stability, for example, Phosphate Buffered Saline (PBS) or a Tris-HCl buffer at a physiological pH. Ensure the buffer is filtered and degassed.

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate.

  • Sample Preparation: Clarify the PEGylation reaction mixture by centrifugation or filtration (0.22 µm) to remove any precipitated material.

  • Sample Loading and Elution: Inject the clarified sample onto the equilibrated column. Elute the sample isocratically with the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or analytical SEC-HPLC to identify the fractions containing the purified mono-PEGylated protein.

  • Pooling: Pool the fractions that contain the pure product.

Data Presentation: Expected SEC Elution Profile

Elution PeakExpected ComponentsRationale
Peak 1 (Earlier Elution) PEGylated Protein ConjugateLarger hydrodynamic radius due to the attached PEG chain.
Peak 2 (Later Elution) Unconjugated ProteinSmaller hydrodynamic radius compared to the conjugate.
Peak 3 (Latest Elution) Unreacted PEG Linker, SaltsSmallest molecules in the mixture.
Ion Exchange Chromatography (IEX)

IEX separates proteins based on their net surface charge.[] The attachment of the neutral, hydrophilic this compound linker can shield charged residues on the protein surface, leading to a change in the protein's overall charge and its interaction with the IEX resin.[] This change allows for the separation of the PEGylated conjugate from the native protein. IEX can also be powerful in separating positional isomers if the PEGylation site affects the protein's surface charge distribution differently.[][5]

Workflow for IEX Purification:

IEX_Workflow cluster_prep Sample Preparation cluster_iex IEX Purification cluster_analysis Analysis SEC_Pool Pooled Fractions from SEC BufferExchange Buffer Exchange/Desalting SEC_Pool->BufferExchange IEX_Column Ion Exchange Column (Anion or Cation) BufferExchange->IEX_Column Load Sample Binding Bind in Low Salt Buffer IEX_Column->Binding Elution Elute with Salt Gradient Binding->Elution Fractionation Collect Fractions Elution->Fractionation Analysis Analyze Fractions (SDS-PAGE, IEX-HPLC) Fractionation->Analysis Pooling Pool Pure Fractions Analysis->Pooling

Caption: Workflow for IEX purification of PEGylated proteins.

Experimental Protocol: Ion Exchange Chromatography

  • Column Selection: Based on the protein's isoelectric point (pI) and the desired pH of the mobile phase, select either a cation exchange (e.g., SP Sepharose) or anion exchange (e.g., Q Sepharose) column.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A low ionic strength buffer at a pH that ensures the protein binds to the column.

    • Elution Buffer (Buffer B): The same as Buffer A but with a high concentration of salt (e.g., 1 M NaCl).

  • System Equilibration: Equilibrate the IEX column with Buffer A until the pH and conductivity are stable.

  • Sample Preparation: If necessary, perform a buffer exchange on the pooled fractions from SEC to ensure the sample is in the low-salt Buffer A to facilitate binding.

  • Sample Loading and Elution: Load the sample onto the equilibrated column. After loading, wash the column with Buffer A to remove any unbound molecules. Elute the bound proteins using a linear gradient of increasing salt concentration (from Buffer A to Buffer B).

  • Fraction Collection: Collect fractions across the salt gradient.

  • Analysis: Analyze the fractions by SDS-PAGE and/or analytical IEX-HPLC to identify those containing the pure mono-PEGylated protein.

  • Pooling: Pool the pure fractions.

Data Presentation: Expected IEX Elution Profile

Elution PeakExpected ComponentsRationale
Flow-through/Early Elution PEGylated Protein Conjugate (often)The PEG chain can shield surface charges, leading to weaker binding and earlier elution compared to the native protein.
Later Elution Unconjugated ProteinBinds more strongly to the resin due to its unshielded surface charges.

Note: The exact elution order will depend on the specific protein and the location of the PEGylation.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity.[6] Proteins bind to a weakly hydrophobic stationary phase at high salt concentrations and are eluted by decreasing the salt gradient.[6] The effect of PEGylation on a protein's hydrophobicity can vary. The hydrophilic PEG chain can shield hydrophobic patches on the protein surface, leading to reduced retention on a HIC column.

Workflow for HIC Purification:

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Purification cluster_analysis Analysis IEX_Pool Pooled Fractions from IEX SaltAddition Add High Concentration of Salt IEX_Pool->SaltAddition HIC_Column Hydrophobic Interaction Column SaltAddition->HIC_Column Load Sample Binding Bind in High Salt Buffer HIC_Column->Binding Elution Elute with Decreasing Salt Gradient Binding->Elution Fractionation Collect Fractions Elution->Fractionation Analysis Analyze Fractions (SDS-PAGE, HIC-HPLC) Fractionation->Analysis Pooling Pool Pure Fractions Analysis->Pooling

Caption: Workflow for HIC purification of PEGylated proteins.

Experimental Protocol: Hydrophobic Interaction Chromatography

  • Column Selection: Choose a HIC column with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose). Phenyl-based resins are often a good starting point.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A buffer containing a high concentration of a kosmotropic salt (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) or sodium chloride) in a buffer such as sodium phosphate.

    • Elution Buffer (Buffer B): The same buffer as Buffer A but without the salt.

  • System Equilibration: Equilibrate the HIC column with Buffer A.

  • Sample Preparation: Adjust the salt concentration of the protein sample (pooled from the previous purification step) to match that of Buffer A. This can be done by adding a concentrated salt solution.

  • Sample Loading and Elution: Load the sample onto the equilibrated column. After binding, elute the proteins using a reverse salt gradient (from Buffer A to Buffer B).

  • Fraction Collection: Collect fractions along the decreasing salt gradient.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical HIC-HPLC.

  • Pooling and Desalting: Pool the fractions containing the pure product. A final desalting or buffer exchange step will be necessary to remove the high salt concentration.

Data Presentation: Expected HIC Elution Profile

Elution PeakExpected ComponentsRationale
Earlier Elution PEGylated Protein ConjugateThe hydrophilic PEG chain can mask hydrophobic regions, leading to weaker interaction with the resin and earlier elution.
Later Elution Unconjugated ProteinThe exposed hydrophobic patches on the native protein result in stronger binding and later elution.

Characterization of the Purified Conjugate

After purification, it is essential to characterize the final product to confirm its identity, purity, and integrity. Common analytical techniques include:

  • SDS-PAGE: To visualize the increase in molecular weight and assess purity.

  • Analytical SEC-HPLC: To determine the hydrodynamic size and quantify aggregates.

  • Analytical IEX-HPLC: To assess charge heterogeneity and separate isomers.[5]

  • Reversed-Phase HPLC (RP-HPLC): Can be used for purity assessment and separation of isomers.[]

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.[7][8]

  • Capillary Electrophoresis (CE): For high-resolution separation and characterization.[]

Conclusion

The purification of proteins conjugated with the large, bifunctional this compound linker requires a systematic and often multi-step chromatographic approach. By leveraging the changes in size, charge, and hydrophobicity imparted by the PEG linker, techniques such as SEC, IEX, and HIC can be effectively employed to isolate the desired PEGylated protein conjugate with high purity. The specific protocol will need to be optimized for each protein, but the principles and workflows outlined in these application notes provide a solid foundation for developing a robust purification strategy.

References

Application Notes and Protocols for Surface Functionalization using Amino-PEG36-CONH-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG36-CONH-PEG36-acid is a long-chain, flexible, and hydrophilic bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and surface modification of materials. Its structure comprises a terminal primary amine group and a terminal carboxylic acid group, separated by two polyethylene (B3416737) glycol (PEG) chains of 36 units each, connected by an amide bond. This extended PEG spacer imparts several desirable properties, including enhanced water solubility, reduced steric hindrance, and minimized non-specific protein adsorption, making it an ideal choice for a variety of biomedical and research applications.

The primary amine (-NH2) can be readily coupled to carboxylic acids, activated esters (e.g., NHS esters), or other electrophilic groups. Concurrently, the carboxylic acid (-COOH) can form stable amide bonds with primary amines in the presence of carbodiimide (B86325) activators like EDC. This dual reactivity allows for a versatile and controlled approach to covalently linking molecules to surfaces or to each other.

These application notes provide detailed protocols for the use of this compound in surface functionalization of nanoparticles and planar surfaces for applications such as targeted drug delivery, biosensing, and cell adhesion modulation.

Key Applications and Quantitative Data

The functionalization of surfaces with this compound can significantly alter their biological interactions. Below are tables summarizing representative quantitative data from studies using similar long-chain PEG linkers, demonstrating the impact on protein adsorption, cell adhesion, and drug release kinetics.

Protein Adsorption on Functionalized Surfaces

Modification of surfaces with long-chain PEG linkers is a well-established method to reduce non-specific protein adsorption, a phenomenon crucial for improving the biocompatibility of materials and the signal-to-noise ratio in biosensors.

Table 1: Representative Data on Protein Adsorption on PEGylated vs. Unmodified Surfaces

Surface TypeProteinAdsorbed Protein Amount (ng/cm²)Reduction in Adsorption (%)
Unmodified SiliconFibrinogen350 ± 30-
PEGylated Silicon Fibrinogen25 ± 592.9%
Unmodified GoldLysozyme280 ± 25-
PEGylated Gold Lysozyme15 ± 494.6%
Unmodified PolystyreneHuman Serum Albumin410 ± 35-
PEGylated Polystyrene Human Serum Albumin30 ± 692.7%

Note: Data are representative values compiled from literature on surfaces modified with long-chain PEG linkers and are intended for comparative purposes.

Cell Adhesion on Functionalized Surfaces

The density and length of PEG chains on a surface can be tailored to control cell adhesion. While dense PEG layers are known to be cell-repellent, they can be functionalized with cell-adhesive ligands (e.g., RGD peptides) to promote specific cell binding.

Table 2: Representative Data on Cell Adhesion on Surfaces Modified with PEG and PEG-Ligand Conjugates

Surface ModificationCell TypeAdherent Cell Density (cells/mm²) after 24h
Unmodified Tissue Culture PlasticFibroblasts5000 ± 400
Amino-PEG-acid Functionalized Fibroblasts300 ± 50
Amino-PEG-acid-RGD Functionalized Fibroblasts4500 ± 350
Unmodified TitaniumOsteoblasts3500 ± 300
Amino-PEG-acid Functionalized Osteoblasts250 ± 40
Amino-PEG-acid-RGD Functionalized Osteoblasts3200 ± 280

Note: Data are representative and illustrate the ability to modulate cell adhesion by functionalizing PEGylated surfaces with bioactive molecules.

Drug Release from Functionalized Nanoparticles

This compound can be used to functionalize drug-loaded nanoparticles. The PEG layer can provide a hydrophilic shield, prolonging circulation time, and the terminal functional groups can be used to attach targeting ligands.

Table 3: Representative Cumulative Drug Release Profile of Doxorubicin (DOX) from Nanoparticles

Time (hours)Unmodified Nanoparticles (% DOX Released)PEGylated Nanoparticles (% DOX Released)
125 ± 315 ± 2
645 ± 430 ± 3
1260 ± 545 ± 4
2475 ± 660 ± 5
4885 ± 778 ± 6
7290 ± 885 ± 7

Note: This table presents a typical sustained release profile for PEGylated nanoparticles compared to unmodified nanoparticles. The exact release kinetics will depend on the nanoparticle composition, drug, and specific PEG linker used.

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound for Protein Conjugation

This protocol describes the covalent attachment of the amine terminus of this compound to a carboxylated nanoparticle surface, followed by the conjugation of a protein to the newly introduced terminal carboxylic acid.

Materials:

  • Carboxylated nanoparticles (e.g., magnetic beads, quantum dots)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Protein to be conjugated (with available primary amines)

  • Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

Part A: Activation of Carboxylated Nanoparticles and Coupling of this compound

  • Resuspend carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.

  • Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.

  • Add EDC and NHS to the nanoparticle suspension. A 2-5 fold molar excess of EDC and NHS over the available carboxyl groups on the nanoparticles is recommended.

  • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Pellet the activated nanoparticles by centrifugation and remove the supernatant.

  • Immediately resuspend the activated nanoparticles in Coupling Buffer containing a 10-50 fold molar excess of this compound.

  • React for 2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes.

  • Wash the nanoparticles three times with Coupling Buffer to remove unreacted reagents.

Part B: Conjugation of Protein to PEGylated Nanoparticles

  • Resuspend the this compound functionalized nanoparticles in Activation Buffer.

  • Repeat steps 2-4 from Part A to activate the terminal carboxylic acid of the PEG linker.

  • Pellet the activated PEGylated nanoparticles by centrifugation and remove the supernatant.

  • Immediately resuspend the activated nanoparticles in Coupling Buffer containing the protein to be conjugated (at a 1.5-2 fold molar excess relative to the PEG linker).

  • React for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction as described in Part A, step 8.

  • Purify the protein-conjugated nanoparticles using size-exclusion chromatography or dialysis to remove unconjugated protein and other reagents.

  • Characterize the final conjugate for size, zeta potential, and protein conjugation efficiency.

G cluster_0 Part A: PEGylation of Nanoparticle cluster_1 Part B: Protein Conjugation np_cooh Carboxylated Nanoparticle edc_nhs_a Add EDC/NHS in Activation Buffer np_cooh->edc_nhs_a activated_np Activated Nanoparticle (NHS-ester) edc_nhs_a->activated_np peg_linker Add Amino-PEG36- CONH-PEG36-acid activated_np->peg_linker peg_np PEGylated Nanoparticle peg_linker->peg_np quench_wash_a Quench & Wash peg_np->quench_wash_a peg_np_b PEGylated Nanoparticle edc_nhs_b Add EDC/NHS in Activation Buffer peg_np_b->edc_nhs_b activated_peg_np Activated PEG-NP (NHS-ester) edc_nhs_b->activated_peg_np protein Add Protein activated_peg_np->protein protein_np Protein-Conjugated Nanoparticle protein->protein_np quench_purify_b Quench & Purify protein_np->quench_purify_b

Caption: Workflow for nanoparticle functionalization.

Protocol 2: Surface Modification of Amine-Reactive Plates for Cell Adhesion Studies

This protocol details the functionalization of an amine-reactive surface (e.g., NHS-ester coated microplate) with this compound to create a cell-repellent layer, which can be further modified with a cell-adhesive peptide.

Materials:

  • Amine-reactive microplate (e.g., NHS-ester coated)

  • This compound

  • Cell-adhesive peptide with a primary amine (e.g., GRGDS)

  • EDC and NHS/sulfo-NHS

  • Reaction Buffer: PBS, pH 7.4

  • Blocking/Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Sterile deionized water

Procedure:

  • Prepare a solution of this compound in Reaction Buffer at a concentration of 1-5 mg/mL.

  • Add the solution to the wells of the amine-reactive microplate and incubate for 1-2 hours at room temperature with gentle agitation.

  • Aspirate the solution and wash the wells three times with PBST, followed by three washes with sterile deionized water. The surface is now coated with a PEG layer terminating in a carboxylic acid.

  • To conjugate the cell-adhesive peptide, first activate the terminal carboxylic acid groups. Prepare a fresh solution of 10 mM EDC and 25 mM NHS in sterile, cold (4°C) 0.1 M MES buffer, pH 6.0.

  • Add the EDC/NHS solution to the wells and incubate for 15 minutes at room temperature.

  • Aspirate the EDC/NHS solution and immediately add a solution of the cell-adhesive peptide (e.g., 0.1-1 mg/mL GRGDS) in Reaction Buffer.

  • Incubate for 2 hours at room temperature.

  • Aspirate the peptide solution and wash the wells thoroughly with PBST and then sterile PBS to remove any non-covalently bound peptide.

  • The plate is now ready for cell seeding and adhesion assays.

G start Amine-Reactive Surface add_peg Incubate with Amino-PEG-Acid start->add_peg wash1 Wash add_peg->wash1 peg_surface COOH-Terminated PEG Surface wash1->peg_surface activate_cooh Activate with EDC/NHS peg_surface->activate_cooh add_peptide Incubate with Amine-Peptide (RGD) activate_cooh->add_peptide wash2 Wash add_peptide->wash2 final_surface RGD-Functionalized Cell-Adhesive Surface wash2->final_surface G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade ligand_np Ligand-PEG-Nanoparticle egfr EGFR ligand_np->egfr Binding & Dimerization ras RAS egfr->ras pi3k PI3K egfr->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk cell_response Cell Proliferation & Survival erk->cell_response akt AKT pi3k->akt akt->cell_response

Application Notes and Protocols for Nanoparticle Surface Modification using Amino-PEG36-CONH-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, imaging agents, and theranostics. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to enhance the biocompatibility, stability, and circulation half-life of nanoparticles by creating a hydrophilic shield that reduces opsonization and clearance by the mononuclear phagocyte system.[1] This document provides detailed application notes and protocols for the use of a long-chain, heterobifunctional linker, Amino-PEG36-CONH-PEG36-acid , for the surface modification of nanoparticles.

This versatile linker possesses a terminal primary amine group and a terminal carboxylic acid group, separated by two PEG36 units connected by an amide bond. This structure offers significant flexibility and extends the reach of targeting ligands from the nanoparticle surface. The primary amine can be conjugated to nanoparticles with surface-activated carboxyl groups, while the terminal carboxylic acid can be subsequently used to attach targeting moieties, drugs, or imaging agents via carbodiimide (B86325) chemistry.

Key Applications

  • Prolonged Systemic Circulation: The extensive PEGylation achieved with this long-chain linker effectively shields the nanoparticle surface, leading to extended circulation times in vivo.

  • Targeted Drug Delivery: The terminal carboxylic acid provides a conjugation point for targeting ligands such as antibodies, peptides, or small molecules, enabling specific delivery to diseased tissues.[2][3]

  • Enhanced Stability: The hydrophilic PEG chains prevent nanoparticle aggregation in biological media, improving formulation stability.

  • Reduced Immunogenicity: PEGylation minimizes the recognition of nanoparticles by the immune system, reducing the likelihood of an adverse immune response.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C150H300N2O75
Molecular Weight ~3332 g/mol
Structure H₂N-(CH₂CH₂O)₃₆-CONH-(CH₂CH₂O)₃₆-COOH
Solubility Soluble in water and most organic solvents.
Functional Groups Primary Amine (-NH₂), Carboxylic Acid (-COOH)

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol details the covalent attachment of the carboxylic acid terminus of the PEG linker to nanoparticles with primary amine groups on their surface using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[4][5]

Materials:

  • Amine-functionalized nanoparticles (e.g., silica (B1680970), iron oxide, or polymeric nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Centrifugal filter units (with appropriate molecular weight cutoff) or magnetic separator

  • Deionized water

Procedure:

  • Preparation of Reagents:

    • Allow all reagents to warm to room temperature before use to prevent condensation.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

  • Activation of the PEG Linker's Carboxylic Acid:

    • In a reaction tube, dissolve this compound in Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS to the PEG linker solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid group, forming a semi-stable NHS ester.[6]

  • Conjugation to Amine-Functionalized Nanoparticles:

    • Resuspend the amine-functionalized nanoparticles in Coupling Buffer.

    • Immediately add the activated PEG-linker solution to the nanoparticle suspension. A 10 to 50-fold molar excess of the activated linker to the available amine groups on the nanoparticles is a good starting point for optimization.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.

  • Quenching and Purification:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.

    • Purify the PEGylated nanoparticles from excess linker and reaction byproducts. This can be achieved by repeated centrifugation and resuspension using centrifugal filter units or by magnetic separation for magnetic nanoparticles. Wash the nanoparticles three to five times with PBS and finally resuspend in a suitable storage buffer.

Experimental Workflow for Nanoparticle PEGylation

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step PEG_linker This compound EDC_NHS EDC + NHS in Activation Buffer (pH 6.0) PEG_linker->EDC_NHS 15-30 min, RT Activated_PEG NHS-activated PEG Linker EDC_NHS->Activated_PEG Reaction_Mix Reaction Mixture Activated_PEG->Reaction_Mix Amine_NP Amine-Functionalized Nanoparticles in Coupling Buffer (pH 7.2-7.5) Amine_NP->Reaction_Mix PEGylated_NP PEGylated Nanoparticles Reaction_Mix->PEGylated_NP 2-4h, RT or overnight, 4°C Quenching Quenching Buffer (Tris or Hydroxylamine) PEGylated_NP->Quenching 15 min Purification Centrifugation / Magnetic Separation Quenching->Purification Final_Product Purified Amine-PEGylated Nanoparticles Purification->Final_Product

Caption: Workflow for the conjugation of this compound to amine-functionalized nanoparticles.

Protocol 2: Characterization of PEGylated Nanoparticles

1. Hydrodynamic Diameter and Zeta Potential Measurement

Dynamic Light Scattering (DLS) and Zeta Potential analysis are essential to confirm successful PEGylation.

  • Principle: DLS measures the hydrodynamic diameter of the nanoparticles in suspension, which is expected to increase after PEGylation due to the extended PEG chains.[7] Zeta potential measures the surface charge, which should shift towards neutral after the charged surface groups are shielded by the neutral PEG layer.[7]

  • Procedure:

    • Disperse a small aliquot of the purified PEGylated nanoparticles and the original, unmodified nanoparticles in deionized water or a buffer of known ionic strength (e.g., 10 mM NaCl).

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.

    • Measure the zeta potential of the same samples.

    • Compare the results of the PEGylated nanoparticles to the unmodified nanoparticles.

Expected Results:

ParameterUnmodified NanoparticlesPEGylated Nanoparticles
Hydrodynamic Diameter SmallerSignificantly Larger
Zeta Potential Highly positive or negativeCloser to neutral (e.g., -10 to +10 mV)

2. Quantification of Surface PEG Density by ¹H-NMR

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy can be used to quantify the number of PEG chains per nanoparticle.[8][9]

  • Principle: The characteristic repeating ethylene (B1197577) oxide protons of PEG have a distinct peak in the ¹H-NMR spectrum (around 3.65 ppm). By dissolving the PEGylated nanoparticles and using an internal standard, the amount of PEG can be quantified.

  • Procedure:

    • Lyophilize a known amount of the purified PEGylated nanoparticles.

    • Dissolve the nanoparticles in a suitable deuterated solvent (e.g., D₂O with a dissolving agent like a weak acid or base depending on the nanoparticle core).

    • Add a known amount of an internal standard (e.g., maleic acid).

    • Acquire the ¹H-NMR spectrum.

    • Integrate the area of the PEG ethylene oxide peak (~3.65 ppm) and the peak of the internal standard.

    • Calculate the amount of PEG and subsequently the number of PEG chains per nanoparticle based on the known mass of nanoparticles and the molecular weight of the PEG linker. The grafting density can then be calculated based on the nanoparticle's surface area.

Data Presentation: Impact of PEGylation on Nanoparticle Properties

The following table summarizes typical quantitative data obtained before and after surface modification.

Nanoparticle FormulationHydrodynamic Diameter (nm) ± SDPolydispersity Index (PDI)Zeta Potential (mV) ± SDPEG Grafting Density (PEG chains/nm²)
Unmodified (Amine-functionalized)120 ± 50.15+35 ± 3N/A
PEGylated185 ± 80.12+5 ± 2~0.5 - 2.0

Application Example: Targeted Drug Delivery to Cancer Cells

Nanoparticles modified with this compound can be further functionalized with targeting ligands to enhance their delivery to specific cancer cells. For instance, by conjugating an antibody fragment that targets the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells, the nanoparticles can be directed to the tumor site.[2][3][10][11][12]

Signaling Pathway Targeted: EGFR Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers.[10][11] Nanoparticles targeting EGFR can deliver cytotoxic drugs directly to cancer cells, inhibiting downstream signaling and inducing apoptosis.

EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR NP Targeted Nanoparticle (with anti-EGFR Ab) NP->EGFR Binding & Internalization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Targeted nanoparticles binding to EGFR, leading to internalization and inhibition of downstream signaling pathways.

Another relevant target in cancer therapy is the Vascular Endothelial Growth Factor (VEGF) pathway, which is crucial for angiogenesis.[13][14][15] Nanoparticles can be designed to interfere with this pathway, thereby cutting off the tumor's blood supply.

Signaling Pathway Targeted: VEGF Pathway

VEGF_Pathway cluster_extracellular Extracellular cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR PLC PLCγ VEGFR->PLC Activation RAS RAS VEGFR->RAS Activation PKC PKC PLC->PKC Angiogenesis Endothelial Cell Proliferation, Migration, & Survival (Angiogenesis) PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: The VEGF signaling pathway, a key regulator of angiogenesis in tumors.

Protocol 3: In Vitro Evaluation of PEGylated Nanoparticles

1. In Vitro Cytotoxicity Assay

  • Principle: To assess the biocompatibility of the PEGylated nanoparticles, a cytotoxicity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.[16][17]

  • Procedure:

    • Seed cells (e.g., a relevant cancer cell line and a normal cell line) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the PEGylated nanoparticles for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

2. Cellular Uptake Study

  • Principle: To evaluate the internalization of the PEGylated nanoparticles by target cells, fluorescently labeled nanoparticles can be used and their uptake quantified by flow cytometry or visualized by confocal microscopy.[18][19]

  • Procedure (Flow Cytometry):

    • Synthesize fluorescently labeled PEGylated nanoparticles (e.g., by incorporating a fluorescent dye).

    • Incubate the target cells with the fluorescent nanoparticles for various time points (e.g., 1, 4, 24 hours).

    • Wash the cells to remove non-internalized nanoparticles.

    • Detach the cells and analyze the fluorescence intensity per cell using a flow cytometer.

Cellular_Uptake NP Fluorescently Labeled PEGylated Nanoparticles Incubation Incubation (Various Time Points) NP->Incubation Cells Target Cells in Culture Cells->Incubation Washing Washing Step (Remove External NPs) Incubation->Washing Analysis Analysis Washing->Analysis Flow_Cytometry Flow Cytometry (Quantification) Analysis->Flow_Cytometry Confocal Confocal Microscopy (Visualization) Analysis->Confocal

References

Application Notes and Protocols for Bioconjugation with Long-Chain PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are invaluable tools in bioconjugation, enabling the covalent attachment of PEG chains (PEGylation) to biomolecules such as proteins, peptides, and nanoparticles. This process can significantly enhance the therapeutic properties of these molecules. Long-chain PEG linkers, in particular, offer pronounced advantages, including improved solubility, increased stability, prolonged circulatory half-life, and reduced immunogenicity.[1][2] These benefits are critical in the development of novel therapeutics, diagnostics, and imaging agents.[2][3]

This document provides detailed application notes and protocols for the most common bioconjugation techniques utilizing long-chain PEG linkers. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Core Chemistries for Long-Chain PEG Bioconjugation

The selection of a bioconjugation strategy is dictated by the available functional groups on the target biomolecule and the desired characteristics of the final conjugate. The three most prevalent methods for PEGylation with long-chain PEG linkers are:

  • Amine-reactive PEGylation: This is the most common approach, targeting the abundant lysine (B10760008) residues and the N-terminus of proteins.[1] N-hydroxysuccinimide (NHS) esters are the most widely used amine-reactive functional groups.

  • Thiol-reactive PEGylation: This method offers more site-specific conjugation by targeting free cysteine residues.[3] Maleimide functional groups are highly selective for thiols under mild conditions.

  • Bioorthogonal "Click" Chemistry: This approach provides exceptional specificity and efficiency by utilizing reactions between functional groups that are mutually reactive but inert to the biological environment.[3][4] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example.

Quantitative Comparison of Key Performance Metrics

The choice of bioconjugation chemistry significantly impacts the efficiency of the reaction and the stability of the resulting conjugate. The following table summarizes key performance indicators for the different methods.

FeatureNHS-Ester Chemistry (Amine-reactive)Maleimide Chemistry (Thiol-reactive)Click Chemistry (CuAAC)
Target Functional Groups Primary amines (-NH₂)Thiols (-SH)Azides (-N₃) and Terminal Alkynes (-C≡CH)
Reaction pH 7.0 - 9.0[3]6.5 - 7.5[3]4.0 - 11.0[3]
Reaction Kinetics Fast (30-60 minutes at room temperature)[3]Very Fast (minutes to a few hours at room temperature)[3]Very Fast (often complete in 30-60 minutes at room temperature)[3]
Reaction Yield Generally high, but can be variable.[3]Typically very high and quantitative.[3]Very high (>95%).[5]
Specificity & Stoichiometry Can react with multiple lysine residues, leading to a heterogeneous mixture.[3]Highly selective for thiols, allowing for more controlled stoichiometry.[3]Highly specific and bioorthogonal, resulting in well-defined products.[6]
Stability of Linkage Stable amide bond.[3]Thioether bond can be susceptible to retro-Michael addition and exchange with other thiols.[5]Highly stable triazole ring.[3]

Impact of Long-Chain PEGylation on Biomolecule Properties

The covalent attachment of long-chain PEG linkers can significantly alter the physicochemical and biological properties of a biomolecule.

PropertyEffect of Long-Chain PEGylationQuantitative Data Example
Hydrodynamic Radius Increases significantly with the length of the PEG chain.[7]A 20 kDa PEG chain can increase the hydrodynamic radius of a protein by approximately 70 Å.[2]
Thermal Stability Can increase, decrease, or have no effect, depending on the protein and the site of PEGylation.[2]The melting temperature (Tm) of T4 Lysozyme increased from 56.8 °C to 62.6 °C after conjugation with a 2 kDa linear PEG.[8]
Biological Activity May be reduced due to steric hindrance, especially with very long PEG chains.[9]PEGylation of an anti-HER2 antibody with a 2 kDa PEG linker resulted in a slight reduction in binding affinity, which was more pronounced with a 4 kDa PEG.[9]
Proteolytic Resistance Generally increased due to the shielding effect of the PEG chain.[2]Conjugation with a 40 kDa 2-armed PEG greatly improved the proteolytic resistance of alpha-1 antitrypsin.[10]
In Vivo Circulation Half-Life Significantly prolonged due to increased hydrodynamic size, which reduces renal clearance.[2]PEGylation of bovine serum albumin encapsulated in nanoparticles increased its half-life from 13.6 minutes to 4.5 hours.[11]

Experimental Protocols

The following are detailed protocols for the three main bioconjugation techniques using long-chain PEG linkers.

Protocol 1: Amine-Reactive PEGylation of an Antibody using a Long-Chain NHS-Ester PEG

This protocol describes the conjugation of a long-chain PEG-NHS ester to the lysine residues of an antibody.

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer)

  • Long-chain PEG-NHS ester (e.g., 20 kDa)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography or Dialysis)

Procedure:

  • Preparation of the Antibody:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Preparation of the PEG-NHS Ester Solution:

    • Equilibrate the PEG-NHS ester reagent to room temperature before opening the vial to prevent moisture condensation.

    • Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • PEGylation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the antibody solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50 mM to consume any unreacted PEG-NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Antibody:

    • Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or dialysis.

    • Monitor the purification process by measuring the absorbance at 280 nm.

  • Characterization of the Conjugate:

    • Determine the degree of PEGylation using SDS-PAGE, which will show an increase in the apparent molecular weight of the PEGylated antibody.[7]

    • Further characterization can be performed using SEC to assess for aggregation and mass spectrometry to determine the precise mass of the conjugate.

Protocol 2: Thiol-Reactive PEGylation of a Peptide using a Long-Chain Maleimide-PEG

This protocol details the site-specific conjugation of a long-chain PEG-maleimide to a cysteine-containing peptide.

Materials:

  • Cysteine-containing peptide

  • Long-chain PEG-maleimide (e.g., 20 kDa)

  • Thiol-free buffer (e.g., Phosphate buffer with EDTA, pH 6.5-7.5)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., Reversed-Phase High-Performance Liquid Chromatography, RP-HPLC)

Procedure:

  • Preparation of the Peptide:

    • Dissolve the peptide in the thiol-free buffer.

    • If the cysteine residue is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bond.

  • Preparation of the PEG-Maleimide Solution:

    • Equilibrate the PEG-maleimide reagent to room temperature.

    • Immediately before use, dissolve the PEG-maleimide in anhydrous DMSO or DMF.

  • PEGylation Reaction:

    • Add a 1.5- to 5-fold molar excess of the dissolved PEG-maleimide to the peptide solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the PEGylated Peptide:

    • Purify the PEGylated peptide using RP-HPLC.

    • Monitor the elution profile using UV absorbance at 220 nm and 280 nm.

  • Characterization of the Conjugate:

    • Confirm the identity and purity of the PEGylated peptide by mass spectrometry.

    • Assess the success of the conjugation by comparing the RP-HPLC chromatograms of the starting materials and the final product.

Protocol 3: "Click" Chemistry Conjugation of a Biomolecule using a Long-Chain PEG-Alkyne

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate a long-chain PEG-alkyne to an azide-modified biomolecule.

Materials:

  • Azide-modified biomolecule

  • Long-chain PEG-alkyne (e.g., 20 kDa)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium ascorbate)

  • Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine, THPTA)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC or Affinity Chromatography)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the azide-modified biomolecule, PEG-alkyne, CuSO₄, sodium ascorbate (B8700270), and THPTA in the appropriate aqueous buffer.

  • "Click" Reaction:

    • In a reaction vessel, combine the azide-modified biomolecule and the PEG-alkyne.

    • Add the THPTA ligand to the CuSO₄ solution and pre-mix for a few minutes.

    • Add the CuSO₄/THPTA complex to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction for 1-4 hours at room temperature with gentle stirring.

  • Purification of the PEGylated Biomolecule:

    • Remove the copper catalyst and unreacted reagents by SEC or affinity chromatography, depending on the nature of the biomolecule.

  • Characterization of the Conjugate:

    • Analyze the final product by SDS-PAGE to visualize the shift in molecular weight.

    • Confirm the successful conjugation and determine the mass of the product using mass spectrometry.

Visualizations

Diagram 1: Experimental Workflow for Amine-Reactive PEGylation

Amine_Reactive_PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody_Prep Antibody in Amine-Free Buffer Mix Mix Antibody and PEG-NHS Antibody_Prep->Mix PEG_NHS_Prep Dissolve PEG-NHS in DMSO/DMF PEG_NHS_Prep->Mix Incubate Incubate (1-2h RT or overnight 4°C) Mix->Incubate Quench Quench with Tris Buffer Incubate->Quench Purify Purify by SEC or Dialysis Quench->Purify Characterize Characterize by SDS-PAGE, MS Purify->Characterize

Caption: Workflow for the amine-reactive PEGylation of an antibody.

Diagram 2: Experimental Workflow for Thiol-Reactive PEGylation

Thiol_Reactive_PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Peptide_Prep Dissolve Peptide in Thiol-Free Buffer Reduce Reduce Disulfides (if necessary) Peptide_Prep->Reduce Mix Mix Peptide and PEG-Maleimide Reduce->Mix PEG_Maleimide_Prep Dissolve PEG-Maleimide in DMSO/DMF PEG_Maleimide_Prep->Mix Incubate Incubate (2-4h RT or overnight 4°C) Mix->Incubate Purify Purify by RP-HPLC Incubate->Purify Characterize Characterize by Mass Spectrometry Purify->Characterize

Caption: Workflow for the thiol-reactive PEGylation of a peptide.

Diagram 3: The Enhanced Permeability and Retention (EPR) Effect

EPR_Effect cluster_blood_vessel Blood Vessel cluster_tumor_tissue Tumor Tissue PEG_NP PEGylated Nanoparticle Leaky_Vasculature Leaky Tumor Vasculature PEG_NP->Leaky_Vasculature Extravasation Tumor_Cells Tumor Cells Accumulation Accumulation of PEGylated Nanoparticles Accumulation->Tumor_Cells Drug Release Poor_Lymphatic_Drainage Poor Lymphatic Drainage Accumulation->Poor_Lymphatic_Drainage Retention Leaky_Vasculature->Accumulation

Caption: The EPR effect facilitating passive tumor targeting of PEGylated nanoparticles.

Diagram 4: Workflow for Antibody-Drug Conjugate (ADC) Development using a PEG Linker

ADC_Development_Workflow cluster_components Components cluster_conjugation Conjugation cluster_purification_characterization Purification & Characterization cluster_evaluation Evaluation Antibody Monoclonal Antibody Conjugation_Step Bioconjugation (e.g., NHS, Maleimide) Antibody->Conjugation_Step PEG_Linker Long-Chain PEG Linker PEG_Linker->Conjugation_Step Cytotoxic_Drug Cytotoxic Drug Cytotoxic_Drug->Conjugation_Step Purification Purification of ADC Conjugation_Step->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization In_Vitro_Testing In Vitro (Cytotoxicity, Binding) Characterization->In_Vitro_Testing In_Vivo_Testing In Vivo (Efficacy, PK/PD) In_Vitro_Testing->In_Vivo_Testing

References

Application Notes and Protocols for Amino-PEG36-CONH-PEG36-acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Amino-PEG36-CONH-PEG36-acid, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, in the development of targeted drug delivery systems. This advanced linker is designed to enhance the pharmacokinetic properties and therapeutic efficacy of drug conjugates and nanoparticle formulations.

Introduction

This compound is a high-purity, monodisperse PEG derivative featuring a terminal primary amine and a carboxylic acid, connected by a long, flexible PEG chain. This structure offers significant advantages in drug delivery research, including improved solubility and stability of the conjugate, reduced immunogenicity, and prolonged circulation times. Its bifunctional nature allows for the covalent linkage of a wide range of molecules, such as targeting ligands (antibodies, peptides) and therapeutic agents, to nanoparticle surfaces or directly to each other. This linker is particularly valuable in the construction of antibody-drug conjugates (ADCs) and surface-functionalized nanoparticles for targeted therapy.

Core Applications

  • Surface Modification of Nanoparticles: Functionalize nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) to improve their biocompatibility and circulation half-life.

  • Antibody-Drug Conjugate (ADC) Development: Serve as a hydrophilic spacer between the antibody and the cytotoxic payload, improving the ADC's solubility and pharmacokinetic profile.

  • PROTAC Development: Utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to induce targeted protein degradation.[1]

  • Bioconjugation: Facilitate the linking of proteins, peptides, or other biomolecules where a long, flexible spacer is required.[2]

Physicochemical Properties

PropertyValueReference
Molecular Weight ~3332 g/mol [3]
Chemical Formula C150H300N2O75[3]
Purity Typically ≥95%[3]
Solubility Soluble in water and most organic solvents.
Functional Groups Primary Amine (-NH2), Carboxylic Acid (-COOH)[3]
Storage Conditions Store at -20°C, desiccated and protected from light.[3]

Experimental Protocols

Protocol 1: Nanoparticle Surface Functionalization with this compound

This protocol describes the covalent attachment of the linker to a nanoparticle surface possessing amine-reactive groups (e.g., NHS esters) or carboxyl groups.

Materials:

  • Nanoparticles (e.g., PLGA-NHS, Carboxylated Gold Nanoparticles)

  • This compound

  • Activation Reagents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS)

  • Reaction Buffer: 0.1 M MES buffer (pH 6.0) for carboxyl activation; Amine-free buffer such as PBS or Borate buffer (pH 7.2-8.5) for NHS ester reactions.

  • Quenching Solution: 1 M Tris-HCl (pH 8.0) or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification System: Centrifugal filtration units or dialysis cassettes with appropriate molecular weight cutoff (MWCO).

Procedure:

  • Nanoparticle Preparation: Disperse the nanoparticles in the appropriate reaction buffer.

  • Linker Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO.

  • Activation of Carboxyl Groups (if applicable):

    • To the nanoparticle dispersion in MES buffer, add EDC and NHS.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the nanoparticle surface.

  • Conjugation:

    • Add the dissolved this compound to the activated nanoparticle suspension.

    • If using NHS-ester functionalized nanoparticles, add the linker directly to the nanoparticle dispersion in an amine-free buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to stop the reaction and consume any unreacted active groups. Incubate for 30 minutes.

  • Purification: Purify the functionalized nanoparticles from excess linker and byproducts using centrifugal filtration or dialysis.

  • Characterization: Characterize the PEGylated nanoparticles for size, zeta potential, and surface functionalization.

Quantitative Characterization Data (Representative):

ParameterUnmodified NanoparticlesPEGylated Nanoparticles
Hydrodynamic Diameter (nm) 150 ± 5175 ± 7
Polydispersity Index (PDI) 0.15 ± 0.020.12 ± 0.03
Zeta Potential (mV) -25 ± 3-10 ± 2

Note: These are example values. Actual results will vary depending on the nanoparticle type, size, and PEGylation density.

Protocol 2: Conjugation of a Targeting Ligand to PEGylated Nanoparticles

This protocol outlines the attachment of a targeting ligand (e.g., an antibody with available amine groups) to the carboxyl terminus of the PEG linker on the nanoparticle surface.

Materials:

  • This compound functionalized nanoparticles

  • Targeting Ligand (e.g., antibody, peptide)

  • Activation Reagents: EDC, NHS

  • Reaction Buffer: 0.1 M MES buffer (pH 6.0) for carboxyl activation, followed by PBS (pH 7.4) for conjugation.

  • Purification System

Procedure:

  • Nanoparticle Preparation: Disperse the PEGylated nanoparticles in MES buffer.

  • Activation of Terminal Carboxyl Group: Add EDC and NHS to the nanoparticle dispersion to activate the terminal carboxylic acid of the PEG linker. Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange: Remove excess EDC/NHS by centrifuging the nanoparticles and resuspending them in PBS (pH 7.4).

  • Conjugation: Add the targeting ligand to the activated nanoparticle suspension. The optimal molar ratio of ligand to nanoparticle should be determined empirically. Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the targeted nanoparticles to remove unconjugated ligands.

  • Characterization: Confirm the successful conjugation of the targeting ligand using appropriate analytical techniques (e.g., gel electrophoresis, ELISA).

Protocol 3: In Vitro Cellular Uptake Assay

This protocol is designed to evaluate the uptake of targeted nanoparticles by cancer cells.

Materials:

  • Targeted and non-targeted (control) nanoparticles

  • Cancer cell line expressing the target receptor

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescently labeled nanoparticles (optional, for microscopy or flow cytometry)

  • Lysis buffer

  • Analytical instrument for quantification (e.g., fluorometer, ICP-MS)

Procedure:

  • Cell Seeding: Seed the cancer cells in 12-well or 24-well plates and allow them to adhere overnight.

  • Treatment: Remove the culture medium and replace it with fresh medium containing the targeted or non-targeted nanoparticles at various concentrations.

  • Incubation: Incubate the cells for a defined period (e.g., 4 hours, 24 hours).

  • Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized particles.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Quantify the amount of internalized nanoparticles by measuring the fluorescence of a labeled particle or by elemental analysis (e.g., ICP-MS for metallic nanoparticles).

Representative Cellular Uptake Data:

Nanoparticle FormulationUptake in Target Cells (ng/10^6 cells)
Non-targeted Nanoparticles 50 ± 8
Targeted Nanoparticles 250 ± 20
Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of drug-loaded targeted nanoparticles.

Materials:

  • Drug-loaded targeted and non-targeted nanoparticles

  • Free drug

  • Cancer cell line

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates and allow them to attach.

  • Treatment: Treat the cells with serial dilutions of free drug, drug-loaded targeted nanoparticles, and drug-loaded non-targeted nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Dissolve the formazan crystals by adding DMSO.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control and determine the IC50 values.

Representative Cytotoxicity Data:

FormulationIC50 (nM)
Free Drug 100
Non-targeted Drug-loaded NP 75
Targeted Drug-loaded NP 20

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies np Nanoparticle Core peg_np PEGylated Nanoparticle np->peg_np PEGylation linker This compound linker->peg_np targeted_np Targeted Nanoparticle peg_np->targeted_np Conjugation ligand Targeting Ligand (e.g., Antibody) ligand->targeted_np drug_load Drug Loading targeted_np->drug_load final_np Drug-Loaded Targeted NP drug_load->final_np cell_culture Target Cell Culture final_np->cell_culture uptake Cellular Uptake Assay cell_culture->uptake cytotoxicity Cytotoxicity Assay cell_culture->cytotoxicity biodist Biodistribution Study uptake->biodist efficacy Therapeutic Efficacy cytotoxicity->efficacy animal_model Animal Model animal_model->biodist animal_model->efficacy

Caption: Experimental workflow for developing and testing targeted nanoparticles.

targeted_delivery_pathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment np Targeted Nanoparticle (Drug-Loaded) epr EPR Effect (Passive Targeting) np->epr binding Receptor Binding (Active Targeting) np->binding Targeting Ligand epr->binding receptor Tumor Cell Receptor endocytosis Endocytosis binding->endocytosis endosome Endosome/Lysosome endocytosis->endosome release Drug Release endosome->release pH/Enzyme Trigger target Intracellular Target (e.g., DNA, Microtubules) release->target apoptosis Apoptosis target->apoptosis

Caption: Signaling pathway of targeted drug delivery and action.

References

Application Notes and Protocols for Crosslinking Proteins with Amino-PEG36-CONH-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG36-CONH-PEG36-acid is a long-chain, flexible, and hydrophilic bifunctional crosslinker. Its extended polyethylene (B3416737) glycol (PEG) spacer arm minimizes steric hindrance and improves the solubility of the resulting conjugates. This crosslinker possesses a primary amine at one terminus and a carboxylic acid at the other, enabling the covalent linkage of biomolecules through a two-step conjugation process. The primary application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[1][2]

Key Features and Applications

  • Hydrophilic PEG Spacer: The long PEG chain enhances the aqueous solubility of the crosslinker and the resulting conjugate, which can be beneficial for in vivo applications.[]

  • Bifunctional Reactivity: The terminal amine and carboxylic acid groups allow for controlled, stepwise conjugation to two different protein targets.[4][5] The amine group can react with activated esters (like NHS esters), while the carboxylic acid can be activated to react with primary amines on a target protein.[6]

  • PROTAC Synthesis: This linker is ideally suited for creating PROTACs, molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[7][8]

  • Bioconjugation: It can be used to crosslink proteins, peptides, or other biomolecules for various research applications, such as studying protein-protein interactions or creating antibody-drug conjugates (ADCs).

Data Presentation

Table 1: Representative Reaction Conditions for Two-Step Protein Conjugation
ParameterRecommended RangeTypical ValueReference
Activation Step (Carboxyl Activation)
pH4.5 - 6.05.5[2]
BufferMES0.1 M MES[6]
Molar Ratio (Linker:EDC:NHS)1:2:5 to 1:10:251:5:10[1][7]
Incubation Time15 - 60 minutes30 minutes[6]
TemperatureRoom TemperatureRoom Temperature[6]
Conjugation Step (Amine Coupling)
pH7.2 - 8.57.4[2]
BufferPBS or BicarbonatePBS[2]
Molar Ratio (Activated Linker:Target Protein)1:1 to 20:110:1
Incubation Time2 hours - overnight2 hours[6]
TemperatureRoom Temperature or 4°CRoom Temperature[6]
Table 2: Influence of Linker Length on PROTAC Efficacy (Representative Data)

The length of the PEG linker in a PROTAC is a critical parameter for its efficacy, as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The optimal linker length is target-dependent and must be determined empirically.

Target ProteinE3 Ligase LigandLinker Length (atoms)DC50 (nM)Reference
ERαThalidomide analog12>1000[9]
ERαThalidomide analog16~100[9]
p38αThalidomide analog<12Inactive[]
p38αThalidomide analog15-17Potent[8]
BRD4VHL LigandVariedpM to inactive[9]

DC50 is the concentration of the PROTAC required to degrade 50% of the target protein.

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation using this compound

This protocol describes the conjugation of two proteins (Protein A and Protein B) using the this compound linker. In the first step, the carboxylic acid end of the linker is activated and reacted with Protein A. In the second step, the amine end of the linker-Protein A conjugate is reacted with an activated carboxyl group on Protein B.

Materials:

  • This compound

  • Protein A (with available primary amines, e.g., lysine (B10760008) residues)

  • Protein B (with available carboxyl groups, e.g., aspartic or glutamic acid residues)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

Step 1: Activation of this compound and Conjugation to Protein A

  • Dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Dissolve Protein A in Conjugation Buffer to a concentration of 1-5 mg/mL.

  • In a separate tube, add a 10-fold molar excess of the this compound stock solution to an appropriate volume of Activation Buffer.

  • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. Add EDC and Sulfo-NHS to the linker solution at a 2-fold and 5-fold molar excess relative to the linker, respectively.

  • Incubate the activation reaction for 15 minutes at room temperature.

  • Add the activated linker solution to the Protein A solution.

  • Incubate the conjugation reaction for 2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Purify the Protein A-linker conjugate using a desalting column equilibrated with Conjugation Buffer to remove excess linker and reagents.

Step 2: Activation of Protein B and Conjugation to Protein A-linker

  • Dissolve Protein B in Activation Buffer to a concentration of 1-5 mg/mL.

  • Add EDC and Sulfo-NHS to the Protein B solution at a 10-fold and 25-fold molar excess, respectively, relative to Protein B.

  • Incubate for 15 minutes at room temperature to activate the carboxyl groups on Protein B.

  • Immediately add the purified Protein A-linker conjugate to the activated Protein B solution. A 1:1 molar ratio of Protein A-linker to Protein B is a good starting point.

  • Adjust the pH of the reaction mixture to 7.2-7.5 with PBS.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction with Quenching Buffer as in Step 1.8.

  • Purify the final Protein A-linker-Protein B conjugate using a desalting column or size-exclusion chromatography.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol provides a general workflow for synthesizing a PROTAC by first conjugating a target protein ligand (with a primary amine) to the carboxylic acid end of the linker, followed by conjugation of an E3 ligase ligand (with a carboxylic acid) to the amine end of the linker.

Materials:

  • This compound

  • Target Protein Ligand (containing a primary amine)

  • E3 Ligase Ligand (containing a carboxylic acid)

  • EDC, Sulfo-NHS

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF or DMSO

  • Reaction Buffers (as required for specific ligands)

  • Purification system (e.g., HPLC)

Procedure:

Step 1: Conjugation of the Target Protein Ligand to the Linker

  • Dissolve this compound in anhydrous DMF.

  • Activate the carboxylic acid group of the linker by adding EDC and Sulfo-NHS (1.2 and 1.5 equivalents, respectively) and stir for 15 minutes at room temperature.

  • Add the target protein ligand (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours or until completion as monitored by LC-MS.

  • Purify the resulting ligand-linker intermediate by HPLC.

Step 2: Conjugation of the E3 Ligase Ligand to the Ligand-Linker Intermediate

  • Dissolve the E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

  • Activate the carboxylic acid group of the E3 ligase ligand by adding HATU (1.2 equivalents) and DIPEA (2 equivalents). Stir for 10 minutes at room temperature.

  • Add the purified ligand-linker intermediate (1 equivalent) to the activated E3 ligase ligand solution.

  • Stir the reaction at room temperature overnight or until completion as monitored by LC-MS.

  • Purify the final PROTAC molecule by HPLC.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI PROTAC PROTAC (this compound linker) PROTAC_bound PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase_bound E3 Ligase POI_bound->PROTAC_bound Binds to POI ligand PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_Ligase_bound Binds to E3 ligand Ub_POI Ubiquitinated POI E3_Ligase_bound->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->E3_Ligase_bound Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments

Caption: Mechanism of action for a PROTAC utilizing the this compound linker.

Experimental_Workflow cluster_step1 Step 1: Activation & Conjugation to Protein A cluster_step2 Step 2: Activation & Conjugation to Protein B Linker Amino-PEG36- CONH-PEG36-acid Activated_Linker Activated Linker (NHS Ester) Linker->Activated_Linker Activate Carboxyl Group EDC_NHS EDC / Sulfo-NHS (Activation Buffer, pH 6.0) EDC_NHS->Activated_Linker Conjugate_1 Protein A-Linker Conjugate Activated_Linker->Conjugate_1 React with Amine on Protein A Protein_A Protein A (in Conjugation Buffer) Protein_A->Conjugate_1 Purification_1 Purification (Desalting Column) Conjugate_1->Purification_1 Purified_Conjugate_1 Purified Protein A-Linker Purification_1->Purified_Conjugate_1 Final_Conjugate Protein A-Linker-Protein B Conjugate Purified_Conjugate_1->Final_Conjugate Protein_B Protein B (in Activation Buffer) Activated_Protein_B Activated Protein B Protein_B->Activated_Protein_B Activate Carboxyl Groups EDC_NHS_2 EDC / Sulfo-NHS EDC_NHS_2->Activated_Protein_B Activated_Protein_B->Final_Conjugate React with Amine on Linker Purification_2 Final Purification (e.g., SEC) Final_Conjugate->Purification_2 Final_Product Purified Crosslinked Proteins Purification_2->Final_Product

Caption: Experimental workflow for two-step protein-protein conjugation.

References

Application Notes and Protocols for Labeling Biomolecules with Amino-PEG36-CONH-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amino-PEG36-CONH-PEG36-acid

This compound is a long-chain, flexible, and hydrophilic bifunctional linker designed for the covalent conjugation of biomolecules. This polyethylene (B3416737) glycol (PEG)-based linker possesses a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH), enabling the sequential and controlled linkage of two different molecular entities. The extended PEG chain, consisting of 72 ethylene (B1197577) glycol units bridged by an amide bond, imparts significant hydrophilicity to the resulting conjugate. This feature is highly advantageous in overcoming solubility challenges often encountered with hydrophobic biomolecules and small molecule drugs.

The strategic placement of an amine and a carboxylic acid at opposite ends of this long PEG spacer makes it an ideal tool in the development of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In these applications, the linker serves to connect a targeting moiety (e.g., an antibody or a small molecule ligand) to a payload (e.g., a cytotoxic drug or an E3 ligase ligand).[1][2][3][4] The length and flexibility of the this compound linker are critical for ensuring that the conjugated molecules can adopt the optimal spatial orientation for biological activity.

Key Properties and Applications:

  • Enhanced Solubility: The extensive PEG chain significantly increases the aqueous solubility of hydrophobic molecules.[5]

  • Reduced Immunogenicity: The hydrophilic PEG chain can shield the bioconjugate from the immune system, potentially reducing its immunogenicity.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic molecules by increasing their hydrodynamic volume and reducing renal clearance.[2][6]

  • Biocompatibility: PEG is a biocompatible and non-toxic polymer widely used in pharmaceutical formulations.

  • Applications in ADC and PROTAC Development: This linker is particularly well-suited for the synthesis of ADCs and PROTACs, where it connects the targeting and effector components.[1][2][3][4]

Data Presentation: Impact of PEG Linkers in Bioconjugates

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and properties on the efficacy and stability of bioconjugates. While this data is not specific to this compound, it provides valuable insights into the expected outcomes of using long-chain PEG linkers in your research.

Table 1: Influence of PEG Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4VHL12 (PEG3)15>95Fictionalized Data
BRD4VHL16 (PEG4)5>98Fictionalized Data
BRD4VHL28 (PEG8)2585Fictionalized Data
ERRαCRBN1310070[7]
ERRαCRBN1610>90[7]
ERRαCRBN2150050[7]

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

Table 2: In Vitro Stability of Antibody-Drug Conjugates (ADCs) with Different Linkers

Linker TypePlasma SourceTime (days)% Intact ADC RemainingReference
Maleimide-PEG4-Val-CitHuman785Fictionalized Data
Maleimide-PEG12-Val-CitHuman792Fictionalized Data
Thiol-based non-cleavableMouse5>95[8]
Disulfide-based cleavableMouse5~60[8]

Experimental Protocols

The following protocols provide detailed methodologies for the two primary conjugation strategies utilizing the this compound linker.

Protocol 1: Amine-Reactive Conjugation via Carboxylic Acid Activation

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a biomolecule containing a primary amine (e.g., lysine (B10760008) residues on a protein).

Materials:

  • This compound

  • Biomolecule (e.g., protein, peptide) with available primary amines

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Biomolecule Preparation: Dissolve the biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Linker Activation: a. Dissolve this compound in anhydrous DMF or DMSO. b. In a separate tube, dissolve EDC and NHS in the Activation Buffer. A 1.5 to 5-fold molar excess of EDC and NHS over the linker is recommended. c. Add the dissolved linker to the EDC/NHS solution. d. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction: a. Add the activated linker solution to the biomolecule solution. A 5 to 20-fold molar excess of the linker to the biomolecule is a good starting point. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by quenching the unreacted NHS-activated linker. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess linker and reaction byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Analyze the purified conjugate by SDS-PAGE, SEC, and mass spectrometry to determine the degree of labeling and purity.[9][10]

Protocol 2: Carboxyl-Reactive Conjugation via Amine Group

This protocol outlines the conjugation of the amine moiety of this compound to a biomolecule containing an activated carboxylic acid (e.g., an NHS ester).

Materials:

  • This compound

  • Biomolecule with an activated carboxylic acid (e.g., NHS ester)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 7.2-8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Biomolecule Preparation: Dissolve the biomolecule with the activated carboxyl group in anhydrous DMF or DMSO immediately before use.

  • Linker Preparation: Dissolve this compound in the Reaction Buffer.

  • Conjugation Reaction: a. Add the dissolved biomolecule to the linker solution. The optimal molar ratio of the biomolecule to the linker should be determined empirically, but a 1.5 to 5-fold molar excess of the amine-containing linker is a common starting point. b. Incubate the reaction for 1-4 hours at room temperature with gentle stirring.

  • Purification: Purify the conjugate from unreacted molecules and byproducts using size-exclusion chromatography or dialysis.

  • Characterization: Characterize the purified conjugate using appropriate analytical techniques such as UV-Vis spectroscopy, HPLC, and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound.

G cluster_activation Carboxylic Acid Activation cluster_conjugation Conjugation to Biomolecule Linker Amino-PEG36-CONH-PEG36-COOH EDC_NHS EDC / NHS Linker->EDC_NHS Activated_Linker Amino-PEG36-CONH-PEG36-CO-NHS EDC_NHS->Activated_Linker Activated_Linker->Activated_Linker_2 Biomolecule Biomolecule-NH2 (e.g., Protein) Conjugate Biomolecule-NH-CO-PEG36-CONH-PEG36-NH2 Biomolecule->Conjugate Activated_Linker_2->Biomolecule

Caption: Workflow for Amine-Reactive Bioconjugation.

G cluster_protac PROTAC Assembly POI_Ligand Protein of Interest (POI) Ligand-NH2 Linker_Acid HOOC-PEG-Linker-NH2 POI_Ligand->Linker_Acid Amide Bond Formation (EDC/NHS) E3_Ligase_Ligand E3 Ligase Ligand-COOH PROTAC POI Ligand-NH-CO-PEG-Linker-NH-CO-E3 Ligand E3_Ligase_Ligand->PROTAC

Caption: Logical Workflow for PROTAC Synthesis.

G cluster_pathway PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTAC Signaling Pathway.

References

Application Notes and Protocols for Amino-PEG36-CONH-PEG36-acid in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Amino-PEG36-CONH-PEG36-acid, a long-chain, flexible, and hydrophilic heterobifunctional linker. This linker is particularly valuable in the development of advanced bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over molecular architecture and pharmacokinetic profiles is paramount.

Introduction to this compound

This compound is a high molecular weight polyethylene (B3416737) glycol (PEG) linker featuring a terminal primary amine (-NH₂) and a terminal carboxylic acid (-COOH) group. The extended PEG chain, comprising 72 ethylene (B1197577) glycol units interrupted by a stable amide bond, imparts significant hydrophilicity to conjugates. This property is crucial for improving the solubility and stability of hydrophobic drugs and biomolecules, reducing aggregation, and minimizing non-specific interactions in biological systems.[1][2] The long, flexible spacer arm allows for effective conjugation of two different molecules while maintaining their individual biological functions by minimizing steric hindrance.

Key Features and Benefits:

  • Enhanced Solubility: The extensive PEG chain dramatically increases the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic payloads used in ADCs and PROTACs.[3]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the in vivo circulation half-life of therapeutics by increasing their hydrodynamic radius, thereby reducing renal clearance and shielding them from proteolytic degradation.[4][5]

  • Reduced Immunogenicity: The hydrophilic PEG chain can mask potential epitopes on therapeutic proteins, reducing the likelihood of an immune response.

  • Dual Reactivity: The terminal amine and carboxylic acid groups enable stepwise or orthogonal conjugation strategies for the synthesis of complex bioconjugates.[6]

  • Flexibility: The long PEG chain provides a flexible bridge between conjugated molecules, allowing them to adopt optimal conformations for target binding and biological activity.

Physicochemical and Technical Data

The following table summarizes the key physicochemical and technical properties of this compound. This information is essential for calculating molar quantities, preparing stock solutions, and designing conjugation reactions.

ParameterValueReference
Molecular Formula C₁₅₀H₃₀₀N₂O₇₅[2][7]
Molecular Weight ~3332 g/mol [2]
Appearance White to off-white solidGeneric
Purity ≥95%[2]
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents[6] (by inference)
Storage Conditions -20°C, desiccated, protected from light[2]

Core Applications and Experimental Designs

This compound is a versatile tool for a range of bioconjugation applications. Below are detailed experimental designs for its use in the synthesis of PROTACs and ADCs.

Application: Synthesis of a PROTAC for Targeted Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting an E3 ubiquitin ligase.[8][9] The this compound linker serves as the bridge connecting the POI-binding ligand and the E3 ligase-binding ligand. The length and flexibility of this linker are critical for enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent proteasomal degradation.[8]

The synthesis of a PROTAC using this linker typically involves a two-step sequential conjugation strategy to ensure specificity and maximize yield.

G cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Second Amide Coupling A This compound C EDC/NHS Activation (of PEG-acid) A->C Activate B E3 Ligase Ligand (with amine handle) D Intermediate 1: E3 Ligand-PEG-Amine B->D Formation C->B Couple G Final PROTAC Molecule D->G Formation & Purification E Target Protein Ligand (with carboxylic acid handle) F EDC/NHS Activation (of POI Ligand-acid) E->F Activate F->D Couple

Sequential conjugation workflow for PROTAC synthesis.

This protocol describes the synthesis of a PROTAC by first conjugating an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide) to the carboxylic acid terminus of the linker, followed by conjugation of a carboxylic acid-containing POI ligand to the amine terminus of the linker.

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., 4-aminopomalidomide)

  • Carboxylic acid-functionalized POI ligand

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer A: 0.1 M MES, pH 4.7-6.0

  • Reaction Buffer B: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification System: Preparative Reverse-Phase HPLC (RP-HPLC)

Procedure:

Part A: Conjugation of E3 Ligase Ligand to Linker

  • Activation of Linker's Carboxylic Acid:

    • Dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.

    • Add NHS (1.5 eq) and EDC (1.5 eq).

    • Stir the reaction mixture at room temperature for 30-60 minutes to generate the NHS-activated linker.

  • Coupling to E3 Ligase Ligand:

    • Dissolve the amine-functionalized E3 ligase ligand (1.2 eq) in anhydrous DMF.

    • Add the solution of the E3 ligase ligand to the activated linker solution.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

    • Monitor the reaction progress by LC-MS.

  • Purification of Intermediate 1 (E3 Ligand-PEG-Amine):

    • Upon completion, purify the reaction mixture by preparative RP-HPLC to isolate the E3 Ligand-PEG-Amine intermediate.

    • Characterize the product by LC-MS and NMR to confirm its identity and purity.

Part B: Conjugation of POI Ligand to Intermediate 1

  • Activation of POI Ligand's Carboxylic Acid:

    • Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.

    • Add NHS (1.5 eq) and EDC (1.5 eq).

    • Stir at room temperature for 30-60 minutes.

  • Coupling to Intermediate 1:

    • Dissolve the purified E3 Ligand-PEG-Amine intermediate (1.2 eq) in anhydrous DMF.

    • Add this solution to the activated POI ligand solution.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

    • Monitor the reaction by LC-MS.

  • Final Purification:

    • Purify the final PROTAC molecule by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid.

    • Characterize the final PROTAC using LC-MS and NMR.

The synthesized PROTAC hijacks the ubiquitin-proteasome system to induce degradation of the target protein. The diagram below illustrates this pathway.

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ub Transfer E1 E1 Activating Enzyme Ub_E1 Ub-E1 E1->Ub_E1 E2 E2 Conjugating Enzyme Ub_E2 Ub-E2 E2->Ub_E2 Ub Ubiquitin (Ub) Ub->E1 ATP Ub_E1->E2 Ub_E2->Ternary Recruitment Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Recycled_Ub Recycled Ub Proteasome->Recycled_Ub Recycling

The PROTAC-mediated ubiquitin-proteasome pathway.
Application: Synthesis of an Antibody-Drug Conjugate (ADC)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[10] The linker plays a critical role in the stability and efficacy of an ADC. The hydrophilic this compound linker can improve the pharmacokinetic profile and reduce aggregation issues often associated with hydrophobic payloads.[11][12]

This workflow describes the conjugation of a payload to an antibody via the linker. Typically, the payload is first attached to the linker, and the resulting linker-payload complex is then conjugated to the antibody.

G cluster_0 Step 1: Linker-Payload Synthesis cluster_1 Step 2: Antibody Conjugation A This compound C EDC/NHS Activation (of PEG-acid) A->C Activate B Cytotoxic Payload (with amine handle) D Intermediate: Payload-Linker-Amine B->D Formation C->B Couple F Activation of Intermediate (Amine to NHS ester) D->F Activate Amine E Monoclonal Antibody (mAb) (with available lysines) G Final ADC E->G Formation & Purification F->E Couple to mAb Lysines G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TRAIL) DeathReceptor Death Receptor (e.g., Fas, DR4/5) DeathLigand->DeathReceptor Binding DISC DISC Formation DeathReceptor->DISC Recruitment Caspase8 Pro-Caspase-8 -> Caspase-8 DISC->Caspase8 Activation Bcl2 Bcl-2 Family (Bax/Bak activation) Caspase8->Bcl2 tBid cleavage Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase8->Caspase3 Activation CellStress Cell Stress (e.g., DNA Damage) CellStress->Bcl2 ADC_Payload ADC Payload ADC_Payload->Bcl2 Mito Mitochondrion Bcl2->Mito MOMP CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome Caspase9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

References

Application Notes and Protocols for Stoichiometric Calculations in Amino-PEG36-CONH-PEG36-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stoichiometric calculations and reaction conditions for Amino-PEG36-CONH-PEG36-acid, a heterobifunctional PEG linker. This linker is valuable in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it connects a targeting moiety to a therapeutic agent.[1][2]

Introduction

This compound is a long-chain polyethylene (B3416737) glycol (PEG) derivative containing a terminal primary amine group and a terminal carboxylic acid group.[1][3] This structure allows for the sequential conjugation of two different molecules. The carboxylic acid can be activated to react with primary amines on a target molecule, and the terminal amine of the PEG linker can react with activated esters or other functional groups. The extensive PEG chain enhances the solubility and in vivo stability of the resulting conjugate, while potentially reducing its immunogenicity.[4][5]

The most common method for coupling the carboxylic acid end of the linker to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule) is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6] EDC activates the carboxyl group, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This activated linker can then efficiently react with a primary amine at a physiological pH to form a stable amide bond.[6]

Data Presentation: Stoichiometric Ratios for Amine-Acid Coupling

Successful conjugation with this compound relies on the careful control of stoichiometric ratios of the coupling reagents. The following tables provide recommended molar ratios for the activation of the PEG linker's carboxylic acid and its subsequent conjugation to an amine-containing molecule. These values serve as a starting point, and empirical optimization is recommended for each specific application.

Table 1: Recommended Molar Ratios for Carboxylic Acid Activation

ReagentMolar Equivalents (relative to this compound)Notes
EDC1.5 - 2.0 eq.A slight excess ensures efficient activation of the carboxylic acid.
NHS or Sulfo-NHS1.5 - 2.0 eq.Used in equimolar amounts or slight excess to EDC to generate the NHS ester.

Table 2: Recommended Molar Ratios for Conjugation to Amine-Containing Molecules

ReactantMolar Excess (relative to the target molecule)Notes
Activated this compound5 to 20-foldThe optimal molar excess depends on the concentration and reactivity of the target molecule and needs to be determined empirically.[7]

Experimental Protocols

This section provides a detailed two-stage protocol for the conjugation of the carboxylic acid terminus of this compound to a primary amine on a target molecule.

Stage 1: Activation of this compound with EDC/NHS

This protocol describes the conversion of the terminal carboxylic acid of the PEG linker into an amine-reactive NHS ester. This activation step should be performed immediately before the conjugation reaction.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[8]

Procedure:

  • Equilibrate all reagents to room temperature before opening the vials to prevent moisture condensation.[8][9]

  • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mg/mL).

  • In a separate tube, dissolve EDC (1.5-2.0 molar equivalents) and NHS or Sulfo-NHS (1.5-2.0 molar equivalents) in Activation Buffer.

  • Add the EDC/NHS solution to the dissolved PEG linker.

  • Vortex the mixture gently and allow it to react for 15-30 minutes at room temperature.[8] The resulting activated Amino-PEG36-CONH-PEG36-NHS ester is now ready for immediate use in the conjugation reaction.

Stage 2: Conjugation of Activated PEG Linker to an Amine-Containing Molecule

This protocol describes the reaction of the freshly prepared PEG-NHS ester with the primary amine of the target molecule (e.g., a protein or peptide).

Materials:

  • Activated Amino-PEG36-CONH-PEG36-NHS ester (from Stage 1)

  • Amine-containing target molecule

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0; or Borate buffer, pH 8.0-8.5.[8][10] Note: Avoid buffers containing primary amines, such as Tris or glycine.[8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

Procedure:

  • Dissolve the amine-containing target molecule in the Coupling Buffer to a desired concentration.

  • Add the freshly prepared activated Amino-PEG36-CONH-PEG36-NHS ester solution to the target molecule solution. A 5 to 20-fold molar excess of the linker is a common starting point.[7]

  • Ensure the volume of the organic solvent from the PEG stock solution does not exceed 10% of the total reaction volume.

  • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Let it stand for 15-30 minutes to hydrolyze any unreacted NHS esters.

  • Purify the resulting conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess PEG linker and byproducts.

Visualization of Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow and the chemical mechanism of the EDC/NHS coupling reaction.

G cluster_workflow Experimental Workflow prep Reagent Preparation (PEG, EDC, NHS, Buffers) activation Activation of PEG-Acid (Add EDC & NHS, RT, 15-30 min) prep->activation conjugation Conjugation to Amine-Molecule (pH 7.2-8.0, RT, 1-2h) activation->conjugation quench Quench Reaction (Add Tris or Hydroxylamine) conjugation->quench purification Purification (SEC / Dialysis) quench->purification analysis Analysis (SDS-PAGE, HPLC, MS) purification->analysis

Caption: General workflow for the conjugation of Amino-PEG-Acid to an amine-containing molecule.

G cluster_mechanism EDC/NHS Coupling Mechanism peg_acid PEG-COOH (Carboxylic Acid) o_acylisourea O-acylisourea intermediate (unstable) peg_acid->o_acylisourea + EDC edc EDC peg_nhs PEG-NHS ester (amine-reactive) o_acylisourea->peg_nhs + NHS nhs NHS amide_bond PEG-CONH-R (Stable Amide Bond) peg_nhs->amide_bond + R-NH2 amine R-NH2 (Primary Amine)

Caption: Simplified mechanism of EDC/NHS mediated amide bond formation.

References

Troubleshooting & Optimization

Technical Support Center: Conjugating Amino-PEG36-CONH-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the heterobifunctional linker, Amino-PEG36-CONH-PEG36-acid. This advanced polyethylene (B3416737) glycol (PEG) linker is designed for bioconjugation, enabling the connection of two molecular entities with a long, flexible, and hydrophilic spacer.[1][2][3]

The linker possesses two distinct reactive ends:

  • A primary amine (-NH₂): Reactive towards activated esters (like NHS esters), isocyanates, and other electrophiles.

  • A carboxylic acid (-COOH): Can be activated (e.g., using EDC/NHS) to react with primary amines.

This dual functionality allows for precise, sequential conjugation strategies.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Issues with Carboxylic Acid (-COOH) Activation & Conjugation

Q1: My conjugation yield is very low when trying to activate the carboxylic acid end. What's going wrong?

A1: Low yield in carbodiimide-mediated reactions (like with EDC and NHS) is a common issue. Several factors could be at play:

  • Reagent Quality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is highly sensitive to moisture and can hydrolyze, rendering it inactive.[5] Always use freshly opened or properly stored, desiccated EDC.

  • Incorrect pH: The reaction is a two-step process, with each step having an optimal pH range.

    • Activation Step: The reaction of EDC with the carboxylic acid to form the O-acylisourea intermediate is most efficient at a slightly acidic pH of 4.5-6.0.[6][7][8]

    • Coupling Step: The subsequent reaction of the activated NHS ester with a primary amine on your target molecule is most efficient at a physiological to slightly basic pH of 7.2-8.0.[6][7][9][10]

  • Hydrolysis of NHS Ester: The amine-reactive NHS ester intermediate is susceptible to hydrolysis, which reverts it back to the original carboxylic acid. This is a competing reaction that lowers your yield. Perform the coupling step immediately after activation.[7]

  • Incompatible Buffers: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates will compete in the reaction.[6][9][11] Use non-amine and non-carboxylate buffers like MES for the activation step and PBS for the coupling step.[6][7]

Troubleshooting Workflow for Low Yield (Carboxylic Acid End)

G start Low Conjugation Yield check_reagents Check Reagent Quality (Fresh EDC/NHS?) start->check_reagents check_ph Verify Reaction pH start->check_ph check_buffer Check Buffer Composition (Amine-free?) start->check_buffer check_timing Review Protocol Timing start->check_timing solution_reagents Use fresh, anhydrous EDC and NHS. check_reagents->solution_reagents No solution_ph Use 2-step pH: pH 4.5-6.0 for activation pH 7.2-8.0 for coupling. check_ph->solution_ph Incorrect solution_buffer Switch to MES buffer for activation and PBS for coupling. check_buffer->solution_buffer No solution_timing Add amine-containing molecule immediately after activation step. check_timing->solution_timing Delayed

Caption: Troubleshooting decision tree for low yield in EDC/NHS coupling.

Q2: How can I optimize the molar ratios of EDC and NHS for the activation step?

A2: The optimal molar ratio can depend on your specific molecules, but a common starting point is a slight molar excess of EDC and NHS relative to the carboxylic acid of the PEG linker.

ReagentMolar Ratio (relative to PEG-Acid)Purpose
PEG-Acid 1xThe molecule to be activated.
EDC 1.2x - 2.0xActivates the carboxylic acid to form the O-acylisourea intermediate.[6][7]
NHS/Sulfo-NHS 1.2x - 2.0xConverts the unstable intermediate to a more stable, amine-reactive NHS ester.[6][7]
Target Molecule 1x - 1.5xThe amine-containing molecule for conjugation.

Table 1: Recommended Starting Molar Ratios for EDC/NHS Activation.

Section 2: Issues with Primary Amine (-NH₂) Conjugation

Q3: I'm reacting the amine end of the PEG linker with an NHS-ester modified protein, but the reaction efficiency is poor. What should I check?

A3: Several factors can affect the efficiency of this reaction:

  • pH of Reaction Buffer: The reaction between an NHS ester and a primary amine is highly pH-dependent. The ideal range is pH 7.2-9.0.[12][13] Below pH 7.0, the reaction rate slows considerably as the amine is protonated.

  • Buffer Competition: As with the other reaction, ensure your buffer does not contain extraneous primary amines (e.g., Tris).[9][11]

  • Hydrolysis of NHS Ester: The NHS ester on your protein is also prone to hydrolysis. Ensure the protein was activated immediately before introducing the Amino-PEG linker.[11]

  • Steric Hindrance: The very long PEG36 chains can create significant steric hindrance, which may impede the reactive ends from easily accessing the target functional groups on a large biomolecule.[14][15][16] Consider increasing the reaction time or using a slight molar excess of the PEG linker to overcome this.

Section 3: General Issues (Aggregation, Purification, and Characterization)

Q4: My protein-PEG conjugate is aggregating during or after the reaction. How can I prevent this?

A4: Aggregation is a significant challenge in bioconjugation, especially with large, flexible linkers.

  • High Degree of PEGylation: Excessive crosslinking or modification can lead to the formation of large, insoluble complexes.[17] Reduce the molar excess of the PEG linker in your reaction.

  • Solvent Effects: Many PEG reagents are first dissolved in an organic solvent like DMSO or DMF.[6][11][18] Ensure the final concentration of the organic solvent in the aqueous reaction buffer is low (typically <10%) to avoid denaturing your protein.[17]

  • Suboptimal Buffer Conditions: The pH or ionic strength of your buffer may not be optimal for your protein's stability once it has been PEGylated. You may need to screen different buffer conditions.

  • Reaction Temperature: Perform reactions and purification steps at low temperatures (e.g., 4°C) to minimize aggregation.[19]

Q5: What is the best way to purify my final conjugate and remove unreacted PEG linker?

A5: Due to the large size of the this compound linker, separating it from a large biomolecule like an antibody can be challenging.

  • Size Exclusion Chromatography (SEC): This is one of the most effective methods. SEC separates molecules based on their hydrodynamic radius, which increases significantly upon PEGylation.[] It is very efficient at removing smaller unreacted reagents and byproducts.[]

  • Ion Exchange Chromatography (IEX): PEGylation shields the surface charges of a protein, altering its isoelectric point.[21] This change in charge can be exploited to separate the native protein, mono-PEGylated species, and multi-PEGylated species.[21][22]

  • Ultrafiltration/Diafiltration: Using a membrane with an appropriate molecular weight cutoff (MWCO) can be effective for removing smaller impurities, though it may be less efficient at separating unreacted PEG linker from the conjugate if the size difference is not substantial.[21]

Purification MethodPrincipleBest ForPotential Issues
Size Exclusion (SEC) Separation by hydrodynamic sizeRemoving unreacted small molecules, separating native protein from PEGylated forms.[]Resolution may be insufficient to separate multi-PEGylated species from each other.[21]
Ion Exchange (IEX) Separation by surface chargeSeparating species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).[21][22]Becomes less effective as the degree of PEGylation increases and shields more charge.[21]
Dialysis / TFF Separation by MWCOBuffer exchange and removal of small reagents.May be inefficient for removing large, unreacted PEG linkers.[7][19]

Table 2: Comparison of Common Purification Techniques.

Q6: How can I confirm that my conjugation was successful?

A6: A combination of analytical techniques is often necessary for a complete characterization of the conjugate.[23]

  • SDS-PAGE: Successful PEGylation will result in a significant increase in the apparent molecular weight of a protein, seen as a band shift to a higher position on the gel.

  • HPLC: Techniques like Size Exclusion (SEC-HPLC) or Reversed Phase (RP-HPLC) can be used to separate and quantify the unreacted protein, the final conjugate, and any impurities.[12][23]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide an accurate molecular weight of the final conjugate, confirming the number of PEG linkers attached to your molecule.[23][24]

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation of the Carboxylic Acid Terminus

This protocol is designed to conjugate the -COOH end of the PEG linker to a primary amine on a target protein.

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation A Dissolve PEG-Acid in Amine-Free Buffer (e.g., MES, pH 5.5) B Add EDC and NHS (1.5x molar excess) A->B C Incubate for 15-30 min at Room Temperature B->C D Add activated PEG solution to Target Protein in Coupling Buffer (e.g., PBS, pH 7.4) C->D Immediately E Incubate for 2 hours at RT or overnight at 4°C D->E F Quench Reaction (add Tris or Hydroxylamine) E->F G Purify Conjugate (e.g., SEC) F->G Proceed to Purification

Caption: Workflow for the two-step EDC/NHS conjugation reaction.

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[9][25]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[6][25]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Hydroxylamine, pH 8.5.[6][9][25]

Procedure:

  • Equilibrate all reagents to room temperature before use.[6][9][25]

  • Activation: Dissolve the this compound in Activation Buffer. Add EDC and NHS (or Sulfo-NHS) to the desired molar excess (e.g., 1.5x each).[4] Incubate for 15-30 minutes at room temperature.[4][6][9][25]

  • Conjugation: Immediately add the activated PEG solution to your amine-containing target molecule, which has been prepared in Coupling Buffer.[6][7][9][25]

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[4][6][9][25]

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for an additional 15-30 minutes.[4][6][9][25][26]

  • Proceed to purification to remove unreacted linker and quenching reagents.[4]

Protocol 2: Conjugation of the Amine Terminus to an NHS-Ester

This protocol is for reacting the -NH₂ end of the PEG linker with a pre-activated molecule (e.g., an NHS-ester modified protein).

Materials:

  • Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0.[11][18]

Procedure:

  • Dissolve the this compound linker in a small amount of organic solvent (e.g., DMSO) before diluting it into the Reaction Buffer.

  • Dissolve the NHS-ester activated molecule in the Reaction Buffer.

  • Add the desired molar excess of the PEG-linker solution to the activated molecule solution. A 10- to 20-fold molar excess is a common starting point.[11][13]

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11][13]

  • The reaction does not typically require quenching, but unreacted linker must be removed via purification (e.g., dialysis, desalting column, or SEC).[11][13]

References

How to improve the yield of Amino-PEG36-CONH-PEG36-acid conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG36-CONH-PEG36-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a bifunctional, monodisperse polyethylene (B3416737) glycol (PEG) linker. It possesses two terminal functional groups: a primary amine (-NH2) and a carboxylic acid (-COOH), separated by two 36-unit PEG chains linked by an amide bond. The hydrophilic PEG backbone enhances the solubility of the resulting conjugate in aqueous media.[1][2][3] The amine group can react with activated esters (like NHS esters) and carboxylic acids, while the carboxylic acid can be activated to react with primary amines.[1][2]

Q2: What is the primary application of this bifunctional linker?

This type of linker is commonly used in the synthesis of complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-binding ligand.[3] It is also valuable in creating antibody-drug conjugates (ADCs) and other targeted therapeutics where precise spacing and hydrophilicity are required.

Q3: What are the most common reasons for low conjugation yield?

Low yield in conjugation reactions involving this linker can often be attributed to several factors:

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical for the efficiency of the coupling chemistry.[4][5]

  • Hydrolysis of Activated Esters: Activated intermediates, such as NHS esters, are susceptible to hydrolysis, which renders them unreactive.[6][7]

  • Steric Hindrance: The accessibility of the reactive groups on your molecule of interest can limit the conjugation efficiency.

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris or glycine) will compete with the desired reaction.[6][8]

  • Inadequate Reagent Purity or Storage: Moisture can deactivate coupling reagents like EDC and NHS esters.[6][7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the conjugation of this compound.

ProblemPossible CauseRecommended Solution
Low or No Conjugation Yield 1. Inactive Coupling Reagents: EDC, NHS, or other activators may have degraded due to moisture.[7] 2. Incorrect Buffer pH: The pH for activating the carboxylic acid or for the amine coupling is not optimal.[4][7] 3. Hydrolysis of Activated Carboxylic Acid: The activated ester intermediate is not used immediately and hydrolyzes.[6][7] 4. Competing Amines in Buffer: Use of buffers like Tris or glycine.[6][8]1. Use fresh, anhydrous reagents. Allow them to warm to room temperature before opening to prevent condensation.[7] 2. For EDC/NHS chemistry, ensure the activation of the carboxylic acid is performed at a pH of 4.5-6.0, and the subsequent coupling to an amine is at pH 7.2-8.0.[7][9] 3. Perform the conjugation step immediately after the activation of the carboxylic acid.[7] 4. Use amine-free buffers such as PBS, MES, or HEPES.[6][10]
Formation of Multiple Products or Polydispersity 1. High Molar Ratio of Linker: Using a large excess of the PEG linker can lead to multiple conjugations on a single molecule if it has multiple reactive sites.[8] 2. Multiple Reactive Sites on the Target Molecule: Your protein or molecule may have several accessible amines or carboxyl groups with similar reactivity.1. Systematically decrease the molar ratio of the activated PEG linker to your target molecule.[8] 2. If targeting a specific amine, consider adjusting the pH to favor N-terminal modification over lysine (B10760008) residues (a lower pH can sometimes increase N-terminal selectivity).
Precipitation or Aggregation of the Conjugate 1. High Degree of PEGylation: Excessive PEGylation can sometimes lead to insolubility, depending on the nature of the conjugated molecule.[7] 2. Unfavorable Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for the stability of your molecule during the reaction.1. Reduce the molar excess of the activated PEG linker.[7] 2. Screen different buffer conditions to maintain the stability of your molecule. Perform the reaction at a lower temperature (e.g., 4°C).[8]
Difficulty in Purifying the Final Conjugate 1. Inappropriate Purification Method: The chosen chromatography or filtration method may not be suitable for separating the conjugate from unreacted starting materials. 2. Similar Physicochemical Properties: The unreacted starting materials and the final product may have very similar sizes or charges.1. For separating PEGylated products from unreacted protein/peptide, size exclusion chromatography (SEC) and ion-exchange chromatography (IEX) are often effective.[11][][13] Dialysis or ultrafiltration can be used to remove smaller unreacted linkers.[14] 2. Optimize the purification method. For IEX, adjusting the pH and salt gradient can improve separation.[] For SEC, ensure the column has the appropriate fractionation range.

Experimental Protocols

Protocol 1: EDC/NHS-Mediated Conjugation of the Carboxylic Acid Terminus

This protocol describes the activation of the carboxylic acid end of this compound and its subsequent conjugation to a primary amine-containing molecule (Molecule-NH2).

Materials:

  • This compound

  • Molecule-NH2

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or Activation Buffer immediately before use.[7]

    • Prepare a 10 mg/mL stock solution of NHS or Sulfo-NHS in anhydrous DMSO or Activation Buffer.

    • Dissolve this compound in Activation Buffer.

    • Dissolve Molecule-NH2 in Coupling Buffer.

  • Activation of Carboxylic Acid:

    • In a reaction tube, combine the this compound solution with EDC and NHS. Refer to the table below for recommended starting molar ratios.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.[15]

  • Conjugation Reaction:

    • Immediately add the activated PEG linker solution to the Molecule-NH2 solution.

    • The pH of the final reaction mixture should be between 7.2 and 8.0.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[15]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-activated PEG linker.[15]

    • Incubate for 15-30 minutes at room temperature.[15]

  • Purification:

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis to remove unreacted reagents and byproducts.[11][][13]

Recommended Starting Molar Ratios for Activation and Conjugation:

ReagentMolar Ratio (relative to PEG linker)Purpose
EDC1.5 - 2.0 xActivates the carboxylic acid.[15]
NHS/Sulfo-NHS1.5 - 2.0 xStabilizes the activated carboxylic acid.[15]
Molecule-NH21.0 - 1.5 xThe molecule to be conjugated.
Protocol 2: Conjugation of the Amine Terminus to an NHS-Activated Molecule

This protocol describes the reaction of the primary amine end of this compound with a pre-activated NHS ester of another molecule (Molecule-COOH).

Materials:

  • This compound

  • Molecule-COOH activated as an NHS ester

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Dissolve the NHS-activated Molecule-COOH in a minimal amount of anhydrous DMF or DMSO.

    • Dissolve this compound in Coupling Buffer.

  • Conjugation Reaction:

    • Add the dissolved NHS-activated molecule to the this compound solution. A 5-20 fold molar excess of the NHS-activated molecule is a common starting point.[15]

    • Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[15]

  • Quenching the Reaction:

    • Add the Quenching Solution to stop the reaction by consuming any unreacted NHS esters.

  • Purification:

    • Purify the final conjugate using an appropriate method such as SEC, IEX, or dialysis.[11][][13]

Visualizing the Workflow and Logic

EDC/NHS Conjugation Workflow

EDC_NHS_Conjugation cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_quenching Quenching cluster_purification Purification PEG_Acid Amino-PEG-CONH-PEG-COOH Activated_PEG Activated NHS Ester of PEG PEG_Acid->Activated_PEG 15-30 min Room Temp EDC_NHS EDC + NHS EDC_NHS->Activated_PEG Conjugate Final Conjugate Activated_PEG->Conjugate 2h RT or O/N 4°C Molecule_NH2 Molecule-NH2 Molecule_NH2->Conjugate Quenched_Reaction Quenched_Reaction Conjugate->Quenched_Reaction Stop Reaction Quenching_Agent Tris or Hydroxylamine Quenching_Agent->Quenched_Reaction Final_Product Pure Conjugate Quenched_Reaction->Final_Product Purification SEC / IEX / Dialysis

Caption: Workflow for EDC/NHS-mediated conjugation of the carboxylic acid terminus.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Conjugation Yield Check_Reagents Are EDC/NHS/Linker fresh and stored properly? Start->Check_Reagents Check_pH Is the buffer pH correct for activation and conjugation? Check_Reagents->Check_pH Yes Solution_Reagents Use fresh, anhydrous reagents. Check_Reagents->Solution_Reagents No Check_Buffer_Comp Does the buffer contain primary amines (Tris, glycine)? Check_pH->Check_Buffer_Comp Yes Solution_pH Adjust pH: Activation: 4.5-6.0 Conjugation: 7.2-8.0 Check_pH->Solution_pH No Check_Molar_Ratio Is the molar ratio of reagents optimized? Check_Buffer_Comp->Check_Molar_Ratio No Solution_Buffer_Comp Switch to amine-free buffer (PBS, MES, HEPES). Check_Buffer_Comp->Solution_Buffer_Comp Yes Check_Purification Is the purification method appropriate? Check_Molar_Ratio->Check_Purification Yes Solution_Molar_Ratio Systematically vary molar ratios. Check_Molar_Ratio->Solution_Molar_Ratio No Solution_Purification Consider SEC, IEX, or dialysis. Check_Purification->Solution_Purification No

Caption: A logical flow for troubleshooting low conjugation yield.

References

Technical Support Center: Troubleshooting Incomplete PEGylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during protein PEGylation.

Frequently Asked questions (FAQs)

Reaction & Reagent Issues

Q1: My PEGylation reaction has a low yield. What are the primary causes?

A1: Low PEGylation yield can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or molar ratio of PEG to protein can significantly hinder the reaction. Each PEGylation chemistry has an optimal pH range for efficient conjugation.[1][2][3]

  • Inactive PEG Reagent: The activated functional group on the PEG reagent can be susceptible to hydrolysis, rendering it inactive. This is particularly true for NHS esters at higher pH.[2] Improper storage and handling of PEG reagents can also lead to degradation.[4]

  • Steric Hindrance: The target functional group on the protein may be located in a sterically hindered region, preventing the bulky PEG molecule from accessing it.[5]

  • Protein Aggregation: The protein may aggregate under the reaction conditions, reducing the availability of sites for PEGylation.[6][7][8]

  • Presence of Competing Nucleophiles: Buffer components or other molecules with functional groups similar to the target (e.g., Tris buffer with primary amines in an NHS-ester reaction) can compete for the PEG reagent.[9]

Q2: How do I choose the optimal pH for my PEGylation reaction?

A2: The optimal pH is dictated by the specific PEGylation chemistry you are using. The goal is to have a pH where the target amino acid residue is sufficiently nucleophilic and the activated PEG reagent is stable.

  • Amine-reactive PEGs (e.g., NHS esters): These reactions typically work best at a pH of 7.0-9.0.[10][11][12] A common starting point is pH 7.4, but optimization is often necessary. At higher pH, the reaction is faster, but the hydrolysis of the NHS ester is also accelerated.[2] For N-terminal specific PEGylation using PEG-aldehyde, a lower pH of around 5.0-6.5 can be used to target the lower pKa of the alpha-amino group.[5]

  • Thiol-reactive PEGs (e.g., Maleimides): These reactions are most efficient and specific at a pH range of 6.5-7.5 to form a stable thioether bond.[11] Above pH 7.5, maleimides can react with amines, and the maleimide (B117702) group is more susceptible to hydrolysis.

Q3: What is the recommended molar ratio of PEG reagent to protein?

A3: The optimal molar ratio is protein-dependent and should be determined empirically. A higher molar excess of the PEG reagent can drive the reaction towards a higher degree of PEGylation but also increases the risk of multi-PEGylation and protein aggregation.[6][13]

  • For mono-PEGylation: Start with a lower molar ratio, for example, 1:1 to 5:1 of PEG to the target functional group on the protein.[6]

  • For multi-PEGylation or if the reaction is sluggish: A higher molar excess, such as 10:1 to 50:1, may be necessary.[6][9][14]

It is highly recommended to perform small-scale screening experiments with varying molar ratios to find the optimal condition for your specific protein and desired product.[6]

Q4: How can I prevent my PEG reagent from becoming inactive?

A4: Proper storage and handling are crucial for maintaining the activity of your PEG reagent.

  • Storage: Store activated PEGs, especially moisture-sensitive ones like NHS esters, at low temperatures (≤ -15°C) under a dry, inert atmosphere (e.g., nitrogen or argon) and protected from light.[4]

  • Handling: When taking the reagent out of storage, allow the container to slowly warm to room temperature before opening to prevent condensation. After use, backfill the container with an inert gas before resealing.[4] For sensitive reagents, consider aliquoting into smaller, single-use portions.[4]

  • Reaction Setup: Prepare solutions of activated PEG immediately before use. Avoid aqueous storage of maleimide reagents.[9]

Protein & Product Issues

Q5: My protein is aggregating during the PEGylation reaction. How can I prevent this?

A5: Protein aggregation during PEGylation can be caused by several factors, including intermolecular cross-linking, high protein concentration, and suboptimal reaction conditions.[6]

  • Optimize Reaction Conditions: Systematically screen for the optimal protein concentration, PEG:protein molar ratio, pH, and temperature.[6][13]

  • Use Monofunctional PEG: If you are using a bifunctional PEG reagent, you may be getting intermolecular cross-linking. Switch to a monofunctional PEG to avoid this.[6]

  • Stepwise Addition of PEG: Add the activated PEG reagent in smaller portions over time to maintain a lower instantaneous concentration.[6]

  • Use Stabilizing Excipients: Additives like sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), or non-ionic surfactants can help stabilize the protein and prevent aggregation.[6]

Q6: I see multiple bands on my SDS-PAGE gel after the reaction. What do they represent?

A6: An SDS-PAGE gel of a PEGylation reaction mixture will typically show several bands:

  • Unmodified Protein: A band at the original molecular weight of your protein.

  • Mono-PEGylated Protein: A band at a higher apparent molecular weight. The shift in mobility is often greater than the actual molecular weight of the attached PEG due to the hydrodynamic properties of the PEG chain.[15][16]

  • Multi-PEGylated Protein: One or more bands at even higher apparent molecular weights, representing the protein with two or more PEG chains attached.

  • Aggregates: High molecular weight species that may not enter the resolving gel.

The presence of smeared or broadened bands can sometimes be due to the interaction between PEG and SDS.[17]

Q7: How do I stop the PEGylation reaction?

A7: The reaction should be stopped by adding a "quenching" reagent that will react with any remaining active PEG.[18]

  • For NHS-ester reactions: Add a reagent with a primary amine, such as Tris buffer, glycine, or hydroxylamine, to a final concentration of 10-50 mM.[1][18]

  • For maleimide reactions: Add a small molecule thiol, such as cysteine or β-mercaptoethanol, to quench any unreacted maleimide groups.[9]

Data Presentation

Table 1: Recommended Reaction Conditions for Common PEGylation Chemistries

PEGylation ChemistryTarget ResidueRecommended pH RangeTypical Molar Ratio (PEG:Protein)Common Quenching Reagent
NHS Ester Lysine (ε-amine), N-terminus (α-amine)7.0 - 9.0[10][11][12]1:1 to 50:1[6][19]Tris, Glycine, Hydroxylamine[1][18]
Maleimide Cysteine (thiol)6.5 - 7.5[11]2:1 to 20:1[14]Cysteine, β-mercaptoethanol
Aldehyde N-terminus (α-amine)5.0 - 6.5 (for N-terminal specificity)[5]1:1 to 20:1Sodium borohydride (B1222165) (can also act as reducing agent)

Experimental Protocols

Protocol 1: SDS-PAGE Analysis of PEGylated Proteins

This protocol provides a general method for analyzing the products of a PEGylation reaction by SDS-PAGE.

Materials:

  • PEGylation reaction samples (before and after quenching)

  • Unmodified protein standard

  • 2X Laemmli sample buffer (containing SDS, glycerol, β-mercaptoethanol, and bromophenol blue)

  • Polyacrylamide gels (choose a percentage appropriate for the size of your protein and its PEGylated forms)[20]

  • Tris-Glycine-SDS running buffer

  • Protein molecular weight marker

  • Coomassie Brilliant Blue staining solution

  • Destain solution (e.g., methanol, acetic acid, water)

  • Vertical gel electrophoresis apparatus and power supply

  • Heat block or water bath

Procedure:

  • Sample Preparation:

    • In separate microcentrifuge tubes, mix a small aliquot of your PEGylation reaction, the unmodified protein standard, and the protein molecular weight marker with an equal volume of 2X Laemmli sample buffer.

    • Heat the mixtures at 95°C for 5 minutes to denature the proteins.[12]

    • Briefly centrifuge the tubes to collect the contents.

  • Gel Electrophoresis:

    • Assemble the electrophoresis apparatus with the polyacrylamide gel.

    • Fill the inner and outer chambers with 1X Tris-Glycine-SDS running buffer.

    • Carefully load your prepared samples and the molecular weight marker into the wells of the gel.

    • Connect the apparatus to the power supply and run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.[20]

  • Staining and Destaining:

    • Carefully remove the gel from the apparatus.

    • Incubate the gel in Coomassie Brilliant Blue staining solution for at least 1 hour with gentle agitation.

    • Remove the staining solution and add the destain solution. Change the destain solution several times until the protein bands are clearly visible against a clear background.

  • Analysis:

    • Visualize the gel and compare the bands in the PEGylation reaction lane to the unmodified protein standard and the molecular weight marker. The appearance of higher molecular weight bands in the reaction lane indicates successful PEGylation.

Protocol 2: RP-HPLC Analysis of PEGylation Reactions

This protocol provides a general method for separating and quantifying the components of a PEGylation reaction mixture using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • Quenched PEGylation reaction mixture

  • Unmodified protein standard

  • HPLC system with a UV detector

  • C4 or C18 reversed-phase column suitable for protein separation

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA

  • 0.22 µm syringe filters

Procedure:

  • System Equilibration:

    • Equilibrate the HPLC system and the column with a low percentage of Mobile Phase B (e.g., 5%) until a stable baseline is achieved.

  • Sample Preparation:

    • Filter the quenched PEGylation reaction mixture and the unmodified protein standard through a 0.22 µm syringe filter.

  • Injection and Elution:

    • Inject the filtered sample onto the column.

    • Elute the components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes, but this needs to be optimized for your specific protein.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Analysis:

    • Analyze the chromatogram. The unmodified protein will have a characteristic retention time. PEGylated proteins, being more hydrophobic due to the PEG chain, will typically elute later than the unmodified protein. The degree of PEGylation can influence the retention time, with more highly PEGylated species often eluting later. By comparing the peak areas, you can estimate the relative amounts of unmodified and PEGylated protein.

Protocol 3: MALDI-TOF MS Analysis of PEGylated Proteins

This protocol provides a general method for determining the molecular weight of PEGylated proteins using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

Materials:

  • Purified PEGylated protein sample

  • Unmodified protein standard

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in a solution of acetonitrile and 0.1% TFA in water)[21][22]

  • Cationizing agent (e.g., sodium trifluoroacetate), optional[22]

Procedure:

  • Sample Preparation:

    • Prepare your purified PEGylated protein and unmodified protein standard at a concentration of approximately 0.1 mg/mL in a suitable solvent (e.g., 30% acetonitrile in water with 0.1% TFA).

  • Sample Spotting (Dried Droplet Method):

    • Pipette 0.5-1 µL of the matrix solution onto the MALDI target plate and let it air dry.

    • Mix your protein sample with the matrix solution in a 1:1 ratio.

    • Pipette 0.5-1 µL of this mixture onto the dried matrix spot.

    • Allow the spot to air dry completely, allowing for co-crystallization of the sample and matrix.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in linear mode, as this is generally better for high molecular weight proteins.

  • Analysis:

    • Analyze the resulting spectrum. You should see a peak corresponding to the unmodified protein and a series of peaks at higher masses for the PEGylated species. The mass difference between the peaks will correspond to the mass of the attached PEG polymer, confirming successful PEGylation and allowing for the determination of the degree of PEGylation.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Paths cluster_solution Solution Start Incomplete PEGylation Reaction (Low Yield) Analysis Analyze Reaction Products (SDS-PAGE, HPLC, MS) Start->Analysis Reagent Check PEG Reagent - Purity - Activity (Hydrolysis) - Storage Analysis->Reagent No or low product formation Conditions Optimize Reaction Conditions - pH - Molar Ratio - Temperature - Reaction Time Analysis->Conditions Low conversion Protein Evaluate Protein Stability - Aggregation - Steric Hindrance Analysis->Protein Aggregation or smearing Solution Successful PEGylation Reagent->Solution Use fresh, pure reagent Conditions->Solution Implement optimal conditions Protein->Solution Use stabilizing agents or modify protein

A high-level troubleshooting workflow for incomplete PEGylation reactions.

PEGylation_Reaction_Scheme cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts Protein Protein (-NH2 or -SH) Reaction PEGylation Reaction (Controlled pH, Temp, Molar Ratio) Protein->Reaction PEG Activated PEG (e.g., PEG-NHS, PEG-Maleimide) PEG->Reaction PEG_Protein PEGylated Protein Reaction->PEG_Protein Unreacted_Protein Unreacted Protein Reaction->Unreacted_Protein Unreacted_PEG Unreacted/Hydrolyzed PEG Reaction->Unreacted_PEG

A simplified schematic of a typical PEGylation reaction.

Analytical_Workflow cluster_sample Sample cluster_methods Analytical Methods cluster_results Results Sample PEGylation Reaction Mixture SDS_PAGE SDS-PAGE (Degree of PEGylation, Aggregation) Sample->SDS_PAGE HPLC HPLC (SEC/RP-HPLC) (Purity, Quantification) Sample->HPLC MS Mass Spectrometry (MALDI-TOF) (Molecular Weight Confirmation) Sample->MS Results Characterized PEGylated Product SDS_PAGE->Results HPLC->Results MS->Results

Workflow for the analytical characterization of PEGylation reactions.

References

Technical Support Center: Optimizing Amino-PEG36-CONH-PEG36-acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of Amino-PEG36-CONH-PEG36-acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling this compound?

A1: The coupling reaction is a two-step process, and each step has its own optimal pH. A two-step protocol with different pH values for each stage is highly recommended for maximal efficiency.[1]

  • Step 1: Activation of the Carboxylic Acid: This step, involving the reaction of the carboxylic acid end of the PEG molecule with EDC and NHS (or Sulfo-NHS), is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[2][3][4][5] MES buffer is a commonly recommended buffer for this activation step.[1][3][4]

  • Step 2: Coupling to the Amine: The subsequent reaction of the newly formed NHS-ester with the primary amine of another PEG molecule is most efficient at a neutral to slightly basic pH, generally in the range of pH 7.2 to 8.5 .[1][2][6] This is because the primary amine needs to be in its unprotonated form to act as an effective nucleophile.[1]

Q2: Why is a two-step protocol with a pH change recommended?

A2: A two-step protocol allows for the optimization of both critical stages of the reaction independently. The initial acidic pH maximizes the formation of the amine-reactive NHS-ester, while the subsequent shift to a more alkaline pH facilitates the efficient reaction of this ester with the target amine.[1] This approach helps to prevent side reactions and generally leads to higher conjugation yields.[1]

Q3: What are the consequences of using a suboptimal pH?

A3: Using a suboptimal pH can lead to several issues:

  • Low Yield: If the activation pH is too high, the EDC will be less effective. If the coupling pH is too low, the amine will be protonated and less nucleophilic.

  • Hydrolysis of NHS-ester: The NHS-ester intermediate is susceptible to hydrolysis, a reaction that regenerates the original carboxylic acid. The rate of hydrolysis increases significantly with increasing pH.[1][2] This makes the NHS-ester less stable at the higher pH values required for amine coupling, creating a trade-off that needs to be managed.[1]

  • Side Reactions: Suboptimal pH can promote the formation of undesired byproducts.

Q4: Which buffers should I use for the activation and coupling steps?

A4: The choice of buffer is critical to avoid interference with the reaction.

  • Activation Step (pH 4.5-6.0): A non-amine, non-carboxylate buffer is essential. 0.1 M MES buffer is the most common and highly recommended choice.[1]

  • Coupling Step (pH 7.2-8.5): Amine-free buffers such as Phosphate-Buffered Saline (PBS) , borate (B1201080) buffer, or carbonate-bicarbonate buffer are suitable.[1][6][7]

Buffers to Avoid: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) must be avoided as they will compete with the intended reaction and significantly reduce conjugation efficiency.[1][2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conjugation Incorrect pH for activation or conjugation. Ensure the activation buffer is between pH 4.5-6.0 and the coupling buffer is between pH 7.2-8.0.[2]
Hydrolysis of the NHS-ester. Perform the conjugation step immediately after the activation step.[2] Minimize the time the reaction is at a high pH.
Presence of primary amines in the buffer (e.g., Tris). Use amine-free buffers such as PBS or MES for the reaction.[2]
Inactive EDC or NHS due to moisture. Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[2]
Precipitation of Product during Reaction High degree of PEGylation leading to insolubility. Optimize the molar ratio of the PEG linker to the substrate. A 10-20 fold molar excess of the linker is a good starting point.[2]
Formation of Undesired Byproducts Side reactions due to suboptimal pH. Strictly follow the recommended two-step pH protocol.
Self-polymerization of molecules with both carboxyl and amine groups. The two-step protocol with distinct pH for activation and coupling helps to minimize this.[1]

Experimental Protocols

Two-Step EDC/NHS Coupling of this compound

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution (optional): Hydroxylamine (B1172632), glycine, or Tris buffer

Procedure:

Step 1: Activation of Carboxylic Acid (pH 5.0-6.0)

  • Dissolve the this compound with the terminal carboxylic acid in the Activation Buffer.

  • Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer. EDC solutions are not stable and must be used promptly.[1]

  • Add the EDC solution to the PEG-acid solution, followed by the NHS solution. A typical molar ratio is a 2-10 fold excess of EDC and a 2-5 fold excess of NHS over the carboxylic acid.[2]

  • Allow the reaction to proceed for 15-60 minutes at room temperature.

Step 2: Coupling to Amine (pH 7.2-7.5)

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.[5][6]

  • Immediately add the this compound with the terminal amine to the activated PEG solution.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques like LC-MS or TLC.[8]

Step 3: Quenching (Optional)

  • To quench the reaction, add hydroxylamine or another amine-containing buffer.[5][8] This will hydrolyze any unreacted NHS-esters.

Step 4: Purification

  • Purify the final conjugate using appropriate methods such as dialysis, size exclusion chromatography, or HPLC.

Visualizations

G cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.2-8.5) cluster_side_reaction Side Reaction (Higher pH) A Carboxyl-PEG C Activated NHS-Ester-PEG A->C Activation B EDC + NHS B->C C->A Hydrolysis E Coupled PEG-PEG C->E Coupling D Amino-PEG D->E F Hydrolysis G Water G->A

Caption: Experimental workflow for the two-step coupling of Amino-PEG-Acid.

G cluster_ph_effect Effect of pH on Reaction Efficiency cluster_activation Activation Step cluster_coupling Coupling Step ph_low Acidic pH (4.5-6.0) activation_eff High Carboxylic Acid Activation Efficiency ph_low->activation_eff Favors optimal_yield Optimal Yield activation_eff->optimal_yield ph_high Alkaline pH (7.2-8.5) coupling_eff High Amine Nucleophilicity ph_high->coupling_eff Favors hydrolysis NHS-Ester Hydrolysis ph_high->hydrolysis Increases coupling_eff->optimal_yield hydrolysis->optimal_yield Reduces

Caption: Logical relationship of pH optimization for the coupling reaction.

References

Technical Support Center: Purifying Amino-PEG36-CONH-PEG36-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of Amino-PEG36-CONH-PEG36-acid conjugates.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound conjugates.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Purification Product Precipitation: The conjugate may have poor solubility in the purification buffers.- Adjust the pH of the buffers to enhance solubility. - Add organic modifiers (e.g., acetonitrile, isopropanol) to the buffers. - Perform purification at a different temperature.
Adsorption to Surfaces: The conjugate may be sticking to tubing, vials, or the chromatography resin.- Use low-binding labware. - Add a small amount of a non-ionic surfactant (e.g., Tween-20) to the buffers.
Product Degradation: The amide bond or the PEG chain may be susceptible to cleavage under harsh pH conditions.- Use buffers with a neutral or slightly acidic pH. - Minimize the time the conjugate is exposed to extreme pH.
Broad or Tailing Peaks in HPLC Secondary Interactions: The amino or carboxyl groups may be interacting with the stationary phase.- Add an ion-pairing agent (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase.[1] - Adjust the salt concentration of the mobile phase.
Column Overload: Too much sample has been injected onto the column.- Reduce the amount of sample injected. - Use a column with a larger diameter or higher capacity.
Poor Sample Solubility: The sample is not fully dissolved in the injection solvent.- Ensure the sample is completely dissolved before injection. - Use a stronger solvent for sample preparation, ensuring it is compatible with the mobile phase.
Presence of Impurities in Final Product Incomplete Reaction: The conjugation reaction did not go to completion.- Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants).
Co-elution of Impurities: An impurity has a similar retention time to the desired product.- Optimize the chromatography gradient to improve resolution.[1] - Try a different chromatography mode (e.g., ion-exchange or size-exclusion chromatography).[2][]
Contaminants from Starting Materials: The initial PEG reagents may contain impurities.[4][5][6][7]- Use high-purity starting materials. - Characterize starting materials before use.
Difficulty in Removing Unreacted PEG Reagents Similar Properties: The unreacted PEG starting materials have similar solubility and chromatographic behavior to the product.- Employ orthogonal purification methods. For example, follow up a reversed-phase separation with an ion-exchange step to separate based on charge.[]
Aggregation: The PEGylated molecules may be forming aggregates.- Add denaturants (e.g., urea, guanidine (B92328) HCl) or organic solvents to the purification buffers to disrupt aggregates.

Frequently Asked Questions (FAQs)

Q1: What is the best initial method for purifying my this compound conjugate?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice for the initial purification of these types of conjugates.[1] It separates molecules based on hydrophobicity and can effectively remove many common impurities. For larger-scale purifications or for conjugates attached to large biomolecules, size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) may be more appropriate.[2][]

Q2: How can I confirm the identity and purity of my purified conjugate?

A2: A multi-faceted analytical approach is recommended.[1]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the conjugate and identify impurities.[1][8]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To provide detailed structural information and confirm the connectivity of the atoms.[1]

  • RP-HPLC with UV detection: To assess purity by quantifying the area of the product peak relative to impurity peaks.[1]

Q3: I see multiple peaks in my LC-MS analysis of the purified product. What could they be?

A3: Multiple peaks could be due to several factors:

  • Polydispersity of PEG: The PEG36 starting material is a mixture of polymers with a distribution of molecular weights, leading to a series of peaks in the mass spectrum.[9][10]

  • In-source Fragmentation: The molecule may be fragmenting in the mass spectrometer's ion source.

  • Positional Isomers: If the conjugate is part of a larger molecule, PEGylation may have occurred at different sites.[]

  • Presence of Impurities: Despite purification, some impurities may remain.

Q4: Are there any specific safety concerns when working with PEG reagents?

A4: While PEG itself is generally considered to have low toxicity, the manufacturing process can result in contamination with harmful impurities such as ethylene (B1197577) oxide and 1,4-dioxane, which are potential carcinogens.[4][5][7] It is important to source high-purity PEG reagents and handle them with appropriate laboratory safety practices.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification

This protocol provides a general method for the purification of this compound conjugates. Optimization will be required based on the specific properties of the conjugate.

1. Materials and Reagents:

  • Crude this compound conjugate

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[1]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[1]

  • C18 RP-HPLC column

  • HPLC system with a UV detector

2. Sample Preparation:

  • Dissolve the crude conjugate in a minimal amount of Mobile Phase A or a solvent mixture that ensures complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

3. HPLC Method:

  • Flow Rate: 1.0 mL/min (for a standard analytical column, adjust for preparative columns)

  • Detection Wavelength: 214 nm or 280 nm (if the conjugate contains an aromatic moiety)[1]

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: Linear gradient from 5% to 95% B

    • 35-40 min: 95% B

    • 40-45 min: Linear gradient from 95% to 5% B

    • 45-50 min: 5% B (re-equilibration)

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the main product peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and LC-MS.

  • Pool the pure fractions and lyophilize or evaporate the solvent to obtain the purified product.

Quantitative Data Summary

The following table provides a comparison of common analytical techniques for the characterization of PEG conjugates.

Analytical TechniqueInformation ProvidedSensitivityThroughputKey Advantages
RP-HPLC/UPLC Purity, presence of impurities, retention timeHighHighRobust, quantitative, easily automated.[1]
LC-MS (ESI-TOF/Orbitrap) Molecular weight confirmation, impurity identificationVery HighMediumProvides unequivocal confirmation of identity.[1]
NMR (¹H, ¹³C, 2D) Detailed structural elucidation, connectivity of atomsLowLowProvides unambiguous structural assignment.[1]
FTIR Identification of functional groupsMediumHighQuick and convenient for confirming the presence of key bonds.[1]

Visualizations

G Figure 1: General Purification Workflow cluster_0 Crude Product cluster_1 Purification cluster_2 Analysis & Pooling cluster_3 Final Product Crude Crude Conjugate Mixture Purification Primary Purification (e.g., RP-HPLC) Crude->Purification Analysis Purity Analysis of Fractions (LC-MS, HPLC) Purification->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Final Purified Conjugate Pooling->Final

Caption: General workflow for the purification of this compound conjugates.

G Figure 2: Troubleshooting Logic Start Problem with Purification? LowYield Low Yield? Start->LowYield BroadPeaks Broad/Tailing Peaks? Start->BroadPeaks Impurities Impurities Present? Start->Impurities Solubility Check Solubility & pH LowYield->Solubility Yes Adsorption Use Low-Binding Ware LowYield->Adsorption Yes IonPairing Add Ion-Pairing Agent BroadPeaks->IonPairing Yes ColumnOverload Reduce Sample Load BroadPeaks->ColumnOverload Yes OptimizeGradient Optimize Gradient Impurities->OptimizeGradient Yes OrthogonalMethod Use Orthogonal Method Impurities->OrthogonalMethod Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Purity Assessment of Amino-PEG36-CONH-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of bifunctional PEG linkers. This guide provides detailed answers, protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with Amino-PEG36-CONH-PEG36-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is an this compound conjugate and why is its purity crucial?

An this compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker, meaning it is a single molecular weight compound, not a mixture of different chain lengths.[1] It possesses two distinct functional groups: a primary amine (-NH2) at one end and a carboxylic acid (-COOH) at the other, connected by a stable amide bond (-CONH-) in the middle of a 72-unit ethylene (B1197577) glycol chain.

Its purity is critical for several reasons:

  • Stoichiometric Control: High purity ensures precise control over conjugation reactions, which is vital in the synthesis of complex biomolecules like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[2]

  • Reproducibility: Using a pure, monodisperse linker leads to homogenous final products, ensuring batch-to-batch consistency in manufacturing and experimental results.[3]

  • Biological Performance: The pharmacokinetic and pharmacodynamic properties of the final conjugate can be significantly altered by impurities or variations in linker length.[4]

Q2: What are the primary analytical methods for assessing the purity of this conjugate?

The three core techniques for a comprehensive purity analysis are:

  • Mass Spectrometry (MS): To confirm the molecular weight and monodispersity.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity by separating the main compound from any impurities.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the chemical structure, including the presence of terminal functional groups and the PEG backbone.[3]

Q3: What are the potential impurities I might encounter?

Potential impurities can arise from the synthesis process and may include:

  • Incomplete synthesis products: Such as the starting materials (e.g., Amino-PEG36-acid).

  • PEG diol: A conjugate where one or both functional ends have been replaced by a hydroxyl group (-OH).

  • Side-reaction products: Molecules formed from unintended reactions during synthesis.

  • Process-related contaminants: Trace amounts of substances like ethylene oxide or 1,4-dioxane (B91453) may be present, though this is a greater concern for lower-grade, polydisperse PEGs.[5][6]

Q4: How should I store the this compound conjugate?

To maintain its integrity and purity, the conjugate should be stored at -20°C.[7] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation, which could hydrolyze the compound.

Analytical Techniques and Protocols

A multi-faceted approach is essential for accurately determining the purity of the conjugate.

Key Specifications
ParameterExpected ValueSource
Chemical Formula C₁₅₀H₃₀₀N₂O₇₅[2][7][8]
Molecular Weight (MW) ~3332 g/mol [2][7]
Appearance White to off-white solid or viscous oil[9]
Purity (Typical) ≥95%[7]
Dispersity (Đ) 1 (Monodisperse)[1]
Comparison of Primary Analytical Methods
TechniquePurposeAdvantagesDisadvantages
Mass Spectrometry (MS) Verifies molecular weight and monodispersity.Highly accurate for MW determination; confirms the absence of different chain lengths.Can be less quantitative for purity percentage without careful calibration.
HPLC Quantifies purity by separating impurities.Highly sensitive and reproducible for quantitative analysis.[]PEG backbone lacks a UV chromophore, requiring specialized detectors like ELSD, CAD, or MS.[11][12]
¹H NMR Spectroscopy Confirms chemical structure and end-group functionality.Provides detailed structural information and can quantify functionalization.[13][14]Lower sensitivity compared to HPLC; complex spectra for large molecules.[13]

Experimental Workflow for Purity Assessment

The following diagram outlines the recommended workflow for a comprehensive purity analysis of the conjugate.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Interpretation cluster_conclusion 4. Conclusion prep Dissolve conjugate in appropriate solvent (e.g., H₂O, MeCN, DMSO-d₆) hplc RP-HPLC-ELSD/MS (Purity Assay) prep->hplc ms ESI-MS or MALDI-TOF (MW Verification) prep->ms nmr ¹H NMR (Structural Confirmation) prep->nmr hplc_data Integrate chromatogram to calculate % purity hplc->hplc_data ms_data Compare experimental MW with theoretical MW ms->ms_data nmr_data Assign peaks to confirm structure & end groups nmr->nmr_data decision Purity Meets Specification? hplc_data->decision ms_data->decision nmr_data->decision pass Pass decision->pass Yes fail Fail decision->fail No

Caption: Workflow for purity assessment of the conjugate.

Detailed Experimental Protocols

Protocol 1: Purity Determination by RP-HPLC

This method is designed to separate the main conjugate from potential non-PEGylated and other impurities. Since PEGs lack a UV chromophore, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is required.[11][12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.030
20.070
25.095
30.095
30.130
35.030
  • Detector (ELSD): Nebulizer Temperature: 50°C, Evaporator Temperature: 70°C, Gas Flow: 1.6 SLM.[11]

  • Expected Result: A single major peak representing the pure conjugate. Purity is calculated by dividing the area of the main peak by the total area of all peaks.

Protocol 2: Molecular Weight Verification by ESI-MS

This protocol confirms the identity and monodispersity of the conjugate.

  • Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Sample Preparation: Dilute the sample from Protocol 1 to ~10-50 µg/mL in 50:50 Water:Acetonitrile with 0.1% Formic Acid.

  • Infusion: Direct infusion via syringe pump at 5-10 µL/min.

  • Ionization Mode: Positive.

  • Mass Range: 1000-4000 m/z.

  • Data Analysis: The raw spectrum will show a series of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). Deconvolute this series to obtain the zero-charge mass.[15]

  • Expected Result: A single deconvoluted mass peak at ~3332 Da, confirming the molecular weight and the absence of other PEG chain lengths.

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

This method verifies the chemical structure of the conjugate.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is recommended as it can reveal a distinct hydroxyl peak if present, which is useful for identifying impurities.[16]

  • Concentration: 5-10 mg/mL.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Standard proton experiment.

  • Expected Chemical Shifts (δ, ppm):

    • ~3.5 ppm (singlet, large): Corresponds to the repeating -CH₂-CH₂-O- protons of the PEG backbone.[13]

    • ~2.5-3.0 ppm (multiplets): Protons on the carbons adjacent to the terminal amine group.

    • ~2.4 ppm (triplet): Protons on the carbon adjacent to the terminal carboxylic acid.

    • ~7.8-8.2 ppm (broad singlet/triplet): Amide (-CONH-) proton.

    • ~12.0 ppm (broad singlet): Carboxylic acid (-COOH) proton.

  • Interpretation: The integration of the backbone peak relative to the terminal group peaks can confirm the correct PEG length and successful functionalization. The absence of unexpected signals confirms structural integrity.[17]

Troubleshooting Guide

This section addresses common issues encountered during purity analysis.

Q: My HPLC chromatogram shows a broad peak or multiple peaks. What could be the cause?

G start Broad or Multiple HPLC Peaks Observed q1 Is the main peak broad or fronting? start->q1 cause1 Possible Cause: Column Overload q1->cause1 Yes q2 Are there distinct multiple peaks? q1->q2 No sol1 Solution: Reduce sample concentration and re-inject. cause1->sol1 cause2 Possible Cause: Sample Aggregation sol2 Solution: Modify mobile phase (e.g., add salt, change pH). cause2->sol2 q2->cause2 No (Broad Peak) check_ms Action: Analyze sample with Mass Spectrometry q2->check_ms Yes (Multiple Peaks) q3 Does MS show a single mass? check_ms->q3 cause3 Possible Cause: Structural Isomers or Degradation Products q3->cause3 Yes cause4 Possible Cause: Sample is Polydisperse or Contaminated q3->cause4 No (Multiple Masses) sol3 Solution: Optimize HPLC gradient for better separation. Use NMR to identify structures. cause3->sol3 sol4 Solution: Conjugate does not meet monodispersity specification. Contact supplier. cause4->sol4

Caption: Troubleshooting logic for unexpected HPLC results.

Q: The mass spectrum shows a peak, but it doesn't match the theoretical molecular weight of ~3332 Da. Why?

  • Possible Cause 1: Incorrect Adducts. The mass spectrometer may be detecting the molecule with different ions attached (e.g., [M+Na]⁺, [M+K]⁺) instead of the expected protonated molecule ([M+H]⁺). This is common for PEGs. Check for peaks that are ~22 Da or ~38 Da higher than the protonated species.

  • Possible Cause 2: Wrong Charge State Assignment. During deconvolution, the software may have assigned the incorrect charge state to the ion series, leading to a miscalculation of the final mass. Manually inspect the m/z values to ensure the spacing is consistent with the assigned charges.

  • Possible Cause 3: The sample is impure. The dominant peak could be an impurity. Cross-reference with HPLC data to see if the major HPLC peak corresponds to the observed mass.

Q: My ¹H NMR spectrum is missing the signal for the carboxylic acid proton or the signals for the amine end are unclear. What should I do?

  • Possible Cause 1: Proton Exchange. The carboxylic acid proton (~12.0 ppm) and amine protons are "exchangeable" and their signals can be very broad or even disappear, especially if there is trace water in the DMSO-d₆ solvent.

  • Solution 1: D₂O Shake. Add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The exchangeable protons will be replaced by deuterium, causing their signals to disappear. This confirms their identity.

  • Possible Cause 2: Incorrect Functionalization. If the signals are definitively absent and not just broadened, it could indicate the starting material was not properly functionalized, resulting in a PEG-diol or other variant. Correlate with MS data to see if the mass matches a molecule lacking one or both functional groups.

References

Impact of temperature on Amino-PEG36-CONH-PEG36-acid reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG36-CONH-PEG36-acid. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this bifunctional PEG linker in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups on this compound and what do they react with?

A1: this compound is a heterobifunctional linker with two distinct reactive ends:

  • A primary amine (-NH2): This group readily reacts with N-hydroxysuccinimide (NHS) esters to form a stable amide bond. It can also react with other activated carboxylic acids.

  • A carboxylic acid (-COOH): This group can be activated, for example using carbodiimide (B86325) chemistry (e.g., EDC, DCC), to react with primary amines, forming a stable amide bond.

Q2: What is the recommended storage temperature for this compound?

A2: For long-term stability, it is recommended to store this compound at -20°C.[1][2][3] Before use, the reagent should be equilibrated to room temperature before opening to prevent moisture condensation.

Q3: At what pH should I perform my conjugation reaction?

A3: The optimal pH depends on which end of the linker you are reacting.

  • For the amine end reacting with an NHS ester , a pH range of 7.2-8.5 is generally recommended to ensure the primary amine is sufficiently deprotonated and nucleophilic.[]

  • For the carboxylic acid end , activation with EDC/NHS is most efficient at a pH of 4.5-7.2. The subsequent reaction of the activated acid with a primary amine is most efficient at a pH of 7-8.[5]

Troubleshooting Guide

Problem 1: Low Reaction Yield

Potential Cause Suggested Solution
Suboptimal Temperature Reaction temperature can significantly impact kinetics. While higher temperatures can increase the rate of the desired reaction, they can also accelerate competing side reactions like hydrolysis. It is advisable to perform a temperature optimization experiment (e.g., at 4°C, room temperature, and 37°C) to find the best balance for your specific reactants.
Hydrolysis of Reactive Groups NHS esters are susceptible to hydrolysis, especially at higher pH and temperatures.[][6][7] Prepare your reagents immediately before use and work efficiently. Consider running the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.
Incorrect pH Ensure the pH of your reaction buffer is appropriate for the specific coupling chemistry you are using (see FAQ section). Verify the pH of your buffer before starting the experiment.
Inactive Reagents Ensure your this compound and other reagents have been stored correctly and have not expired. If activating the carboxylic acid, ensure your EDC and NHS are fresh and active.

Problem 2: Non-Specific Binding or Side Products

Potential Cause Suggested Solution
Reaction Temperature is Too High Elevated temperatures can sometimes lead to less specific reactions or degradation of the reactants. Try performing the reaction at a lower temperature.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris) will compete with your target molecule for reaction with an activated carboxylic acid or NHS ester. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or borate (B1201080) buffer.[5]
Reaction Time is Too Long While a longer reaction time can sometimes increase the yield, it can also lead to the accumulation of side products. Optimize the reaction time in conjunction with temperature.

Impact of Temperature on Reaction Kinetics

Temperature is a critical parameter in conjugation reactions involving this compound. Generally, an increase in temperature will increase the rate of both the desired aminolysis (amide bond formation) and the competing hydrolysis of the activated ester. The optimal temperature will therefore be a trade-off between reaction speed and yield.

Below is a table of representative data illustrating the effect of temperature on the reaction of an NHS-activated molecule with the amine terminus of the PEG linker.

Temperature (°C)Apparent Rate Constant (Aminolysis) (M⁻¹s⁻¹)Apparent Rate Constant (Hydrolysis) (s⁻¹)Reaction Time (hours) to 90% CompletionFinal Yield (%)
40.81.5 x 10⁻⁵1285
25 (Room Temp)2.56.0 x 10⁻⁵470
375.01.5 x 10⁻⁴255

Note: The data presented in this table is for illustrative purposes and will vary depending on the specific reactants, concentrations, and buffer conditions.

Experimental Protocols

Protocol 1: General Procedure for Amine Coupling to an NHS-activated Molecule

This protocol describes the reaction of the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester-functionalized molecule.

  • Reagent Preparation:

    • Equilibrate the this compound and the NHS-activated molecule to room temperature.

    • Prepare a stock solution of the this compound in a suitable anhydrous solvent like DMF or DMSO.

    • Prepare a stock solution of the NHS-activated molecule in an anhydrous solvent.

    • Prepare a reaction buffer (e.g., 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.5).

  • Conjugation Reaction:

    • Dissolve the NHS-activated molecule in the reaction buffer.

    • Add the desired molar excess of the this compound stock solution to the reaction mixture.

    • Incubate the reaction at the desired temperature (e.g., 4°C, room temperature, or 37°C) with gentle stirring. The reaction time will depend on the temperature.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS ester.

    • Purify the resulting conjugate using an appropriate method such as size exclusion chromatography (SEC) or dialysis to remove unreacted PEG linker and quenching agent.

Protocol 2: Studying the Impact of Temperature on Reaction Kinetics
  • Setup: Prepare multiple identical reaction mixtures as described in Protocol 1.

  • Incubation: Place each reaction mixture in a temperature-controlled environment (e.g., a 4°C refrigerator, a 25°C lab bench, and a 37°C incubator).

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot from each reaction.

  • Quenching: Immediately quench the reaction in the aliquot by adding a quenching buffer or by acidifying the sample to stop the reaction.

  • Analysis: Analyze the aliquots using a suitable technique such as HPLC, LC-MS, or SDS-PAGE to quantify the amount of product formed and starting material remaining.

  • Data Interpretation: Plot the concentration of the product versus time for each temperature to determine the initial reaction rates. This data can be used to understand the temperature dependence of the reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (PEG Linker, NHS-Molecule) setup_reactions Set up parallel reactions prep_reagents->setup_reactions prep_buffers Prepare Buffers prep_buffers->setup_reactions temp1 Incubate at 4°C setup_reactions->temp1 temp2 Incubate at 25°C setup_reactions->temp2 temp3 Incubate at 37°C setup_reactions->temp3 sampling Time-point sampling temp1->sampling temp2->sampling temp3->sampling quench Quench Reaction sampling->quench hplc HPLC/LC-MS Analysis quench->hplc data Determine Reaction Rates hplc->data

Caption: Experimental workflow for temperature impact analysis.

logical_relationship cluster_rates Reaction Rates cluster_outcomes Potential Outcomes temp Increase in Reaction Temperature aminolysis_rate Increases Rate of Desired Aminolysis temp->aminolysis_rate hydrolysis_rate Increases Rate of Competing Hydrolysis temp->hydrolysis_rate faster_reaction Faster Reaction Time aminolysis_rate->faster_reaction lower_yield Lower Final Yield hydrolysis_rate->lower_yield

Caption: Influence of temperature on reaction outcomes.

References

Technical Support Center: Stability of Amino-PEG36-CONH-PEG36-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the synthesis, purification, storage, and application of Amino-PEG36-CONH-PEG36-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound conjugates?

A1: The two primary degradation pathways for this type of conjugate are:

  • Oxidative degradation of the Polyethylene (B3416737) Glycol (PEG) chains: This process is often initiated by exposure to oxygen, heat, light, and transition metals. It can lead to chain scission, resulting in the formation of various impurities such as aldehydes (e.g., formaldehyde, acetaldehyde) and carboxylic acids (e.g., formic acid).[1][2][3] This can compromise the integrity and function of the conjugate.

  • Hydrolysis of the central amide bond: The amide bond linking the two PEG36 chains is susceptible to cleavage, particularly under acidic or basic conditions.[4] This hydrolysis results in the separation of the two PEG arms, leading to a loss of the intended molecular structure and function. Amide bond hydrolysis is generally slower than ester hydrolysis.[4]

Q2: What are the initial signs of conjugate instability?

A2: Initial signs of instability can include:

  • A decrease in the concentration of the intact conjugate over time, as observed by analytical methods like HPLC.

  • The appearance of new peaks in chromatograms, corresponding to degradation products.

  • Changes in the physical properties of the solution, such as precipitation or color change.

  • A decrease in the biological activity or binding affinity of the conjugate in functional assays.

Q3: How does pH affect the stability of the amide bond in the conjugate?

A3: The stability of the amide bond is significantly influenced by pH. Both acidic and basic conditions can catalyze hydrolysis, though the amide bond is generally more resistant to hydrolysis than an ester bond.[4] For some amide linkages, hydrolysis rates increase with both increasing temperature and pH.[4] It is crucial to maintain the pH of solutions within a stable range, typically close to neutral (pH 6.5-7.5), to minimize hydrolysis.

Q4: What is the impact of temperature on the stability of the conjugate?

A4: Elevated temperatures accelerate both oxidative degradation of the PEG chains and hydrolysis of the amide bond.[5] For long-term storage, it is recommended to keep the conjugates at low temperatures, such as 4°C or frozen at -20°C or -80°C, to minimize degradation.[6]

Q5: Can the buffer composition influence the stability of my conjugate?

A5: Yes, buffer composition is critical. Certain buffer components can either promote degradation or interfere with the stability of the conjugate. For example, buffers containing transition metal ions can catalyze the oxidative degradation of PEG. It is advisable to use high-purity buffers and consider the use of chelating agents like EDTA to sequester metal ions. Phosphate buffers are commonly used, but it is essential to ensure they do not catalyze degradation under your specific experimental conditions.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting & Optimization
Rapid loss of intact conjugate during storage 1. Oxidative Degradation: Exposure to oxygen, light, or trace metal contaminants.Control Atmosphere: Store solutions under an inert atmosphere (e.g., argon or nitrogen). • Protect from Light: Use amber vials or store in the dark. • Use High-Purity Reagents: Utilize high-purity water and buffer salts to minimize metal contamination. • Add Antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or propyl gallate at low concentrations (e.g., 0.01-0.1%).[1] • Add Chelating Agents: Incorporate a chelating agent such as EDTA (e.g., 1 mM) to sequester metal ions.
2. Hydrolytic Cleavage: Inappropriate pH of the storage buffer.Optimize pH: Ensure the storage buffer pH is within the optimal range for amide bond stability (typically pH 6.5-7.5). • Buffer Selection: Use a buffer system with a pKa close to the desired pH to ensure stable pH control.
3. Freeze-Thaw Instability: Repeated freezing and thawing cycles can induce physical stress and degradation.Aliquot Samples: Store the conjugate in single-use aliquots to avoid multiple freeze-thaw cycles.
Appearance of multiple degradation peaks in HPLC analysis 1. PEG Chain Scission: Oxidative degradation leading to smaller PEG fragments.• Implement the strategies listed under "Oxidative Degradation" above. • Analytical Characterization: Use HPLC-MS to identify the mass of the degradation products to confirm PEG chain cleavage.[2][3]
2. Amide Bond Hydrolysis: Cleavage of the central amide linker.pH Control: Verify and adjust the pH of all solutions used in your experiments. • Temperature Control: Avoid exposing the conjugate to high temperatures during processing and storage.
Precipitation or aggregation of the conjugate 1. Protein Instability (if conjugated to a protein): The conjugation process or storage conditions may have denatured the protein.Formulation Screening: Screen different buffer excipients (e.g., sugars, amino acids) to improve protein stability. • Concentration Optimization: Store the conjugate at an optimal concentration to minimize aggregation.
2. Hydrophobic Interactions: Degradation products may be less soluble, leading to precipitation.Purification: Ensure high purity of the conjugate to remove any unreacted hydrophobic starting materials. • Solubility Enhancers: In some cases, the addition of solubility-enhancing agents may be necessary, but their compatibility must be verified.
Loss of Biological Activity 1. Degradation of the Conjugate: Cleavage of the linker or degradation of the PEG chains can alter the structure and function.• Follow all the stability-enhancing recommendations above. • Correlate with Analytics: Correlate the loss of activity with the appearance of degradation products in analytical assays (e.g., HPLC).
2. Instability of the Conjugated Biomolecule: The attached biomolecule (e.g., protein, peptide) may be losing its native conformation.Assess Biomolecule Stability: Independently assess the stability of the unconjugated biomolecule under the same conditions. • Gentle Handling: Ensure gentle handling procedures (e.g., avoiding vigorous vortexing) during all experimental steps.

Data Presentation

Table 1: Effect of pH on Amide Bond Hydrolysis (Illustrative Data)
pHTemperature (°C)Relative Hydrolysis RateHalf-life (t½) (Days)
3.037High~10
5.037Moderate~50
7.437Low>200
9.037Moderate-High~40

Note: This table presents illustrative data based on general knowledge of amide bond stability. Actual rates will be specific to the conjugate and buffer conditions. At a neutral pH, the primary degradation pathway for some peptides is "backbiting" (intramolecular aminolysis), while at a basic pH of 10, direct hydrolysis ("scission") is the dominant mechanism.[7] At an acidic pH of 3, both pathways can be significant.[7]

Table 2: Effect of Antioxidants on PEG Oxidation (Illustrative Data)
AntioxidantConcentration (%)Incubation ConditionsReduction in Aldehyde Formation (%)
None-40°C, 90 days, in 50% aqueous solution0
Butylated Hydroxyanisole (BHA)0.0240°C, 90 days, in 50% aqueous solution~60
Butylated Hydroxytoluene (BHT)0.0240°C, 90 days, in 50% aqueous solution~60
Propyl Gallate0.140°C, 90 days, in 50% aqueous solution~80
Sodium Metabisulfite1.040°C, 90 days, in 50% aqueous solution>90

Data adapted from studies on PEG 400.[1] The effectiveness of antioxidants can vary depending on the specific conjugate and formulation.

Experimental Protocols

Protocol 1: Accelerated Stability Study Using HPLC

This protocol describes a forced degradation study to assess the stability of the this compound conjugate under various stress conditions.

1. Materials:

  • Purified this compound conjugate

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • HPLC system with UV or Charged Aerosol Detector (CAD)

  • C18 reverse-phase HPLC column

2. Procedure:

  • Sample Preparation: Prepare a stock solution of the conjugate at 1 mg/mL in high-purity water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M HCl.

    • Base Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M NaOH.

    • Oxidation: Mix 100 µL of the stock solution with 900 µL of 3% H₂O₂.

    • Thermal Stress: Incubate an aliquot of the stock solution at 40°C, 50°C, and 60°C.

    • Control: Keep an aliquot of the stock solution at 4°C.

  • Incubation: Incubate all samples for pre-determined time points (e.g., 0, 2, 4, 8, 24, 48 hours). For thermal stress, longer time points may be necessary.

  • Sample Quenching (for acid/base hydrolysis): At each time point, take an aliquot of the acid and base-stressed samples and neutralize them with an equimolar amount of base or acid, respectively.

  • HPLC Analysis:

    • Inject a consistent volume (e.g., 20 µL) of each sample onto the HPLC system.

    • Use a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile).

    • Monitor the elution profile at an appropriate wavelength (if the conjugate has a chromophore) or using a CAD.

  • Data Analysis:

    • Calculate the percentage of the remaining intact conjugate at each time point relative to the time zero control.

    • Identify and quantify the formation of major degradation products.

Protocol 2: Quantification of PEG Degradation Products by HPLC-MS

This protocol outlines a method for the identification and quantification of small molecule degradation products from the PEG chains.

1. Materials:

  • Degraded conjugate sample from the accelerated stability study.

  • 2,4-dinitrophenylhydrazine (DNPH) solution.

  • Acetonitrile

  • HPLC-MS system

2. Procedure:

  • Derivatization of Aldehydes: To enhance the detection of aldehyde degradation products, they can be derivatized with DNPH.[2]

    • Mix the degraded sample with the DNPH solution and incubate according to a validated protocol.

  • HPLC-MS Analysis:

    • Inject the derivatized (for aldehydes) or underivatized (for other small molecules) sample into the HPLC-MS system.

    • Use a suitable reverse-phase column and gradient to separate the small molecule degradation products.

    • The mass spectrometer is used to identify the degradation products based on their mass-to-charge ratio.

  • Quantification:

    • Use external standards of expected degradation products (e.g., formaldehyde, formic acid) to create a calibration curve for quantification.

Visualizations

ExperimentalWorkflow start Start: Purified Conjugate stress Apply Stress Conditions (pH, Temp, Oxidizing Agent) start->stress sampling Sample at Time Points (t=0, 2, 4, 8, 24, 48h) stress->sampling quench Quench Reaction (if necessary) sampling->quench hplcms HPLC-MS Analysis (Degradation Product ID) sampling->hplcms Optional hplc HPLC Analysis (Intact Conjugate Quantification) quench->hplc data Data Analysis (Degradation Kinetics) hplc->data hplcms->data end End: Stability Profile data->end TroubleshootingLogic start Instability Observed (e.g., Degradation in HPLC) check_oxidation Oxidative Degradation Suspected? start->check_oxidation check_hydrolysis Hydrolytic Degradation Suspected? start->check_hydrolysis solution_oxidation Implement Protective Measures: - Inert Atmosphere - Light Protection - Antioxidants/Chelators check_oxidation->solution_oxidation Yes solution_hydrolysis Implement Protective Measures: - Optimize pH (6.5-7.5) - Control Temperature check_hydrolysis->solution_hydrolysis Yes reanalyze Re-evaluate Stability solution_oxidation->reanalyze solution_hydrolysis->reanalyze reanalyze->start Issue Persists end Conjugate Stabilized reanalyze->end Stable

References

Technical Support Center: Troubleshooting Low Solubility of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the solubility of PEGylated proteins. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my PEGylated protein exhibiting low solubility or aggregation?

Low solubility or aggregation of PEGylated proteins can stem from several factors:

  • Changes in Protein Conformation: Although PEGylation is intended to enhance solubility, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains can sometimes induce conformational changes in the protein, exposing hydrophobic patches that lead to aggregation.[1][2]

  • Intermolecular Cross-linking: The use of bifunctional PEG linkers can inadvertently cause cross-linking between protein molecules, resulting in the formation of high molecular weight aggregates.[1]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly influence the solubility of the PEGylated protein. If the buffer pH is close to the protein's isoelectric point (pI), solubility can be minimal.[3]

  • High Protein Concentration: The process of concentrating the PEGylated protein can itself promote aggregation, especially if the formulation is not optimized.[4]

  • Inefficient PEGylation: A heterogeneous mixture of PEGylated species, including unreacted protein and multi-PEGylated forms, can contribute to solubility issues.[5][6]

Q2: How can I improve the solubility of my PEGylated protein?

Several strategies can be employed to enhance the solubility of your PEGylated protein:

  • Optimize Buffer Conditions:

    • pH Adjustment: Modulate the buffer pH to be at least 1-2 units away from the protein's isoelectric point (pI).[3][7]

    • Ionic Strength: Adjust the salt concentration (e.g., using NaCl) to minimize electrostatic interactions that can lead to aggregation.[3]

  • Utilize Stabilizing Excipients: The addition of certain excipients can help stabilize the protein and prevent aggregation.[1] These work by mechanisms such as preferential exclusion, which enhances protein stability.[1]

  • Control the PEGylation Reaction:

    • Molar Ratio: Empirically determine the optimal molar ratio of PEG reagent to your protein to avoid excessive PEGylation.[1]

    • Reaction Time and Temperature: Optimize the reaction time and temperature to control the extent of PEGylation and minimize protein denaturation.[4][7]

  • Consider PEG Chain Length: The molecular weight of the PEG can impact solubility. For instance, a study on Granulocyte-Colony Stimulating Factor (GCSF) demonstrated that attaching a 20 kDa PEG moiety could prevent precipitation by making the aggregates soluble.[1][8]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Low Solubility

This guide outlines a systematic approach to identifying the root cause of poor solubility in your PEGylated protein sample.

Experimental Workflow for Diagnosing Low Solubility

cluster_start Initial Observation cluster_analysis Analysis cluster_interpretation Interpretation of Results cluster_conclusion Potential Causes start Low Solubility or Precipitation Observed sec Size Exclusion Chromatography (SEC) to assess aggregation start->sec dls Dynamic Light Scattering (DLS) to determine particle size distribution start->dls rp_hplc Reversed-Phase HPLC (RP-HPLC) to check for heterogeneity start->rp_hplc hmw High Molecular Weight (HMW) aggregates detected sec->hmw polydisperse Polydisperse population with large particles dls->polydisperse heterogeneous Multiple peaks indicating heterogeneity rp_hplc->heterogeneous cause1 Intermolecular Cross-linking hmw->cause1 cause2 Protein Unfolding/Denaturation polydisperse->cause2 cause3 Suboptimal Buffer Conditions polydisperse->cause3 cause4 Inefficient PEGylation Reaction heterogeneous->cause4

Caption: Workflow for diagnosing the cause of low PEGylated protein solubility.

Guide 2: Step-by-Step Buffer Optimization

This guide provides a structured approach to optimizing the buffer formulation to improve the solubility of your PEGylated protein.

Logical Relationship for Buffer Optimization

cluster_problem Problem cluster_variables Key Variables to Optimize cluster_methodology Methodology cluster_outcome Desired Outcome problem Low PEGylated Protein Solubility ph pH problem->ph ionic_strength Ionic Strength (Salt Concentration) problem->ionic_strength excipients Excipients (e.g., sugars, amino acids, surfactants) problem->excipients doe Design of Experiments (DoE) - Screen different pH values and salt concentrations ph->doe ionic_strength->doe excipients->doe solubility_assay Solubility Assessment - Visual inspection - Turbidity measurement (OD600) - SEC analysis for aggregation doe->solubility_assay outcome Optimized Buffer Formulation with Maximized Protein Solubility and Stability solubility_assay->outcome

References

Technical Support Center: Optimizing PROTAC Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the linker length for a specific Proteolysis Targeting Chimera (PROTAC).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?

A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a linker connecting these two elements.[1][2][3][4] The linker's primary function is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, thereby marking it for degradation by the proteasome.[5][6]

The length of the linker is a crucial parameter dictating the efficacy of a PROTAC.[5][6] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][6] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[5][6][7] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[5][6][7]

Q2: Beyond length, how does the chemical composition of the linker influence PROTAC performance?

A2: The linker's composition significantly impacts a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[5][7] For instance, incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) can improve solubility, which is often a challenge for these large molecules.[3][4][5][8] On the other hand, more rigid structures, such as those containing piperazine, piperidine, or triazole groups, can enhance conformational stability and pre-organize the PROTAC into a bioactive conformation.[4][] The chemical nature of the linker can also affect the stability of the ternary complex and, consequently, degradation efficiency.[5] Alkyl and PEG chains are the most common motifs used in linker design.[1]

Q3: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[5][10] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[5][10] While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and thus mitigating the hook effect.[5] Modifying linker flexibility, for instance by making it more rigid, can also pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[5][10]

Q4: Are there any general rules for the optimal linker length?

A4: There are currently no universally accepted rules for de novo PROTAC linker design that guarantee a potent degrader.[1] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, as well as the attachment points on each ligand.[2][11] Therefore, some degree of empirical trial and error is often required.[1] However, studies have shown that for certain targets, a clear optimal length can be identified. For example, for estrogen receptor-α (ERα) targeting PROTACs, a 16-atom chain length was found to be optimal.[2][12][13] For TANK-binding kinase 1 (TBK1), linkers between 12 and 29 atoms showed submicromolar degradation potency, while those below 12 atoms were inactive.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during your PROTAC linker optimization experiments.

Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.

This is a common challenge in PROTAC development and often points to issues with ternary complex formation.[5]

Potential CauseTroubleshooting/Optimization Steps
Suboptimal Linker Length Synthesize a library of PROTACs with varying linker lengths to identify the optimal length for ternary complex formation.[5]
Unfavorable Ternary Complex Conformation Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues for ubiquitination are not accessible. Redesign the linker to alter the relative orientation of the two proteins.[5]
Poor Physicochemical Properties The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target. Modify the linker to improve properties like solubility (e.g., add PEG units) and cell permeability.[5][8]
No Ubiquitination A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein. Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated.[5]

Problem 2: I am observing a significant "hook effect" with my PROTAC at higher concentrations.

This indicates that at high concentrations, non-productive binary complexes are favored over the productive ternary complex.[10]

Potential CauseTroubleshooting/Optimization Steps
Low Ternary Complex Cooperativity The formation of the binary complex (e.g., PROTAC-target) does not sufficiently promote the binding of the third component (E3 ligase). A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity. Systematically vary the linker length and composition.[10]
Suboptimal Linker Design The current linker may not be optimal for stabilizing the ternary complex. Experiment with linkers of different rigidity and composition to enhance positive cooperativity.[10]

Quantitative Data on Linker Length Optimization

The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy.

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTACLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC 19>1000<20
PROTAC 212~500~50
PROTAC 3 16 ~100 >80
PROTAC 419~750~40
PROTAC 521>1000<20
Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[12][13]

Table 2: Effect of Linker Length on TANK-binding kinase 1 (TBK1) Degradation

PROTACLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC A7No degradation0
PROTAC B12Submicromolar>90
PROTAC C 21 3 96
PROTAC D2929276
For TBK1 degradation, a minimum linker length of 12 atoms was required to observe degradation, with optimal activity seen with a 21-atom linker.[1]

Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.

Western Blot for Target Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.[5]

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. Allow them to adhere overnight. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.

  • SDS-PAGE and Western Blot: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. The following day, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the kinetics of binary and ternary complex formation.[5][10]

Protocol:

  • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.

  • Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.

  • Data Analysis: Analyze the sensorgrams to determine the association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD) for both binary and ternary complex formation. This data can also be used to calculate the cooperativity of the system.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3->POI Ubiquitination Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The PROTAC induces proximity between the target protein and an E3 ligase.

Experimental Workflow for Linker Length Optimization

Linker_Optimization_Workflow start Start: Define POI and E3 Ligase Ligands synthesis Synthesize PROTAC Library (Varying Linker Lengths) start->synthesis western_blot Western Blot Analysis (Screen for Degradation) synthesis->western_blot dose_response Dose-Response & Time-Course (Determine DC50 & Dmax) western_blot->dose_response biophysical Biophysical Assays (SPR, ITC) (Ternary Complex Kinetics) dose_response->biophysical lead_optimization Lead Optimization (Composition, Solubility, Permeability) biophysical->lead_optimization end Optimized PROTAC lead_optimization->end

Caption: A systematic workflow for optimizing PROTAC linker length.

Troubleshooting Logic for a Non-Functional PROTAC

Caption: A decision tree for troubleshooting an inactive PROTAC.

References

Technical Support Center: Handling Amino-PEG36-CONH-PEG36-acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively handling viscous solutions of Amino-PEG36-CONH-PEG36-acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a long-chain, bifunctional polyethylene (B3416737) glycol (PEG) linker.[1][2][3][4][5] It possesses a terminal primary amine group (-NH2) and a terminal carboxylic acid group (-COOH), making it a valuable tool in bioconjugation and drug delivery.[5] The primary amine can react with activated esters (like NHS esters), while the carboxylic acid can be activated to react with primary amines on proteins or other molecules.[1][2][3] Its extended, hydrophilic PEG spacer enhances the solubility and flexibility of the resulting conjugates.[5] It is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][6]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and activity of this compound, it is recommended to store it at -20°C for the long term.[1][7] The product should be kept in a dry, dark environment.[7][8] For short-term storage, temperatures between 0 - 4°C are acceptable for days to weeks.[7] Before use, it is crucial to allow the container to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the compound.[8]

Q3: Why do solutions of this compound become viscous?

The viscosity of PEG solutions is influenced by several factors, including molecular weight, concentration, and temperature.[9][10] this compound has a high molecular weight (approximately 3332 g/mol ), which contributes to increased viscosity in solution.[1] As the concentration of the PEG derivative in a solvent increases, the polymer chains interact and entangle, leading to a significant rise in viscosity.[9][11] Lower temperatures also lead to increased viscosity due to reduced molecular motion and increased hydrogen bonding.[12]

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with viscous solutions of this compound.

Problem Potential Cause Recommended Solution
Difficulty Dissolving the Reagent The high molecular weight and concentration of the PEG derivative can slow down the dissolution process.- Gently warm the solution to 30-40°C to decrease viscosity and improve solubility. Avoid excessive heat, which could degrade the sample.- Use a compatible organic solvent such as DMSO or DMF to prepare a concentrated stock solution before diluting with your aqueous reaction buffer.[13]- Vortex or sonicate the solution intermittently to aid dissolution.
Inaccurate Pipetting of Viscous Solution The high viscosity of the solution makes it difficult to aspirate and dispense precise volumes with standard pipette tips.- Use positive displacement pipettes, which are designed for viscous liquids.- If using standard air displacement pipettes, use wide-bore or cut-off pipette tips to reduce shear forces.- Pipette slowly and consistently to ensure accurate volume transfer. Pre-wetting the tip with the solution can also improve accuracy.
Precipitation of Reagent During Reaction The solubility of the PEG derivative may be lower in the final reaction buffer compared to the stock solution solvent.- Prepare the stock solution in a water-miscible organic solvent like DMSO and add it to the reaction buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations.[13]- Ensure the final concentration of the organic solvent in the reaction mixture is compatible with the stability and activity of your biomolecules.
Slow or Incomplete Conjugation Reaction High viscosity can hinder the diffusion of reactants, slowing down the reaction rate.- Decrease the concentration of the this compound if possible, while still maintaining a sufficient molar excess.- Gently agitate the reaction mixture (e.g., using a rotator or shaker at a low speed) to improve mixing.- Increase the reaction temperature slightly (e.g., to 25-30°C), provided it does not compromise the stability of your reactants. Reaction temperature is a key factor in modification reactions.[14]
Formation of Aggregates or Gel-like Particles High concentrations of long-chain PEGs can lead to self-association and the formation of nano-domains or aggregates.- Work with more dilute solutions whenever feasible.- Consider adding a small percentage of a co-solvent that can disrupt PEG self-association, but ensure it is compatible with your experimental system.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Equilibration: Allow the vial of this compound to warm to room temperature before opening.

  • Solvent Selection: Choose a high-purity, anhydrous solvent in which the PEG derivative is readily soluble, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).

  • Dissolution:

    • Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 100 mg/mL).

    • Vortex the vial for 1-2 minutes.

    • If the solution is still not fully dissolved, gently warm the vial to 30-40°C in a water bath for 5-10 minutes.

    • Vortex again until the solution is clear and homogeneous.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Bioconjugation to a Protein
  • Buffer Preparation: Prepare a reaction buffer with a pH suitable for the conjugation chemistry. For reactions involving the amine group of the PEG linker with an NHS-ester activated protein, a pH of 7.2-8.5 is typically used.

  • Protein Preparation: Dissolve the protein to be conjugated in the reaction buffer at the desired concentration.

  • Reagent Addition:

    • Thaw an aliquot of the this compound stock solution.

    • Calculate the required volume to achieve the desired molar excess over the protein.

    • Add the stock solution to the protein solution dropwise while gently vortexing to ensure efficient mixing and to avoid precipitation.

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) with gentle agitation for the desired amount of time (typically 1-4 hours, but may require optimization).

  • Purification: Remove the excess, unreacted PEG linker and byproducts from the conjugated protein using a suitable purification method, such as size exclusion chromatography (SEC) or dialysis.

Visualizations

TroubleshootingWorkflow Troubleshooting Viscous PEG Solutions start Start: Handling Viscous This compound Solution issue Encountering an Issue? start->issue dissolving Difficulty Dissolving? issue->dissolving Yes end Proceed with Experiment issue->end No pipetting Inaccurate Pipetting? dissolving->pipetting No solution1 Warm gently (30-40°C) Use co-solvent (DMSO/DMF) Vortex/Sonicate dissolving->solution1 Yes reaction Slow Reaction? pipetting->reaction No solution2 Use positive displacement pipette Use wide-bore tips Pipette slowly pipetting->solution2 Yes solution3 Lower concentration Gentle agitation Slightly increase temperature reaction->solution3 Yes reaction->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for handling viscous solutions.

ExperimentalWorkflow General Bioconjugation Workflow prep_reagent 1. Prepare Stock Solution of Amino-PEG-Acid (in DMSO/DMF) conjugation 3. Add PEG Stock to Protein (Dropwise with mixing) prep_reagent->conjugation prep_protein 2. Prepare Protein in Reaction Buffer prep_protein->conjugation incubation 4. Incubate Reaction (Controlled Temp. & Agitation) conjugation->incubation purification 5. Purify Conjugate (e.g., SEC or Dialysis) incubation->purification analysis 6. Analyze Product purification->analysis

Caption: Experimental workflow for a typical bioconjugation.

References

Avoiding cross-reactivity with bifunctional PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bifunctional PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding and troubleshooting cross-reactivity during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are bifunctional PEG linkers and why are they used in bioconjugation?

A1: Bifunctional Polyethylene Glycol (PEG) linkers are molecules with reactive groups at both ends of a PEG chain.[1] They are used to connect two molecules, such as an antibody and a drug in an antibody-drug conjugate (ADC).[2] The PEG component enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate, while reducing its immunogenicity.[3]

Q2: What is the difference between homobifunctional and heterobifunctional PEG linkers?

A2: Homobifunctional PEG linkers have identical reactive groups at both ends, making them suitable for creating polymers or intramolecular crosslinks.[4] Heterobifunctional PEG linkers have two different reactive groups, allowing for the sequential and controlled conjugation of two different molecules, which is crucial for creating well-defined bioconjugates like ADCs.[5]

Q3: What is "cross-reactivity" in the context of bifunctional PEG linkers?

A3: Cross-reactivity refers to the unintended reaction of the linker's reactive groups with non-target functional groups on the biomolecule or with other molecules in the reaction mixture. This can lead to the formation of undesired conjugates, protein aggregation, and a heterogeneous final product, which can compromise the efficacy and safety of the biotherapeutic.[6]

Q4: What are the most common causes of cross-reactivity?

A4: The primary causes of cross-reactivity include:

  • Lack of truly orthogonal chemistries: The chosen reactive groups may not be completely selective for their target functional groups under the reaction conditions.

  • Suboptimal reaction conditions: Factors like pH can significantly influence the reactivity and selectivity of the functional groups. For example, NHS esters can react with serine, threonine, and tyrosine residues at higher pH, and maleimides can react with amines above pH 7.5.[1][7]

  • Inherent instability of the formed linkage: Some linkages, like the thioether bond from a maleimide-thiol reaction, can be reversible, leading to the transfer of the payload to other molecules.[8]

Q5: How can I minimize cross-reactivity?

A5: To minimize cross-reactivity, consider the following strategies:

  • Use of bioorthogonal chemistries: Employ pairs of mutually inert reactive groups that will not interact with each other or with native biological functionalities.[9] Examples include strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder reactions.[10]

  • Site-specific conjugation: Genetically introduce specific amino acids or tags that can be targeted by unique chemistries, ensuring a well-defined and homogeneous product.[11]

  • Careful control of reaction conditions: Optimize pH, temperature, and buffer composition to favor the desired reaction and suppress side reactions.[12]

  • Purification of the final conjugate: Employ robust purification methods to remove unreacted molecules, byproducts, and cross-linked species.[4]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to cross-reactivity when using bifunctional PEG linkers.

Guide 1: Low Yield of the Desired Conjugate

Low yield can be an indicator of significant cross-reactivity or other issues with the conjugation reaction.

Low_Yield_Troubleshooting start Low Yield of Desired Conjugate check_expression Is protein expression and solubility adequate? start->check_expression optimize_expression Optimize expression conditions (temperature, host strain, etc.). check_expression->optimize_expression No check_linker Is the bifunctional linker active? check_expression->check_linker Yes success Yield Improved optimize_expression->success new_linker Use a fresh batch of linker. Store properly. check_linker->new_linker No check_reaction_conditions Are reaction conditions (pH, buffer, stoichiometry) optimal? check_linker->check_reaction_conditions Yes new_linker->success optimize_reaction Adjust pH, buffer components, and molar ratio of linker to biomolecule. check_reaction_conditions->optimize_reaction No check_purification Is the purification method efficient? check_reaction_conditions->check_purification Yes optimize_reaction->success optimize_purification Optimize purification protocol (e.g., different chromatography resin, gradient). check_purification->optimize_purification No check_purification->success Yes optimize_purification->success

Troubleshooting Workflow for Low Conjugation Yield

Problem Possible Cause Recommended Action
Low or no protein expression Bad vector or transformation, incorrect inducer concentration.Verify vector sequence. Repeat transformation. Optimize inducer concentration.[13]
Insoluble protein Protein forming inclusion bodies.Reduce expression temperature. Use a different expression host.[14]
Inactive linker Hydrolysis of reactive groups due to moisture.Use a fresh batch of linker. Allow the linker vial to warm to room temperature before opening to prevent condensation.[15]
Suboptimal reaction buffer Presence of competing nucleophiles (e.g., Tris buffer for NHS ester reactions). Incorrect pH.Use a non-amine-containing buffer like PBS for NHS ester reactions. Optimize the pH for the specific chemistry being used.[15]
Inefficient purification Poor separation of the desired conjugate from starting materials and byproducts.Optimize the purification method. Consider using a different chromatography technique (e.g., HIC for ADCs).[16]
Guide 2: Product Heterogeneity and Aggregation

A heterogeneous product profile or the presence of aggregates often points towards uncontrolled cross-linking.

Heterogeneity_Troubleshooting start High Product Heterogeneity or Aggregation analyze_product Analyze product by SEC, HIC, and/or Mass Spectrometry start->analyze_product high_dar Is the Drug-to-Antibody Ratio (DAR) too high? analyze_product->high_dar reduce_linker_ratio Reduce the molar ratio of linker to antibody. high_dar->reduce_linker_ratio Yes off_target_modification Is there evidence of off-target modification? high_dar->off_target_modification No success Homogeneity Improved reduce_linker_ratio->success change_chemistry Switch to a more specific, bioorthogonal chemistry. off_target_modification->change_chemistry Yes intermolecular_crosslinking Is there evidence of intermolecular cross-linking? off_target_modification->intermolecular_crosslinking No change_chemistry->success optimize_concentration Adjust protein concentration to favor intramolecular reactions. intermolecular_crosslinking->optimize_concentration Yes intermolecular_crosslinking->success No optimize_concentration->success

Troubleshooting Workflow for Product Heterogeneity

Problem Possible Cause Recommended Action
High Drug-to-Antibody Ratio (DAR) Excessive linker concentration leading to multiple conjugations per antibody.Reduce the molar excess of the linker in the reaction.[12]
Off-target modification Reaction of the linker with non-target amino acids (e.g., NHS ester with tyrosine).Adjust the pH to increase selectivity. Consider using a more specific bioorthogonal chemistry.[6]
Intermolecular cross-linking High protein concentration favoring reactions between protein molecules.Optimize the protein concentration to favor intramolecular conjugation.
Aggregation Hydrophobicity of the payload or linker leading to protein aggregation.Use a more hydrophilic PEG linker. Optimize buffer conditions to include aggregation suppressors.

Data Presentation

Table 1: Comparison of Common Bifunctional Linker Chemistries
Linker Chemistry Target Functional Group Optimal pH Reaction Speed Linkage Stability Potential for Cross-Reactivity
NHS Ester Primary Amines (-NH₂)7.2 - 8.5Fast (minutes to hours)[]Stable amide bondCan react with other nucleophiles at higher pH.[15]
Maleimide (B117702) Thiols (-SH)6.5 - 7.5Very Fast (minutes)[10]Thioether bond can be reversible (retro-Michael addition).[8]Can react with amines at pH > 7.5.[1]
Azide-Alkyne (SPAAC) Azide (-N₃) and Strained Alkyne4 - 11Fast (under an hour)[10]Stable triazole ringHighly bioorthogonal with minimal cross-reactivity.[10]
Tetrazine Ligation Tetrazine and trans-cyclooctene (B1233481) (TCO)Wide rangeExtremely Fast (seconds to minutes)[10]StableHighly bioorthogonal.[10]
Table 2: Influence of PEG Linker Length on ADC Properties
PEG Linker Length Effect on Cytotoxicity Effect on Half-life Reference
No PEG insertionBaselineBaseline[2]
4 kDa PEG4.5-fold reduction2.5-fold extension[2]
10 kDa PEG22-fold reduction11.2-fold extension[2]

Experimental Protocols

Protocol 1: Site-Specific Antibody Conjugation using a Heterobifunctional NHS-PEG-Maleimide Linker

This protocol describes the two-step conjugation of a thiol-containing payload to an antibody via its lysine (B10760008) residues.

ADC_Protocol_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation antibody Antibody in Amine-Free Buffer (pH 7.5-8.5) add_linker Add NHS-PEG-Maleimide Linker antibody->add_linker incubate1 Incubate (1-2 hours, RT) add_linker->incubate1 purify1 Purify via SEC or Dialysis incubate1->purify1 activated_ab Maleimide-Activated Antibody purify1->activated_ab add_payload Add Payload to Activated Antibody activated_ab->add_payload payload Thiol-Containing Payload payload->add_payload incubate2 Incubate (1-4 hours, RT, pH 6.5-7.5) add_payload->incubate2 purify2 Purify Final ADC incubate2->purify2 final_adc Final Antibody-Drug Conjugate purify2->final_adc

Workflow for NHS-PEG-Maleimide Antibody Conjugation

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEG-Maleimide linker

  • Thiol-containing payload

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

  • Purification columns (e.g., size-exclusion chromatography - SEC)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), purify the antibody by dialysis or buffer exchange into an amine-free buffer.[18]

    • Adjust the antibody concentration to 1-5 mg/mL.

  • Linker Preparation:

    • Allow the NHS-PEG-Maleimide linker vial to warm to room temperature before opening.

    • Prepare a stock solution of the linker (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.[18]

  • Step 1: Antibody Activation with NHS-PEG-Maleimide:

    • Adjust the pH of the antibody solution to 7.5-8.5.

    • Add the linker stock solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove excess linker by SEC or dialysis against a buffer at pH 6.5-7.5.

  • Step 2: Conjugation of the Thiol-Containing Payload:

    • Add the thiol-containing payload to the maleimide-activated antibody solution at a slight molar excess.

    • Incubate for 1-4 hours at room temperature.

    • Quench any unreacted maleimide groups by adding a thiol-containing reagent like cysteine.

  • Purification of the Final ADC:

    • Purify the final ADC conjugate using SEC or another suitable chromatography method to remove unreacted payload and other byproducts.[]

Protocol 2: Analysis of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR and assessing the heterogeneity of ADCs.[20]

Materials:

  • ADC sample

  • HIC column (e.g., Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% isopropanol)

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time (e.g., 30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The chromatogram will show peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).[21]

    • Integrate the peak area for each species.

    • Calculate the average DAR using the following formula: Average DAR = (Σ (Peak Area of DARn * n)) / (Σ Peak Area of all DAR species) where 'n' is the number of drugs for each species.

This technical support center provides a foundation for understanding and mitigating cross-reactivity issues with bifunctional PEG linkers. For specific applications, further optimization of the protocols will be necessary.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing Amino-PEG36-CONH-PEG36-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous characterization of bifunctional polyethylene (B3416737) glycol (PEG) linkers, such as Amino-PEG36-CONH-PEG36-acid, is a critical step in the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The precise understanding of the identity, purity, molecular weight, and structural integrity of these linkers is paramount to ensure the quality, safety, and efficacy of the final bioconjugate. This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of this compound, complete with experimental protocols and quantitative data to aid in method selection and implementation.

Comparison of Analytical Techniques

A multi-faceted analytical approach is essential for the full characterization of complex molecules like this compound. The selection of an appropriate analytical technique is contingent on the specific information required, such as purity assessment, precise molecular weight determination, or detailed structural elucidation. The following tables summarize the performance of the most common and effective analytical methods for characterizing bifunctional PEG linkers.

Table 1: Comparison of Chromatographic and Mass Spectrometry Techniques
TechniqueParameter MeasuredPerformance CharacteristicsStrengthsWeaknesses
RP-HPLC-UV/ELSD Purity, QuantificationLOD: <10 ng (ELSD) Precision (RSD): <2%Robust method for purity determination and quantification of non-volatile compounds without a chromophore (ELSD).[1][2]Lower sensitivity compared to MS; requires volatile mobile phases for ELSD.[1][3]
LC-MS (ESI-TOF/Orbitrap) Molecular Weight, Structure, Purity, QuantificationMass Accuracy: <5 ppm Resolution: High resolution separates oligomers. LOD: Low ng/mL to pg/mL rangeHigh sensitivity and specificity; provides definitive molecular identity and structural information through fragmentation.[4][5]Ionization suppression can impact quantification; complex spectra for polydisperse samples.[5]
MALDI-TOF MS Molecular Weight, Purity, PolydispersityMass Range: Broad Resolution: HighRapid analysis of molecular weight distribution and purity; tolerant of some impurities.[6][7]May not be suitable for complex mixtures without prior separation; requires a suitable matrix.[5][6]
SEC-MALS Absolute Molecular Weight, Size DistributionAccuracy: High for absolute MW Precision (RSD): <2%Determines absolute molecular weight without the need for column calibration; provides information on aggregation.[8][9]Lower resolution for separating oligomers compared to RP-HPLC; requires precise refractive index increment (dn/dc) values.[8]
Table 2: Comparison of Spectroscopic Techniques
TechniqueParameter MeasuredPerformance CharacteristicsStrengthsWeaknesses
¹H NMR Detailed Molecular Structure, Connectivity, PurityResolution: High field NMR (≥400 MHz) provides detailed structural information. Quantification: Relative quantification of components.Unambiguous structure elucidation and confirmation of functional groups.[4][10]Lower sensitivity compared to MS; complex spectra for large or polydisperse molecules.[10]
¹³C NMR Molecular StructureProvides complementary structural information to ¹H NMR.Confirms carbon backbone and functional groups.Lower sensitivity than ¹H NMR, requiring longer acquisition times or higher concentrations.
FTIR Presence of Functional GroupsFunctional group level identification.Fast, non-destructive, and provides a molecular "fingerprint".[1]Provides limited structural detail compared to NMR and MS.[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample characteristics.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the this compound conjugate and quantify impurities.

  • System: HPLC or UPLC system with UV and/or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[4]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.[4]

  • Mobile Phase B: 0.1% TFA or FA in Acetonitrile (ACN).[4]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min for UPLC or 1.0 mL/min for HPLC.[11][12]

  • Detection (UV): 214 nm or 220 nm for the amide bond.

  • Detection (ELSD): Nebulizer temperature: 50°C, Evaporator temperature: 70°C, Gas flow: 1.6 SLM.[3]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight, identify impurities, and provide structural information.

  • LC System: UPLC with a C18 column as described for RP-HPLC.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[11]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[5]

  • Scan Range: 300–4000 m/z.[11]

  • Data Analysis: Deconvolution of the multiply charged spectra to obtain the zero-charge mass spectrum. Fragmentation analysis (MS/MS) can be performed to confirm the structure.[13]

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)

Objective: To rapidly determine the molecular weight distribution and assess the purity of the conjugate.

  • Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix.[6][7]

  • Cationizing Agent: Sodium trifluoroacetate (B77799) (NaTFA) can be added to promote the formation of sodiated adducts for better ionization of PEG molecules.[7]

  • Sample Preparation: Mix the sample (approx. 1 mg/mL in 50% ACN/0.1% TFA), matrix solution, and cationizing agent. Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.[6][7]

  • Instrument Mode: Reflector positive ion mode to achieve high resolution.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed structural elucidation of the conjugate, confirming the connectivity of atoms and the presence of terminal functional groups.

  • System: High-field NMR spectrometer (e.g., 400 MHz or higher).[14]

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Key signals include the characteristic peak of the PEG backbone (-O-CH₂-CH₂-) around 3.6 ppm, protons adjacent to the amine group, and protons adjacent to the carboxylic acid.[10]

    • ¹³C NMR: Provides information on the carbon skeleton.

  • Data Analysis: Integration of the peaks corresponding to the end groups versus the repeating ethylene (B1197577) glycol units can confirm the structure and estimate the molecular weight.[10]

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Objective: To determine the absolute molecular weight and assess the presence of aggregates or fragments.

  • System: HPLC with a size-exclusion column (e.g., TSKgel G4000SWXL), coupled to a MALS detector, a differential refractive index (dRI) detector, and a UV detector.[8][15]

  • Mobile Phase: A phosphate (B84403) or acetate (B1210297) buffer, e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2.[15]

  • Flow Rate: 0.5 mL/min.[15]

  • Data Analysis: The ASTRA software is commonly used for data acquisition and analysis from the MALS, dRI, and UV detectors to calculate the molar mass across the elution peak.[9]

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the characterization process for this compound conjugates.

Characterization_Workflow cluster_synthesis Synthesis & Initial Purity cluster_characterization Comprehensive Characterization cluster_methods Analytical Methods Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Initial_Purity Initial Purity Check (RP-HPLC) Purification->Initial_Purity Structural_Elucidation Structural Elucidation Initial_Purity->Structural_Elucidation MW_Determination Molecular Weight Determination Initial_Purity->MW_Determination Purity_Quantification Purity & Impurity Profile Initial_Purity->Purity_Quantification NMR NMR (¹H, ¹³C) Structural_Elucidation->NMR Definitive Structure LCMS LC-MS/MS Structural_Elucidation->LCMS Structure Confirmation MW_Determination->LCMS Accurate Mass MALDI MALDI-TOF MS MW_Determination->MALDI MW Distribution SEC_MALS SEC-MALS MW_Determination->SEC_MALS Absolute MW Purity_Quantification->LCMS Impurity ID RP_HPLC RP-HPLC-UV/ELSD Purity_Quantification->RP_HPLC High-Resolution Purity Final_Product Characterized Product NMR->Final_Product LCMS->Final_Product MALDI->Final_Product SEC_MALS->Final_Product RP_HPLC->Final_Product

Caption: Workflow for the characterization of this compound.

Method_Selection_Logic cluster_question Analytical Question cluster_primary Primary Techniques cluster_secondary Confirmatory/Alternative Techniques What_is_it What is the structure? NMR NMR Spectroscopy What_is_it->NMR Primary LCMS LC-MS What_is_it->LCMS Confirmatory FTIR FTIR What_is_it->FTIR Functional Groups What_is_its_MW What is its molecular weight? What_is_its_MW->LCMS Primary (Accurate Mass) MALDI MALDI-TOF MS What_is_its_MW->MALDI Alternative (Distribution) SEC_MALS SEC-MALS What_is_its_MW->SEC_MALS Alternative (Absolute MW) How_pure_is_it How pure is it? How_pure_is_it->LCMS Impurity ID RP_HPLC RP-HPLC How_pure_is_it->RP_HPLC Primary

References

A Comparative Guide to Confirming Successful Conjugation of Amino-PEG36-CONH-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful covalent linkage in PEGylated molecules is a critical step to ensure the quality, efficacy, and safety of the final product. This guide provides an objective comparison of key analytical techniques for validating the amide bond formation in Amino-PEG36-CONH-PEG36-acid, a bifunctional PEG linker. We will delve into the performance of each method, supported by experimental data, and provide detailed protocols to aid in your research.

The conjugation of an amino-terminated PEG36 with a carboxylic acid-terminated PEG36 results in the formation of a stable amide bond. The primary analytical challenge lies in unequivocally demonstrating the formation of this new covalent bond and distinguishing the final product from the starting materials and potential side products.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific information required, available instrumentation, and the desired level of detail. Here, we compare four common methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including the chemical environment of protons adjacent to the newly formed amide bond. Allows for quantification of conjugation efficiency.- Direct evidence of covalent bond formation through chemical shift changes.- Quantitative analysis of reaction completion.- Lower sensitivity compared to mass spectrometry.- Can be complex to interpret without expertise.
MALDI-TOF MS Measures the mass-to-charge ratio of ionized molecules.Confirms the molecular weight of the conjugated product.- High sensitivity and mass accuracy.- Directly confirms the mass increase corresponding to the conjugation.- Indirect evidence of amide bond formation.- Polydispersity of PEG can lead to broad peaks.
HPLC (RP-HPLC & SEC) Separates molecules based on hydrophobicity (RP-HPLC) or size (SEC).Assesses the purity of the final product and separates it from starting materials.- Excellent for purity assessment.- Can be used for purification and analysis simultaneously.- Indirect confirmation of conjugation.- Co-elution of species with similar properties can be a challenge.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Detects the presence of the characteristic amide I and amide II vibrational bands.- Direct detection of the amide functional group.- Relatively simple and fast.- Lower sensitivity.- Overlapping peaks can complicate interpretation.

Quantitative Data Summary

The following tables summarize expected quantitative data for the confirmation of the successful conjugation of this compound.

Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)

ProtonStarting Material (Amino-PEG36-OH)Starting Material (HOOC-PEG36-acid)Conjugated ProductRationale for Change
-CH₂-NH₂ ~2.85 ppmN/A~3.4 ppm (now -CH₂-NHCO-)Deshielding due to the adjacent carbonyl group of the amide bond.
-CH₂-COOH N/A~2.6 ppm~2.5 ppm (now -CONH-CH₂-CH₂-)Slight upfield shift upon amide formation.
PEG backbone (-O-CH₂-CH₂-) ~3.64 ppm~3.64 ppm~3.64 ppmLargely unchanged.

Table 2: Expected Mass Spectrometry Data

SpeciesTheoretical Molecular Weight (Da)Expected m/z in MALDI-TOF MS ([M+Na]⁺)
Amino-PEG36-OH~1600 Da~1623 Da
HOOC-PEG36-acid~1618 Da~1641 Da
This compound ~3200 Da ~3223 Da

Table 3: Example HPLC Retention Times

TechniqueColumnMobile PhaseAmino-PEG36-OHHOOC-PEG36-acidConjugated Product
RP-HPLC C18Acetonitrile (B52724)/Water GradientShorter retentionShorter retentionLonger retention
SEC Appropriate for MW rangeIsocratic (e.g., PBS)Longer retentionLonger retentionShorter retention

Note: Actual retention times will vary depending on the specific HPLC system, column, and gradient conditions.

Table 4: Characteristic FTIR Wavenumbers

Vibrational ModeExpected Wavenumber (cm⁻¹)Indication
Amide I (C=O stretch) 1640 - 1680 cm⁻¹Appearance of this band is a strong indicator of amide bond formation.[1]
Amide II (N-H bend) 1510 - 1580 cm⁻¹Appearance of this band, along with Amide I, confirms the presence of the amide linkage.[1]
O-H stretch (of COOH) Broad, ~2500-3300 cm⁻¹Disappearance or significant reduction in the intensity of this broad band from the carboxylic acid starting material.

Experimental Protocols

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the dried sample (starting materials and final product) in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Integrate the characteristic peaks of the PEG backbone and the protons adjacent to the amino and carboxylic acid termini. Compare the chemical shifts of the terminal protons in the starting materials and the final product. A downfield shift of the protons adjacent to the original amine group is a key indicator of amide bond formation.[2] The disappearance of the amine and carboxylic acid proton signals and the appearance of a new amide proton signal (if in a suitable solvent) also confirm the reaction.

MALDI-TOF Mass Spectrometry
  • Matrix Selection: A suitable matrix for PEG analysis is α-cyano-4-hydroxycinnamic acid (HCCA) or sinapinic acid (SA).[3]

  • Sample Preparation:

    • Prepare a saturated solution of the chosen matrix in a 1:1 mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).

    • Dissolve the sample in the same solvent at a concentration of approximately 1 mg/mL.

    • Mix the sample and matrix solutions in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry.

  • Data Acquisition: Acquire the mass spectrum in positive ion linear or reflectron mode.

  • Data Analysis: Compare the mass spectrum of the reaction product with those of the starting materials. A new peak corresponding to the sum of the molecular weights of the two starting PEG chains minus the mass of water (18 Da) confirms the conjugation.

High-Performance Liquid Chromatography (HPLC)
  • Reversed-Phase (RP) HPLC:

    • Column: Use a C18 column.

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA) is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.

    • Detection: UV detection at 214 nm (for the amide bond) or an Evaporative Light Scattering Detector (ELSD).

    • Analysis: The conjugated product is expected to be more hydrophobic and thus have a longer retention time than the more polar starting materials.[4]

  • Size-Exclusion Chromatography (SEC):

    • Column: Select a column with a pore size appropriate for the molecular weight range of the PEG molecules.

    • Mobile Phase: An isocratic mobile phase, such as phosphate-buffered saline (PBS), is typically used.

    • Detection: Refractive Index (RI) detector.

    • Analysis: The conjugated product will have a higher molecular weight and therefore a shorter retention time (elute earlier) than the individual starting PEG chains.[]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by casting from a suitable solvent, or analyze as a KBr pellet.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Look for the appearance of the characteristic Amide I (around 1650 cm⁻¹) and Amide II (around 1540 cm⁻¹) bands in the spectrum of the product, which are absent in the spectra of the starting materials.[1] The disappearance of the broad O-H stretch from the carboxylic acid is another indicator of a successful reaction.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the conjugation and confirmation process.

Conjugation_Workflow cluster_reactants Starting Materials cluster_reaction Conjugation Reaction cluster_product Product Reactant1 Amino-PEG36-OH Coupling Amide Coupling (e.g., EDC/NHS) Reactant1->Coupling Reactant2 HOOC-PEG36-acid Reactant2->Coupling Product This compound Coupling->Product

Caption: Workflow of the amide coupling reaction.

Confirmation_Workflow cluster_analysis Analytical Confirmation Product Conjugated Product NMR 1H NMR Product->NMR Structural Confirmation MALDI MALDI-TOF MS Product->MALDI Molecular Weight Confirmation HPLC HPLC Product->HPLC Purity Assessment FTIR FTIR Product->FTIR Functional Group Confirmation

Caption: Analytical workflow for conjugation confirmation.

References

A Comparative Guide to the Mass Spectrometry Analysis of Proteins Conjugated with Amino-PEG36-CONH-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to proteins, a process known as PEGylation, is a widely utilized strategy in biopharmaceutical development to enhance the therapeutic properties of proteins, such as increasing their hydrodynamic size, improving solubility, and extending their in vivo circulation half-life. The choice of the PEGylation reagent is critical, as it directly impacts the complexity of the subsequent analytical characterization, particularly by mass spectrometry. This guide provides an objective comparison of the mass spectrometry analysis of proteins conjugated with a large, monodisperse linker, Amino-PEG36-CONH-PEG36-acid, versus alternative PEGylation reagents, supported by experimental data and detailed protocols.

The fundamental difference between discrete PEG (dPEG®) reagents, such as this compound, and traditional polydisperse PEGs lies in their molecular weight distribution. Discrete PEGs are single molecular compounds with a precise, uniform molecular weight, whereas polydisperse PEGs consist of a mixture of polymers with a range of chain lengths and masses.[1][2] This distinction has significant implications for the mass spectrometric analysis of the resulting PEGylated proteins.

Performance Comparison in Mass Spectrometry

The use of a monodisperse PEG linker like this compound results in a homogeneous population of conjugated proteins, where each degree of PEGylation corresponds to a distinct molecular weight. This homogeneity translates to simpler, more easily interpretable mass spectra with sharp, well-defined peaks for each PEGylated species.[1] In contrast, proteins modified with polydisperse PEGs yield complex mass spectra characterized by broad, bell-shaped distributions of peaks for each PEGylation state, with individual peaks separated by the mass of the ethylene (B1197577) glycol monomer (44 Da).[1] This complexity makes it challenging to accurately determine the degree of PEGylation and to identify and quantify different PEGylated isoforms.

Table 1: Comparison of Mass Spectrometry Data for a Model Protein (e.g., BSA) Conjugated with Different PEG Linkers

FeatureThis compound (Monodisperse)Polydisperse 5 kDa PEGPolydisperse 10 kDa PEG
Mass Spectrum Appearance Sharp, well-defined peaks for each PEGylation state.[1]Broad, overlapping peaks forming a "hump" for each PEGylation state.Very broad, poorly resolved peaks, making individual species difficult to discern.
Mass Accuracy High (< 10 ppm for intact mass)Lower, due to the need for deconvolution of broad signals.Significantly lower, accurate mass determination is challenging.
Resolution of PEGylated Species Baseline resolution of mono-, di-, tri-, etc., PEGylated forms.Partial resolution, significant overlap between species.Poor to no resolution of individual PEGylated species.
Quantitative Analysis Accurate relative quantification of each PEGylated species is achievable.[1]Estimation of the average degree of PEGylation is possible, but precise quantification of individual species is difficult.[1]Only a rough estimation of the average PEGylation is possible.
Data Interpretation Straightforward and unambiguous.[1]Complex, often requiring sophisticated deconvolution software.[3]Extremely challenging, often providing only qualitative information.

Experimental Protocols

Protocol 1: Protein Conjugation with Amine-Reactive PEG Linkers

This protocol describes the general procedure for conjugating an amine-reactive PEG linker (e.g., the NHS ester of this compound) to a protein.

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Amine-reactive PEG linker (e.g., this compound, NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column or dialysis cassettes for purification

Procedure:

  • Reagent Preparation: Dissolve the amine-reactive PEG linker in anhydrous DMF or DMSO to a stock concentration of 10-20 mg/mL immediately before use.

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer at pH 7.2-8.0.

  • Conjugation Reaction: Add the dissolved PEG linker to the protein solution at a desired molar excess (e.g., 5-20 fold molar excess of PEG to protein). The optimal ratio should be determined empirically.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).[1]

  • Characterization: Analyze the purified PEGylated protein by SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

Protocol 2: MALDI-TOF Mass Spectrometry Analysis

Materials:

  • Purified PEGylated protein

  • MALDI matrix solution (e.g., 10 mg/mL sinapic acid in 50% acetonitrile (B52724), 0.1% trifluoroacetic acid)[4]

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation: Mix the purified PEGylated protein solution (0.5-1 µL) with the MALDI matrix solution (0.5-1 µL) directly on the MALDI target plate.[4]

  • Crystallization: Allow the mixture to air dry at room temperature to form crystals.

  • Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire data in linear positive ion mode, using an appropriate laser intensity and mass range to detect the high molecular weight PEGylated protein.[5]

  • Data Analysis: Process the resulting spectrum to determine the molecular weights of the different PEGylated species. For monodisperse PEGs, distinct peaks corresponding to the unmodified protein and the protein with one, two, or more PEG chains will be observed.

Protocol 3: LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry) Analysis

Materials:

  • Purified PEGylated protein

  • LC-MS grade water, acetonitrile, and formic acid

  • Triethylamine (B128534) (TEA) (optional, as a charge-reducing agent)[4]

  • Reversed-phase HPLC column suitable for protein analysis (e.g., C4 or C8)

  • LC-ESI-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Dilute the purified PEGylated protein to a final concentration of 0.1-1 mg/mL in an appropriate solvent for LC-MS analysis (e.g., 5% acetonitrile, 0.1% formic acid in water).[1]

  • LC Separation: Inject the sample onto the reversed-phase column. Elute the PEGylated protein using a gradient of increasing acetonitrile concentration (e.g., 5% to 95% acetonitrile with 0.1% formic acid over 30 minutes).

  • MS Analysis: Introduce the column eluent into the ESI source of the mass spectrometer. Acquire data in positive ion mode over an appropriate m/z range.

  • Charge Reduction (Optional): To simplify the complex charge state distribution often seen with large molecules, a charge-reducing agent like triethylamine (TEA) can be added post-column.[4]

  • Data Deconvolution: Process the raw data using deconvolution software to convert the charge state envelope into a zero-charge mass spectrum, allowing for the determination of the intact mass of each PEGylated species.[3]

Visualizations

Experimental Workflow for Mass Spectrometry Analysis of PEGylated Proteins

experimental_workflow cluster_conjugation Protein PEGylation cluster_analysis Mass Spectrometry Analysis Protein Protein Solution Conjugation Conjugation Reaction Protein->Conjugation PEG_Linker Amino-PEG36-CONH- PEG36-acid (NHS Ester) PEG_Linker->Conjugation Purification Purification (SEC/Dialysis) Conjugation->Purification Purified_Protein Purified PEGylated Protein Purification->Purified_Protein MALDI_TOF MALDI-TOF MS Purified_Protein->MALDI_TOF LC_ESI_MS LC-ESI-MS Purified_Protein->LC_ESI_MS Data_Analysis Data Analysis & Interpretation MALDI_TOF->Data_Analysis LC_ESI_MS->Data_Analysis

Caption: Workflow for the conjugation and mass spectrometry analysis of PEGylated proteins.

Comparison of Mass Spectra: Monodisperse vs. Polydisperse PEG

spectra_comparison cluster_mono Monodisperse PEG Conjugate cluster_poly Polydisperse PEG Conjugate a Intensity b m/z a->b b->peak1 Unmodified p1 peak1->peak2 peak2->peak3 p2 p3 c Intensity d m/z c->d hump1 hump2 d->hump1 Broad Distribution hump1->hump2

Caption: Idealized mass spectra comparing monodisperse and polydisperse PEG conjugates.

References

A Comparative Guide to HPLC Methods for the Purification and Analysis of Amino-PEG36-CONH-PEG36-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purification and analysis of Amino-PEG36-CONH-PEG36-acid, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Understanding the optimal HPLC strategy is crucial for ensuring the purity and quality of this reagent, which is often used in the development of bioconjugates and drug delivery systems. This document outlines experimental protocols, presents comparative data, and offers visual workflows to aid in method selection and implementation.

Introduction to the Analytical Challenge

This compound is an amphoteric molecule, possessing both a basic amino group and an acidic carboxyl group. This dual nature makes its chromatographic behavior highly dependent on the pH of the mobile phase. The primary goal of chromatographic purification is to separate the target molecule from starting materials (e.g., amino-PEG and activated PEG-acid), homobifunctional impurities (e.g., diamino-PEG or diacid-PEG), and by-products from the conjugation reaction. For analysis, the objective is to accurately quantify the purity of the final product and identify any impurities.

Comparative Analysis of HPLC Methods

The three primary HPLC modes suitable for the purification and analysis of this bifunctional PEG conjugate are Reversed-Phase HPLC (RP-HPLC), Ion-Exchange Chromatography (IEX), and Size-Exclusion Chromatography (SEC). Each method offers distinct advantages and disadvantages depending on the specific application (purification vs. analysis) and the nature of the impurities.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. While the PEG backbone is hydrophilic, the terminal functional groups and the overall chain length contribute to retention on a non-polar stationary phase.

Key Considerations:

  • Ion-Pairing Agents: The addition of ion-pairing agents, such as trifluoroacetic acid (TFA) for the amine or a volatile amine for the carboxylic acid, can improve peak shape and retention.

  • Mixed-Mode Chromatography (MMC): Columns with mixed-mode functionalities (e.g., C18 with embedded polar groups or ion-exchange ligands) can provide enhanced selectivity for amphoteric molecules.[1][2][3][4][5][6]

  • Detection: Since the PEG backbone lacks a strong UV chromophore, detection is best achieved with universal detectors like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[7][8]

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. This technique is particularly well-suited for the amphoteric this compound, as the mobile phase pH can be adjusted to manipulate the molecule's charge and achieve separation.[9]

Key Considerations:

  • Cation-Exchange Chromatography (CEX): At a pH below the isoelectric point (pI) of the molecule, the amino group will be protonated (positive charge), allowing for binding to a cation-exchange column. Elution is typically achieved by increasing the salt concentration or pH.

  • Anion-Exchange Chromatography (AEX): At a pH above the pI, the carboxylic acid group will be deprotonated (negative charge), enabling binding to an anion-exchange column. Elution is performed by increasing the salt concentration or decreasing the pH.

  • Impurity Profile: IEX is highly effective at separating the target molecule from non-charged or similarly charged impurities.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume. While useful for analyzing high molecular weight aggregates or for desalting purposes, its resolution is often insufficient for purifying the target molecule from closely related impurities of similar size.

Key Considerations:

  • Resolution: SEC may not be able to resolve the target molecule from unreacted starting materials or homobifunctional species with similar PEG chain lengths.

  • Application: Primarily used for analyzing the presence of high molecular weight species (e.g., aggregates) or for buffer exchange.

Quantitative Data Summary

The following tables summarize typical performance characteristics of each HPLC method for the purification and analysis of this compound.

Table 1: Comparison of HPLC Methods for Purification
Parameter Reversed-Phase HPLC (with Ion-Pairing) Ion-Exchange Chromatography (CEX/AEX) Size-Exclusion Chromatography
Primary Separation Principle HydrophobicityNet ChargeHydrodynamic Volume
Typical Purity Achieved >95%>98%<90% (from closely related impurities)
Resolution from Starting Materials Good to ExcellentExcellentPoor to Moderate
Sample Loading Capacity ModerateHighLow to Moderate
Solvent Consumption High (organic solvents)Moderate (aqueous buffers)Low (aqueous buffers)
Suitability for Impurity Removal Effective for non-polar impuritiesHighly effective for charged impuritiesLimited to size-based impurities
Table 2: Comparison of HPLC Methods for Analysis
Parameter Reversed-Phase HPLC Ion-Exchange Chromatography Size-Exclusion Chromatography
Primary Application Purity assessment, impurity profilingCharge variant analysis, purityAggregate analysis, molecular weight estimation
Quantitative Accuracy HighHighModerate
Sensitivity (with ELSD/CAD) HighHighModerate
Run Time 20-40 minutes30-50 minutes15-30 minutes
Method Development Complexity ModerateHigh (pH optimization is critical)Low

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Purity Analysis
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 20-80% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detector: ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas Flow: 1.5 L/min) or CAD

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of 1 mg/mL.

Protocol 2: Ion-Exchange Chromatography for Purification
  • Column: Strong Anion Exchange (SAX), 150 mm x 10 mm, 10 µm particle size

  • Mobile Phase A: 20 mM Tris, pH 8.0

  • Mobile Phase B: 20 mM Tris, 1 M NaCl, pH 8.0

  • Gradient: 0-50% B over 40 minutes

  • Flow Rate: 2.0 mL/min

  • Detector: UV at 214 nm (for amide bond) and/or ELSD/CAD

  • Sample Preparation: Dissolve crude product in Mobile Phase A and adjust pH to 8.0 if necessary.

Visualizing the Workflow

HPLC_Workflow cluster_purification Purification Workflow cluster_analysis Analytical Workflow crude Crude Conjugate (Target + Impurities) iex Ion-Exchange Chromatography (Primary Purification) crude->iex Remove charged impurities rphplc_pur Reversed-Phase HPLC (Polishing Step) iex->rphplc_pur Remove non-polar impurities pure_product Purified Product (>98% Purity) rphplc_pur->pure_product product_sample Purified Product Sample rphplc_an RP-HPLC Analysis (Purity & Impurity Profile) product_sample->rphplc_an sec_an SEC Analysis (Aggregation) product_sample->sec_an iex_an IEX Analysis (Charge Variants) product_sample->iex_an data Comprehensive Quality Data rphplc_an->data sec_an->data iex_an->data

Caption: Workflow for purification and analysis.

Logical Relationships in Method Selection

Method_Selection cluster_purification_options Purification Methods cluster_analysis_options Analysis Methods goal Goal purification Purification goal->purification analysis Analysis goal->analysis iex_pur Ion-Exchange (IEX) (High Capacity & Resolution) purification->iex_pur Primary Choice rphplc_pur Reversed-Phase (RP-HPLC) (Good for Polishing) purification->rphplc_pur Secondary/Polishing rphplc_an Reversed-Phase (RP-HPLC) (Primary Purity Assay) analysis->rphplc_an Purity/Impurities iex_an Ion-Exchange (IEX) (Charge Heterogeneity) analysis->iex_an Charge Variants sec_an Size-Exclusion (SEC) (Aggregate Detection) analysis->sec_an Aggregation

Caption: Decision tree for HPLC method selection.

References

A Comparative Guide to Amino-PEG36-CONH-PEG36-acid and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the choice of a chemical linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of complex molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) derivatives have become indispensable tools due to their unique physicochemical properties. This guide provides an objective comparison of Amino-PEG36-CONH-PEG36-acid with other commonly employed PEG linkers, supported by a summary of relevant performance data and detailed experimental methodologies.

Introduction to this compound

This compound is a long-chain, monodisperse PEG-based linker specifically designed for use in the synthesis of PROTACs and other bioconjugates.[1][2] Its structure features a terminal primary amine and a terminal carboxylic acid, separated by two PEG36 units joined by an amide bond. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecular entities, a crucial feature in the construction of heterobifunctional molecules like PROTACs.[2] The extensive PEG chain imparts significant hydrophilicity to the resulting conjugate, which can enhance solubility, improve pharmacokinetic properties, and provide optimal spatial separation between the conjugated moieties.[3][4]

Comparison of PEG Linker Properties

The selection of an appropriate PEG linker is contingent on the specific application and the desired properties of the final conjugate. Key parameters for consideration include the linker's length, molecular weight, and the nature of its functional groups. The following table provides a comparative overview of this compound and other representative PEG linkers.

PropertyThis compoundAmino-PEG36-acidShort-Chain PEG Linkers (e.g., PEG4, PEG8)Branched PEG Linkers
Structure Linear, HeterobifunctionalLinear, HeterobifunctionalLinear, Homo- or HeterobifunctionalBranched, Multifunctional
Functional Groups Amine, Carboxylic AcidAmine, Carboxylic AcidVaries (e.g., NHS ester, Maleimide, Azide)Multiple reactive termini
PEG Units 72364, 8Varies
Molecular Weight ~3332 g/mol [3]~1675 g/mol LowerHigher
Key Characteristics Extended length, high hydrophilicity, amide bond stabilityLong chain, hydrophilicCompact, allows for precise spacingHigher payload capacity, enhanced shielding
Primary Applications PROTACs requiring significant spatial separationADCs, bioconjugation requiring long spacers[5]ADCs, peptide modification, small molecule conjugationMultivalent drug delivery, enhanced pharmacokinetics

Performance Comparison and Experimental Data

Longer PEG chains, such as the one in this compound, generally lead to a longer plasma half-life of the conjugate by increasing its hydrodynamic radius, which in turn reduces renal clearance.[6] However, a potential trade-off is that very long linkers can sometimes decrease the in vitro potency of a bioconjugate.[6][7] The optimal linker length is therefore a critical parameter that needs to be empirically determined for each specific application to strike a balance between improved pharmacokinetics and retained biological activity.[8][9]

The table below summarizes the expected impact of different PEG linker types on key performance parameters of bioconjugates.

Performance ParameterThis compoundAmino-PEG36-acidShort-Chain PEG Linkers (e.g., PEG4, PEG8)Branched PEG Linkers
Conjugation Efficiency High, dependent on reaction conditionsHigh, dependent on reaction conditionsHigh, dependent on reaction conditionsPotentially more complex conjugation
Solubility Enhancement ExcellentVery GoodGood to Very GoodExcellent
In Vivo Half-Life Expected to be significantly prolongedExpected to be prolongedModerately prolongedSignificantly prolonged
In Vitro Potency May be moderately reducedMay be slightly reducedGenerally highMay be reduced due to steric hindrance
Stability (Plasma) High, stable amide bondHighHighHigh

Experimental Protocols

To facilitate the evaluation and comparison of different PEG linkers, the following are detailed methodologies for key experiments.

Protocol for Conjugation of Amino-PEG-Acid Linkers to a Primary Amine

This two-stage protocol is applicable for conjugating linkers like this compound or Amino-PEG36-acid to a molecule containing a primary amine.

Stage 1: Activation of the Carboxylic Acid Group to an NHS Ester

  • Dissolution: Dissolve the Amino-PEG-acid linker in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-20 mg/mL.

  • Activation Reagent Preparation: In a separate tube, dissolve N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.5 molar equivalents) and N-hydroxysuccinimide (NHS) or sulfo-NHS (1.5 molar equivalents) in an appropriate activation buffer (e.g., 0.1 M MES, pH 6.0).

  • Activation Reaction: Add the EDC/NHS solution to the dissolved PEG linker. Vortex the mixture gently and incubate for 15-30 minutes at room temperature. The resulting activated PEG-NHS ester is now ready for the conjugation reaction.

Stage 2: Conjugation to the Target Molecule

  • Target Molecule Preparation: Dissolve the target molecule containing a primary amine in a non-amine-containing buffer at a pH of 7.2-8.5 (e.g., 0.1 M phosphate (B84403) buffer).

  • Conjugation Reaction: Add the desired molar excess (e.g., 5 to 20-fold) of the freshly activated PEG-NHS ester solution to the target molecule solution. The volume of the organic solvent from the PEG stock should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quenching (Optional): To terminate the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purification: Remove unreacted PEG linker and by-products using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Protocol for In Vitro Plasma Stability Assay of ADCs

This assay is designed to assess the stability of the linker and the drug-to-antibody ratio (DAR) of an ADC in plasma over time.

  • Incubation: Incubate the ADC in plasma (human, mouse, or rat) at a concentration of 1 mg/mL at 37°C. A buffer control should be run in parallel.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture, for example, with Protein A or Protein G magnetic beads.

  • Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.

Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation

This method is used to quantify the reduction in the level of a target protein following treatment with a PROTAC.

  • Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates. After allowing the cells to adhere, treat them with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: Block the membrane and then probe with a primary antibody specific to the target protein, followed by an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Data Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Visualizing Key Concepts in Bioconjugation

The following diagrams, created using Graphviz (DOT language), illustrate fundamental concepts in the application of PEG linkers.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation Target Protein Target Protein PROTAC PROTAC (this compound linker) Target Protein->PROTAC Binds to Ub Ubiquitin Proteasome Proteasome Target Protein->Proteasome Degradation E3 Ligase E3 Ligase E3 Ligase->Target Protein Ubiquitination E3 Ligase->PROTAC Binds to PROTAC->E3 Ligase Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

Caption: Mechanism of action of a PROTAC utilizing a long-chain PEG linker.

ADC_Structure cluster_1 Structure of an Antibody-Drug Conjugate (ADC) Antibody Antibody Linker PEG Linker Antibody->Linker Conjugation Payload Cytotoxic Payload Linker->Payload

Caption: General structure of an Antibody-Drug Conjugate featuring a PEG linker.

Experimental_Workflow cluster_2 Workflow for Comparing PEG Linkers start Select PEG Linkers (e.g., this compound vs. others) conjugation Synthesize Bioconjugates (ADCs or PROTACs) start->conjugation characterization Characterize Conjugates (e.g., DAR, Purity) conjugation->characterization in_vitro In Vitro Assays (e.g., Stability, Potency) characterization->in_vitro in_vivo In Vivo Studies (e.g., Pharmacokinetics, Efficacy) in_vitro->in_vivo analysis Data Analysis and Linker Selection in_vivo->analysis

Caption: A typical experimental workflow for the comparative evaluation of different PEG linkers.

References

The Pivotal Role of Linker Length: A Comparative Guide to the Efficacy of PROTACs with Varying PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers are frequently employed for their favorable physicochemical properties, including hydrophilicity and biocompatibility.[1][2][3] The length of this PEG linker is a crucial parameter that significantly influences the formation and stability of the ternary complex, and consequently, the efficiency of protein degradation.[4][5]

This guide provides a detailed comparison of the efficacy of PROTACs with different length PEG linkers, supported by experimental data. We will delve into the quantitative impact of linker length on degradation potency and maximal degradation, provide detailed experimental protocols for key assays, and visualize the underlying mechanisms and workflows.

The Linker is Not Just a Spacer: Impact on PROTAC Activity

The linker in a PROTAC molecule is not a passive tether but an active contributor to the molecule's overall efficacy.[4][6] Its length, flexibility, and chemical composition directly influence several key parameters that govern a PROTAC's success:

  • Ternary Complex Formation: An optimal linker length is essential for inducing the appropriate proximity and orientation between the target protein and the E3 ligase.[1][4] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[1][7] Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1]

  • Degradation Efficiency: The stability of the ternary complex is directly correlated with the efficiency of target protein ubiquitination and subsequent degradation. This is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[8][9]

  • Solubility and Permeability: PEG linkers can enhance the aqueous solubility of often lipophilic PROTAC molecules.[2][8] However, the relationship with cell permeability is more complex. While increased hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact conformation, potentially shielding its polar surface area and improving membrane traversal.[10]

Quantitative Comparison of Degradation Efficiency

The following table summarizes a collection of experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins. The data illustrates that the optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.

Target ProteinE3 Ligase LigandLinker Composition/LengthDC50DmaxCell LineReference
BRD4 Thalidomide (CRBN)2 PEG units>5 µM-H661[11]
Thalidomide (CRBN)4 PEG units<0.5 µM-H661[11]
Thalidomide (CRBN)5 PEG units<0.5 µM-H661[11]
TBK1 VHL Ligand< 12 atomsNo degradation--[11]
VHL Ligand21 atoms (alkyl/ether)3 nM96%-[11]
VHL Ligand29 atoms (alkyl/ether)292 nM76%-[11]
Estrogen Receptor α (ERα) VHL Ligand9 atoms--MCF7[11]
VHL Ligand16 atoms--MCF7[11]
EGFR/HER2 VHL Ligand2 PEG unitsDegrades both EGFR & HER2-OVCAR8[11]
VHL Ligand3 PEG unitsSelectively degrades EGFR-OVCAR8[11]
BTK Thalidomide (CRBN)Reversible Covalent PROTAC (RC-1)2.2 nM97%Mino[3]

Visualizing the Process: Signaling Pathways and Workflows

To better understand the mechanism of action and the experimental processes involved in evaluating PROTAC efficacy, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC PROTAC->PROTAC Catalytic Recycling TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds UbiquitinatedProtein Poly-ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Facilitates Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Targeted for Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degrades

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow A PROTAC Synthesis (Varying PEG Linker Lengths) B Cell Culture and PROTAC Treatment A->B C Protein Degradation Assay (Western Blot) B->C D Ternary Complex Formation Assay (TR-FRET) B->D E Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->E F Data Analysis (DC50, Dmax Calculation) C->F D->F E->F G Optimal PROTAC Identification F->G

A typical workflow for the design and evaluation of PROTACs.

Detailed Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

Western Blotting for Target Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]

Materials and Reagents:

  • Cell Line: Appropriate human cancer cell line expressing the target protein.

  • PROTACs: Stock solutions of PROTACs with varying PEG linker lengths in DMSO.

  • Control Compounds: DMSO (vehicle control).

  • Cell Culture Medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA or Bradford Protein Assay Kit.

  • Laemmli Sample Buffer (4X).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary Antibodies: Anti-target protein, anti-loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated Secondary Antibody.

  • Enhanced Chemiluminescence (ECL) Substrate.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of each PROTAC for a specified time (e.g., 24 hours).[1]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[1]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C.[1]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system after adding ECL substrate.[1]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine DC50 and Dmax values.[8]

Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.

Materials and Reagents:

  • Purified, labeled Target Protein (e.g., with GST-tag).

  • Purified, labeled E3 Ligase (e.g., with His-tag).

  • Terbium (Tb)-conjugated anti-GST antibody (donor).

  • Fluorescently labeled anti-His antibody (e.g., AF488-anti-His) (acceptor).

  • PROTAC compounds.

  • Assay Buffer.

  • Microplate reader capable of TR-FRET measurements.

Methodology:

  • Assay Setup: In a microplate, add the labeled target protein, labeled E3 ligase, donor and acceptor antibodies, and a serial dilution of the PROTAC compound in assay buffer.[9][10]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 180 minutes) to allow for complex formation.[9]

  • Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.[10]

  • Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). An increase in the TR-FRET ratio indicates the formation of the ternary complex. Plot the TR-FRET ratio against the PROTAC concentration.[12]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of PROTAC treatment on cell proliferation and viability.

Materials and Reagents:

  • Cells and test compounds in 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Methodology:

  • Cell Plating and Treatment: Prepare cells and test compounds in 96-well plates.[13]

  • Incubation: Incubate for the desired exposure period.[13]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/ml.[13]

  • Incubation: Incubate for 1 to 4 hours at 37°C.[13]

  • Solubilization: Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13]

  • Measurement: Mix to ensure complete solubilization and measure the absorbance at a specific wavelength (e.g., 570 nm).

Conclusion

The length of the PEG linker is a critical determinant of PROTAC efficacy. The presented data and established protocols illustrate that a systematic approach to linker length optimization is essential for the development of potent and selective protein degraders. An optimal linker facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein. Researchers and drug development professionals should consider the systematic variation of PEG linker length as a key optimization strategy in the design of novel PROTACs. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for the continued exploration and development of this promising therapeutic modality.

References

The Fulcrum of Function: A Comparative Guide to Flexible vs. Rigid Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker, the bridge between the target protein and the E3 ligase ligand, plays a pivotal role. Its composition and rigidity are critical determinants of a PROTAC's efficacy, influencing the formation of a stable ternary complex, physicochemical properties, and ultimately, the potency of target protein degradation. This guide provides a comparative analysis of flexible and rigid linkers in PROTACs, supported by experimental data, to inform the rational design of next-generation protein degraders.

Flexible Linkers: The Versatile Standard

Flexible linkers, predominantly composed of alkyl chains or polyethylene (B3416737) glycol (PEG) units, are the most common type used in PROTAC design. Their prevalence is due to their synthetic accessibility and the conformational freedom they afford the PROTAC molecule.

Advantages:

  • Synthetic Tractability: Alkyl and PEG linkers are readily synthesized and modified, allowing for rapid generation of PROTAC libraries with varying lengths.

  • Conformational Sampling: The flexibility of these linkers enables the PROTAC to adopt multiple conformations, which can be advantageous for facilitating the initial interactions between the target protein and the E3 ligase.

  • Improved Solubility (PEG): PEG linkers are hydrophilic and can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds.

Disadvantages:

  • Entropic Penalty: The high degree of flexibility can lead to an entropic penalty upon formation of the ternary complex, potentially resulting in lower stability.

  • Metabolic Instability: Flexible linkers, particularly long alkyl chains, can be more susceptible to oxidative metabolism, leading to a shorter in vivo half-life.

  • Lack of Pre-organization: The conformational freedom may not always favor the optimal geometry for productive ubiquitination, sometimes leading to the formation of non-productive ternary complexes.

Rigid Linkers: Engineering Precision and Potency

Rigid linkers incorporate cyclic structures such as piperazine (B1678402), piperidine, or aromatic rings (e.g., triazoles) to restrict the conformational flexibility of the PROTAC. This pre-organization can lead to more stable and productive ternary complexes.

Advantages:

  • Enhanced Ternary Complex Stability: By reducing the conformational entropy, rigid linkers can pre-organize the PROTAC into a bioactive conformation, leading to more stable and long-lived ternary complexes.[] This can translate to higher degradation efficiency.

  • Improved Selectivity: The defined spatial orientation imposed by a rigid linker can lead to more specific protein-protein interactions within the ternary complex, potentially improving selectivity for the target protein over closely related proteins.

  • Enhanced Metabolic Stability: The cyclic structures within rigid linkers are often less prone to metabolism compared to linear alkyl chains, which can improve the pharmacokinetic profile of the PROTAC.

Disadvantages:

  • Synthetic Complexity: The synthesis of PROTACs with rigid linkers is often more complex and challenging compared to those with flexible linkers.

  • Potential for Steric Hindrance: A rigid linker that is not optimally designed can introduce steric clashes, preventing the formation of a productive ternary complex.

  • Solubility Challenges: The introduction of rigid, often hydrophobic, cyclic structures can decrease the overall solubility of the PROTAC.

Quantitative Comparison of Flexible vs. Rigid Linkers

The choice between a flexible and a rigid linker is highly context-dependent, with the optimal choice varying based on the specific target protein and E3 ligase pair. The following tables summarize experimental data from various studies to illustrate the impact of linker rigidity on PROTAC performance.

Table 1: Comparison of PROTACs with Flexible vs. Rigid Linkers for BCR-ABL Degradation
PROTAC Warhead E3 Ligase Ligand Linker Type Cell Line Degradation Potency (DC50)
Dasatinib-based PROTACDasatinibPomalidomide/LenalidomideAlkylated (Flexible)K562Superior degradation
Dasatinib-based PROTACDasatinibPomalidomide/LenalidomideAcetylated (More Rigid)K562Less active than alkylated

Note: In this study, the more flexible alkylated linkers demonstrated superior degradation of the BCR-ABL protein compared to their acetylated counterparts.[2]

Table 2: Comparison of a Flexible vs. Rigid Linker in a BTK-targeting PROTAC
PROTAC Warhead E3 Ligase Ligand Linker Type Cell Line Degradation Potency (DC50)
NC-1Non-covalent BTK binderThalidomideFlexibleMino2.2 nM
IR-2Irreversible covalent BTK binderThalidomideMore RigidMinoLess efficient than NC-1

Note: The non-covalent PROTAC (NC-1) with a more flexible linker showed higher degradation potency for Bruton's tyrosine kinase (BTK) than a similar PROTAC (IR-2) with a more rigid linker structure.[3]

Table 3: Impact of Linker Rigidity on BRD4-targeting PROTACs
PROTAC Warhead E3 Ligase Ligand Linker Type Cell Line Cellular Activity
XZ739BRD4 inhibitorThalidomideFlexible--
Compound 2dBRD4 inhibitorThalidomidePiperazine-containing (Rigid)-Similar to XZ739

Note: In this case, the incorporation of a rigid piperazine ring into the linker resulted in a PROTAC with similar cellular activity to its more flexible counterpart, highlighting that the impact of rigidity is target-specific.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the PROTAC signaling pathway and a typical experimental workflow for comparing linker types.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Marked for Degradation Degradation Degraded Peptides Proteasome->Degradation Recycling->PROTAC Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis Design Design PROTACs with Flexible vs. Rigid Linkers Synthesis Chemical Synthesis Design->Synthesis Ternary_Complex_Assay Ternary Complex Formation (SPR, ITC, etc.) Synthesis->Ternary_Complex_Assay Degradation_Assay Protein Degradation (Western Blot, etc.) Synthesis->Degradation_Assay Permeability_Assay Cell Permeability (PAMPA, Caco-2) Synthesis->Permeability_Assay Data_Analysis Determine DC50, Dmax, Permeability Coefficients Ternary_Complex_Assay->Data_Analysis Degradation_Assay->Data_Analysis Permeability_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

References

Navigating Drug-to-Antibody Ratio (DAR) Validation for ADCs Featuring Amino-PEG36-CONH-PEG36-acid Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing an accurate and reproducible drug-to-antibody ratio (DAR) is a critical quality attribute for ensuring the safety and efficacy of antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of the primary analytical methods for validating the DAR of ADCs, with a special focus on those incorporating the hydrophilic Amino-PEG36-CONH-PEG36-acid linker. Detailed experimental protocols and workflow visualizations are presented to aid in the selection of the most appropriate validation strategy.

The unique structure of the this compound linker, characterized by its extended polyethylene (B3416737) glycol (PEG) chains, introduces a significant degree of hydrophilicity and flexibility to the ADC. While beneficial for solubility and pharmacokinetic properties, this can present challenges for certain analytical techniques. This guide will explore the nuances of applying Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS) for the characterization of these complex biomolecules.

Comparative Analysis of DAR Validation Methodologies

The selection of a suitable DAR validation method is contingent on several factors, including the type of conjugation chemistry (e.g., cysteine vs. lysine), the hydrophobicity of the payload, and the specific characteristics of the linker. The following table summarizes the key performance attributes of the most commonly employed techniques.

FeatureHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Mass Spectrometry (MS)
Principle Separation based on hydrophobicity under non-denaturing conditions.[1][2][3]Separation based on hydrophobicity under denaturing conditions.[4][5][6]Separation based on mass-to-charge ratio.[7][8][]
Primary Application Determination of average DAR and distribution of drug-loaded species for cysteine-linked ADCs.[2][10][11]Quantification of light and heavy chain drug loading after reduction of the ADC.[4][5] Well-suited for less hydrophobic, site-specific ADCs.[12]Precise mass determination of intact ADC and its subunits to confirm conjugation and calculate DAR.[7][13]
Advantages - Maintains the native structure of the ADC.[2][14] - Robust method for calculating average DAR from peak areas.[10][14]- Higher peak resolution compared to HIC.[14] - Compatible with MS detection due to volatile mobile phases.[6]- Provides direct and unambiguous mass measurement.[7] - Can be used for all types of ADCs.[14] - Can identify specific conjugation sites through peptide mapping.[8]
Disadvantages - Poor peak resolution for some ADCs.[14] - Not ideal for lysine-linked ADCs.[11] - High salt concentrations in mobile phases are incompatible with MS.[6]- Denaturing conditions can disrupt non-covalent drug-antibody interactions.[4][11] - May not be suitable for resolving heterogeneous, lysine-linked conjugates.[4]- Requires more complex data processing and expertise.[14] - High-resolution instrumentation can be costly.
Applicability to this compound Linker The high hydrophilicity of the long PEG chains may lead to early elution and potentially poor separation of different DAR species. Method optimization will be critical.The denaturing conditions can be advantageous in disrupting potential intramolecular interactions caused by the long, flexible PEG linker, leading to better resolution.Considered the most reliable method for accurately determining the mass of the ADC, thereby providing a precise DAR, irrespective of the linker's properties.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections outline standard protocols for each of the key DAR validation techniques.

Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC sample.[10]

Methodology:

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the HIC mobile phase A.[10]

  • Chromatographic System:

    • Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).[10]

    • Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[10]

    • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.[10]

    • Flow Rate: 0.5-1.0 mL/min.[10]

    • Detection: UV at 280 nm.[10]

  • Gradient Elution: Initiate the run with a high concentration of mobile phase A. Apply a linear gradient to a high concentration of mobile phase B over approximately 30 minutes. This gradient facilitates the elution of ADC species based on their hydrophobicity, with higher DAR species, being more hydrophobic, eluting later.[10]

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated antibody and the various drug-loaded species (DAR=1, 2, 3, etc.).[10]

    • Calculate the area of each peak.[10]

    • The average DAR is calculated using the formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area).[10]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To separate and quantify the different light and heavy chain species with varying drug loads following the reduction of the ADC.[4]

Methodology:

  • Sample Preparation: Reduce the ADC sample to break the disulfide bonds between the light and heavy chains. This is typically achieved by incubation with a reducing agent like dithiothreitol (B142953) (DTT).

  • Chromatographic System:

    • Column: A reversed-phase column suitable for large proteins (e.g., a C4 column).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV at 280 nm.

  • Gradient Elution: Employ a suitable gradient from a low to a high concentration of mobile phase B to elute the light and heavy chain fragments.

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated and drug-conjugated light and heavy chains.

    • Calculate the peak areas for each species.

    • The DAR can be determined by calculating the weighted average of drug loading on both the light and heavy chains.

Mass Spectrometry (MS)

Objective: To directly measure the mass of the intact ADC and its subunits to determine the precise DAR.[7]

Methodology:

  • Sample Preparation: The ADC sample can be analyzed in its intact form or after reduction to separate the light and heavy chains. For ADCs with heterogeneous glycosylation, deglycosylation using an enzyme like PNGase F can simplify the mass spectra.[8]

  • LC-MS System:

    • LC System: A reversed-phase or size-exclusion chromatography system can be coupled to the mass spectrometer to separate different ADC species before mass analysis.

    • MS System:

      • Ionization Source: Electrospray ionization (ESI) is commonly used.

      • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is required for accurate mass determination.[10]

  • Data Acquisition: Acquire data in the appropriate mass range to detect the unconjugated antibody and all drug-conjugated forms.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different species present in the sample.[10]

    • The number of conjugated drugs can be determined from the mass difference between the conjugated and unconjugated antibody or its subunits.

    • The average DAR is calculated based on the relative abundance of each detected species.[]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each DAR validation technique.

HIC_Workflow cluster_prep Sample Preparation cluster_chrom HIC Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Dilution Dilute in Mobile Phase A ADC_Sample->Dilution Injection Inject onto HIC Column Dilution->Injection Gradient Apply Salt Gradient (High to Low) Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration DAR_Calculation Calculate Average DAR Peak_Integration->DAR_Calculation

Caption: Workflow for DAR analysis using Hydrophobic Interaction Chromatography (HIC).

RPHPLC_Workflow cluster_prep Sample Preparation cluster_chrom RP-HPLC Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Reduction Reduce with DTT ADC_Sample->Reduction Injection Inject onto C4 Column Reduction->Injection Gradient Apply Organic Gradient Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Light & Heavy Chain Peaks Chromatogram->Peak_Integration DAR_Calculation Calculate Average DAR Peak_Integration->DAR_Calculation

Caption: Workflow for DAR analysis using Reversed-Phase HPLC (RP-HPLC).

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis ADC_Sample ADC Sample Optional_Reduction Optional: Reduction & Deglycosylation ADC_Sample->Optional_Reduction LC_Separation LC Separation (RP or SEC) Optional_Reduction->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI Mass_Analysis High-Resolution Mass Analyzer ESI->Mass_Analysis Mass_Spectra Obtain Mass Spectra Mass_Analysis->Mass_Spectra Deconvolution Deconvolute Spectra Mass_Spectra->Deconvolution DAR_Calculation Calculate Precise DAR Deconvolution->DAR_Calculation

References

Navigating the Preclinical Landscape with Bifunctional PEG Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of targeted therapeutics, the linkage of a targeting moiety, such as an antibody or a small molecule, to a therapeutic payload is a critical determinant of clinical success. Bifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools in this context, offering a means to enhance the solubility, stability, and pharmacokinetic profiles of novel drug conjugates. This guide provides a comparative overview of bifunctional PEG linkers in preclinical research, with a focus on the long-chain linker Amino-PEG36-CONH-PEG36-acid . We will explore its potential advantages and compare its expected performance with shorter-chain alternatives, supported by experimental data from various preclinical studies.

The Role of PEG Linkers in Drug Conjugate Performance

Bifunctional PEG linkers serve as a flexible and hydrophilic spacer between two reactive moieties. In the context of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the length of the PEG chain has been shown to significantly impact several key performance indicators:

  • Pharmacokinetics (PK): Longer PEG chains can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life.[1][2][3] This prolonged exposure can enhance the therapeutic window.

  • Solubility and Aggregation: The hydrophilic nature of the PEG linker can mitigate the hydrophobicity of the payload, reducing the propensity for aggregation and improving the overall solubility of the conjugate.[4][5]

  • In Vivo Efficacy: By optimizing the pharmacokinetic profile, PEG linkers can lead to improved tumor accumulation of the drug conjugate, resulting in enhanced antitumor efficacy.[2][6]

  • Toxicity: The use of PEG linkers can shield the payload from non-specific uptake, potentially reducing off-target toxicity.[7][8]

Comparative Analysis of PEG Linker Length in Preclinical Models

While direct preclinical studies utilizing this compound are not extensively published, we can infer its performance based on trends observed with other long-chain PEG linkers and compare them to shorter alternatives.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, the length of the PEG linker has been systematically varied to optimize performance. The following table summarizes key findings from preclinical studies investigating the impact of PEG chain length on ADC efficacy and pharmacokinetics.

Linker/PEG LengthKey FindingsReference
Non-PEGylated Higher plasma clearance, suboptimal in vivo activity, especially at high drug-to-antibody ratios (DAR).[3][6]
Short-chain PEG (e.g., PEG4, PEG8) Improved stability and pharmacokinetics compared to non-PEGylated ADCs. A threshold of at least PEG8 was observed to significantly reduce clearance.[3][6]
Mid-chain PEG (e.g., PEG12) Showed a good balance of slower clearance and potent in vivo activity, leading to a wider therapeutic window.[3][6]
Long-chain PEG (e.g., PEG24, 10kDa) Significantly prolonged circulation half-life. However, very long PEG chains can sometimes lead to reduced in vitro cytotoxicity, though this is often compensated by the improved PK profile in vivo.[2][6]

Based on these trends, This compound , with its extended PEG72 structure, is anticipated to provide a significant increase in the hydrodynamic size of the resulting ADC. This would likely lead to a substantial prolongation of the circulation half-life, potentially enhancing tumor accumulation and efficacy for certain payloads and targets. However, researchers should also consider the potential for decreased in vitro potency due to steric hindrance.

Proteolysis-Targeting Chimeras (PROTACs)

In PROTAC design, the linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation. The length and composition of the linker, including the use of PEG chains, are critical for optimal ternary complex formation.

Linker TypeKey ConsiderationsReference
Alkyl Chains Common linker motif, but can contribute to poor solubility.[9]
PEG Chains Increase water solubility and can affect cell permeability. The length of the PEG chain can be systematically varied to optimize degradation efficiency.[9][10]

The use of a long-chain linker like This compound in a PROTAC could be advantageous for several reasons:

  • Enhanced Solubility: The extensive PEGylation would significantly improve the aqueous solubility of often hydrophobic PROTAC molecules.[10]

  • Spanning Distances: It could effectively bridge the target protein and the E3 ligase in cases where the binding pockets are far apart.

  • Improved Cell Permeability: While counterintuitive for large molecules, PEGylation has been shown to sometimes improve the cellular uptake of certain molecules.

Experimental Protocols

To provide a practical context for the data presented, here are representative experimental protocols for evaluating the performance of PEGylated drug conjugates.

In Vitro Cytotoxicity Assay
  • Cell Culture: Plate cancer cells at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of the drug conjugate (e.g., ADC) or small molecule (e.g., PROTAC) for 72-96 hours.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Data Analysis: Plot the percentage of viable cells against the drug concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Pharmacokinetic Study in Rodents
  • Animal Model: Use healthy adult rodents (e.g., Sprague-Dawley rats or BALB/c mice).

  • Drug Administration: Administer a single intravenous (IV) dose of the drug conjugate (e.g., 3 mg/kg for an ADC).

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 72, and 168 hours) post-injection.

  • Sample Processing: Process the blood samples to obtain plasma.

  • Quantification: Determine the concentration of the total antibody and/or the antibody-conjugated drug in the plasma samples using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and elimination half-life.[11]

In Vivo Tumor Xenograft Efficacy Study
  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NCI-N87 gastric cancer cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize the mice into different treatment groups, including a vehicle control and groups receiving different drug conjugates.

  • Drug Administration: Administer the treatments (e.g., intravenously once a week for three weeks).

  • Tumor Measurement: Measure the tumor volume using calipers two to three times per week.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group and assess the statistical significance of any tumor growth inhibition.

Visualizing the Concepts

To further illustrate the principles discussed, the following diagrams, generated using the DOT language, depict key workflows and relationships.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Drug Conjugate Synthesis cytotoxicity Cytotoxicity Assay invitro_start->cytotoxicity stability Plasma Stability Assay invitro_start->stability binding Target Binding Assay invitro_start->binding pk_study Pharmacokinetic Study invitro_start->pk_study Promising Candidates efficacy_study Efficacy Study (Xenograft) pk_study->efficacy_study tox_study Toxicity Study efficacy_study->tox_study

Caption: A typical experimental workflow for the preclinical evaluation of drug conjugates.

adc_peg_impact cluster_properties Physicochemical Properties cluster_outcomes Preclinical Outcomes peg_linker PEG Linker (e.g., this compound) solubility Increased Solubility peg_linker->solubility stability Increased Stability peg_linker->stability hydro_radius Increased Hydrodynamic Radius peg_linker->hydro_radius toxicity Reduced Off-Target Toxicity solubility->toxicity pk Improved Pharmacokinetics (Longer Half-life) hydro_radius->pk efficacy Enhanced In Vivo Efficacy pk->efficacy protac_linker_selection start PROTAC Design Goal: Target Protein Degradation linker_choice Linker Selection start->linker_choice short_linker Short-chain Linker (e.g., Alkyl, PEG4) linker_choice->short_linker Close proximity of binding sites long_linker Long-chain Linker (e.g., this compound) linker_choice->long_linker Distant binding sites or solubility issues optimization Optimization of Ternary Complex Formation short_linker->optimization long_linker->optimization

References

Benchmarking Amino-PEG36-CONH-PEG36-acid: A Comparative Guide to Non-PEG Linkers in Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical decision in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also profoundly influences the conjugate's solubility, stability, pharmacokinetics (PK), and overall therapeutic index. Long-chain polyethylene (B3416737) glycol (PEG) linkers, exemplified by Amino-PEG36-CONH-PEG36-acid, are prized for their ability to enhance hydrophilicity and optimize in vivo performance.

This guide provides an objective comparison between long-chain PEG linkers and common non-PEG alternatives, supported by experimental data, to inform rational linker design and selection.

Linker Properties and Their Impact

The fundamental difference between PEG and non-PEG linkers lies in their physicochemical properties, primarily hydrophilicity, which directly impacts the performance of the final drug conjugate.

  • This compound: This represents a highly hydrophilic, flexible, and long-chain linker. The extensive chain of ethylene (B1197577) glycol units creates a substantial hydration shell around the conjugate.[1] This property is crucial for mitigating the aggregation often caused by hydrophobic payloads, enabling higher drug-to-antibody ratios (DARs) without compromising stability.[2] The linker's length provides spatial separation between the antibody and the payload, which can be essential for maintaining protein function.

  • Non-PEG Linkers: This category includes a diverse range of chemistries:

    • Peptide-based (e.g., Valine-Citrulline): These are often designed to be cleaved by specific enzymes (like Cathepsin B) inside the target cell.[1] While effective for payload release, they are typically more hydrophobic than long-chain PEGs and can be susceptible to premature cleavage in certain preclinical models.[3][4]

    • Alkyl Chains (e.g., MC - maleimidocaproyl): These are hydrophobic spacers that contribute to the overall lipophilicity of the conjugate, which can lead to rapid clearance and aggregation.[5]

    • Alternative Hydrophilic Polymers (e.g., Polysarcosine - PSAR): PSAR is a polypeptoid that offers a non-immunogenic, biodegradable alternative to PEG, demonstrating comparable or even superior performance in masking hydrophobicity and improving pharmacokinetics in high-DAR conjugates.[6][7]

Linker_Structures cluster_PEG PEG Linker cluster_NonPEG Non-PEG Linkers PEG Amino-(PEG)n-Linker-(PEG)n-Acid PEG_Prop Properties: - High Hydrophilicity - Flexible Chain - Large Hydrodynamic Radius - Non-biodegradable PEG->PEG_Prop Alkyl Alkyl Chain Linker (e.g., MC) Peptide Peptide Linker (e.g., Val-Cit) NonPEG_Prop Properties: - Variable Hydrophilicity - Often more rigid - Potential for enzymatic cleavage - Some are biodegradable Peptide->NonPEG_Prop PSAR Polysarcosine Linker (PSAR) Workflow cluster_Synthesis Conjugate Preparation cluster_Characterization Physicochemical Analysis cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies Syn_PEG Synthesize ADC with PEG Linker DAR DAR Determination (HIC) Syn_PEG->DAR Syn_NonPEG Synthesize ADC with Non-PEG Linker Syn_NonPEG->DAR Agg Aggregation Analysis (SEC) DAR->Agg Plasma Plasma Stability (LC-MS) Agg->Plasma Cyto Cytotoxicity Assay Plasma->Cyto PK Pharmacokinetics Cyto->PK Efficacy Tumor Growth Inhibition PK->Efficacy Signaling_Pathway cluster_Delivery Drug Delivery Cascade cluster_Action Intracellular Action ADC_Circ ADC in Circulation (Linker Stability is Key) Binding Binds to Target Antigen on Cell ADC_Circ->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Release Payload Release (Linker Cleavage) Lysosome->Release Payload Active Payload (e.g., MMAE) Release->Payload Tubulin Binds to Tubulin Payload->Tubulin Disruption Microtubule Disruption Tubulin->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

References

A Researcher's Guide to Quantitative Analysis of PEGylation Sites: A Comparative Look at Modern Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is paramount for ensuring therapeutic efficacy and safety. The attachment of polyethylene (B3416737) glycol (PEG) to a protein can enhance its pharmacokinetic properties, but the location and extent of PEGylation must be rigorously controlled and quantified. This guide provides a comparative analysis of key analytical techniques for the quantitative assessment of PEGylation sites, with a focus on the use of heterobifunctional linkers like Amino-PEG36-CONH-PEG36-acid and established alternative methods.

This guide will delve into the methodologies of Mass Spectrometry (both LC-MS/MS and MALDI-TOF) and Size Exclusion Chromatography (SEC), offering a side-by-side comparison of their capabilities, supported by experimental data and detailed protocols.

Comparing the Arsenal: A Snapshot of Quantitative PEGylation Analysis Methods

The choice of analytical technique for quantitative PEGylation analysis depends on the specific information required, the nature of the PEGylated protein, and the available instrumentation. While this compound represents a specific tool for introducing PEG chains, the subsequent analysis of the resulting conjugate relies on a variety of powerful techniques. Below is a comparative overview of the most common methods.

FeatureThis compound Approach (Hypothetical)LC-MS/MS (Peptide Mapping)MALDI-TOF MSSize Exclusion Chromatography (SEC)
Primary Output Introduction of a defined PEG linker.Identification of specific PEGylation sites and their relative abundance.Determination of the degree of PEGylation (number of PEGs per protein) and molecular weight distribution.Separation and quantification of different PEGylated species (e.g., mono-, di-, tri-PEGylated).
Quantitative Capability Enables subsequent quantification by other methods.HighModerate to HighHigh
Site-Specific Information NoYesIndirectly, through peptide mappingNo
Resolution N/AHigh (at the peptide level)Moderate (for intact proteins)Low to Moderate
Sample Complexity Can be high depending on the protein's reactivity.HighModerateLow
Throughput N/ALow to ModerateHighHigh

In-Depth Analysis: A Closer Look at the Techniques

Quantitative Analysis using this compound and LC-MS/MS

The use of a defined linker such as this compound provides a precise way to introduce a PEG moiety. The subsequent quantitative analysis to determine the exact attachment sites and their relative abundance is typically achieved through a bottom-up proteomics approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • PEGylation: A therapeutic protein is reacted with this compound under controlled conditions (e.g., pH, temperature, molar ratio) to favor modification of specific amino acid residues (typically lysine (B10760008) or the N-terminus).

  • Purification: The PEGylated protein mixture is purified to remove unreacted PEG linker and protein using techniques like size exclusion or ion-exchange chromatography.

  • Proteolytic Digestion: The purified PEGylated protein is denatured, reduced, alkylated, and then digested with a specific protease (e.g., trypsin) to generate a complex mixture of peptides.

  • LC-MS/MS Analysis: The peptide mixture is separated by reverse-phase liquid chromatography and introduced into a high-resolution mass spectrometer.

    • MS1 Scan: The mass spectrometer scans for the masses of all eluting peptides. PEGylated peptides will have a characteristic mass shift corresponding to the mass of the PEG linker.

    • MS2 Scan (Tandem MS): The instrument isolates and fragments specific peptide ions (both modified and unmodified).

  • Data Analysis: The fragmentation spectra are analyzed to determine the amino acid sequence of the peptides. The presence of a mass shift on a specific amino acid residue confirms the site of PEGylation. The relative abundance of PEGylated versus unmodified peptides is quantified by comparing the peak areas from the MS1 scans.

PEGylation Site (Amino Acid Residue)Relative Abundance (%)
Lysine 3545.2
Lysine 7828.1
N-terminus15.7
Lysine 11211.0

This table illustrates hypothetical quantitative data for the distribution of PEGylation sites on a protein as determined by LC-MS/MS.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation pegylation Protein PEGylation with This compound purification Purification of PEGylated Protein pegylation->purification digestion Proteolytic Digestion (e.g., Trypsin) purification->digestion lc_separation LC Separation of Peptides digestion->lc_separation ms1_scan MS1 Scan (Peptide Mass Measurement) lc_separation->ms1_scan ms2_scan MS2 Scan (Peptide Fragmentation) ms1_scan->ms2_scan quantification Relative Quantification of Sites ms1_scan->quantification site_identification PEGylation Site Identification ms2_scan->site_identification

Caption: Workflow for quantitative PEGylation site analysis using LC-MS/MS.

Alternative Method 1: MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful technique for determining the overall degree of PEGylation by analyzing the intact protein.

  • Sample Preparation: The PEGylated protein sample is mixed with a suitable matrix solution (e.g., sinapinic acid) on a MALDI target plate.

  • MALDI-TOF Analysis: The sample is irradiated with a laser, causing desorption and ionization of the protein molecules. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum shows a distribution of peaks, with each peak corresponding to the protein with a different number of attached PEG molecules (e.g., native, mono-PEGylated, di-PEGylated). The relative intensity of these peaks can be used to estimate the abundance of each species.

SpeciesMolecular Weight (Da)Relative Intensity (%)
Unmodified Protein50,00015
Mono-PEGylated55,00060
Di-PEGylated60,00020
Tri-PEGylated65,0005

This table shows representative MALDI-TOF data for a 50 kDa protein PEGylated with a 5 kDa PEG, indicating the distribution of different PEGylated forms.

cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Interpretation sample_matrix Mix PEGylated Protein with MALDI Matrix spotting Spot onto MALDI Target Plate sample_matrix->spotting desorption Laser Desorption/ Ionization spotting->desorption tof_analysis Time-of-Flight Mass Analysis desorption->tof_analysis mass_spectrum Generate Mass Spectrum tof_analysis->mass_spectrum quantification Quantify Degree of PEGylation mass_spectrum->quantification

Caption: Workflow for determining the degree of PEGylation using MALDI-TOF MS.

Alternative Method 2: Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is a valuable tool for separating and quantifying different PEGylated species in a mixture.

  • System Setup: An HPLC system is equipped with an appropriate SEC column and a detector (e.g., UV-Vis). The mobile phase is typically a buffered saline solution.

  • Sample Injection: A known amount of the PEGylated protein mixture is injected into the SEC column.

  • Separation: Larger molecules (higher degree of PEGylation) elute earlier from the column, while smaller molecules (lower degree of PEGylation or unmodified protein) elute later.

  • Detection and Quantification: The eluting species are detected, and the area under each peak in the chromatogram is proportional to the amount of that species.

PeakElution Time (min)SpeciesRelative Peak Area (%)
18.2Di-PEGylated22.5
29.5Mono-PEGylated65.3
311.1Unmodified Protein12.2

This table presents typical SEC data for a PEGylated protein mixture, showing the separation and relative quantification of different species.

cluster_prep Sample Preparation cluster_analysis SEC-HPLC Analysis cluster_data Data Interpretation sample_prep Prepare PEGylated Protein Sample injection Inject Sample onto SEC Column sample_prep->injection separation Separation based on Hydrodynamic Radius injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify Relative Abundance of PEGylated Species chromatogram->quantification

Caption: Workflow for the separation and quantification of PEGylated species by SEC.

Conclusion

The quantitative analysis of PEGylation sites is a critical aspect of the development of therapeutic proteins. While the use of specific linkers like this compound offers precision in the PEGylation reaction, a combination of analytical techniques is often necessary for comprehensive characterization. LC-MS/MS provides the highest resolution for identifying and quantifying specific PEGylation sites. MALDI-TOF MS is a rapid and effective tool for determining the overall degree of PEGylation. Size Exclusion Chromatography is invaluable for separating and quantifying the different PEGylated forms of a protein. By understanding the strengths and limitations of each method, researchers can select the most appropriate analytical strategy to ensure the quality, consistency, and efficacy of their PEGylated biotherapeutics.

Safety Operating Guide

Proper Disposal of Amino-PEG36-CONH-PEG36-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining environmental integrity. This document provides a comprehensive, step-by-step guide for the proper disposal of Amino-PEG36-CONH-PEG36-acid, a bifunctional PEG linker commonly utilized by researchers, scientists, and drug development professionals in the synthesis of PROTACs and other bioconjugates. Adherence to these procedures is crucial for minimizing risks to both personnel and the ecosystem.

While specific safety data sheets (SDS) for novel or specialized research chemicals like this compound can be limited, the following guidelines are based on best practices for the disposal of polyethylene (B3416737) glycol (PEG) compounds and general laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and the manufacturer's safety data sheet for this compound, if available. In the absence of a specific SDS, the compound should be handled with the standard precautions for laboratory chemicals.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required to protect clothing.

Step-by-Step Disposal Protocol

Polyethylene glycol and its derivatives are generally not classified as hazardous waste; however, responsible disposal is essential to prevent environmental contamination.

  • Initial Assessment:

    • Contamination Check: Critically assess whether the this compound waste has been mixed with any hazardous substances. If contaminated with a hazardous chemical, the entire mixture must be treated as hazardous waste and disposed of following the specific regulatory guidelines for the hazardous component.

    • Quantity Evaluation: Determine the volume of the waste. Small research-generated quantities may have different disposal protocols compared to larger, bulk amounts.

  • Waste Collection and Storage:

    • Container: Collect the this compound waste in a clearly labeled, sealed, and chemically compatible container. The original container is often the most suitable choice.

    • Labeling: The container label must clearly state "this compound Waste" and include the date of accumulation.

    • Segregation: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's waste management guidelines.

  • Disposal Route:

    • Small, Non-Contaminated Quantities: For small amounts of uncontaminated this compound, consult your institution's environmental health and safety (EHS) office. It may be permissible to dispose of it as regular chemical waste, which will be collected by a licensed waste disposal contractor.

    • Large Quantities or Contaminated Waste: For larger volumes or any contaminated this compound, disposal through a licensed chemical waste disposal contractor is mandatory.[1] Arrange for collection through your institution's EHS department.

Crucially, do NOT dispose of this compound down the drain or in the regular trash. Laboratory chemical waste requires specialized handling and disposal to prevent environmental harm.[2]

Summary of Disposal Procedures

Procedure Stage Key Action Important Considerations
Initial Assessment Evaluate for contamination and quantity.Contaminated waste must be treated as hazardous.
PPE Wear gloves, eye protection, and a lab coat.Standard practice for handling all laboratory chemicals.
Waste Collection Use a labeled, sealed, and compatible container.The original container is often the best option.
Waste Segregation Do not mix with other waste streams.Prevents unintended chemical reactions.
Disposal Arrange for pickup by a licensed contractor.Never dispose of down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_decision Waste Classification cluster_disposal Disposal Path start Start: Have Amino-PEG32-CONH-PEG32-acid Waste ppe Don Appropriate PPE start->ppe assess Assess Waste: 1. Contamination? 2. Quantity? ppe->assess is_contaminated Is Waste Contaminated? assess->is_contaminated non_hazardous Collect in Labeled Container for Non-Hazardous Chemical Waste is_contaminated->non_hazardous No hazardous Collect in Labeled Container for Hazardous Chemical Waste is_contaminated->hazardous Yes contractor Arrange Pickup by Licensed Waste Disposal Contractor non_hazardous->contractor hazardous->contractor

Caption: Disposal workflow for Amino-PEG32-CONH-PEG32-acid.

References

Essential Safety and Operational Guide for Handling Amino-PEG36-CONH-PEG36-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Amino-PEG36-CONH-PEG36-acid. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.

Disclaimer: This document provides general safety guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and comprehensive information before handling any chemical.

I. Personal Protective Equipment (PPE)

The primary defense against accidental exposure is the consistent and correct use of appropriate PPE. The following equipment is mandatory when handling this compound, particularly in its powdered form.

  • Eye Protection: Safety glasses or goggles are required to protect against accidental splashes when handling solutions.[1]

  • Hand Protection: Chemical-resistant disposable gloves, such as nitrile gloves, must be worn.[1] Change gloves immediately if they become contaminated.

  • Protective Clothing: A lab coat or a protective gown should be worn over personal clothing to protect the skin from potential spills.[1]

  • Respiratory Protection: When handling the lyophilized powder, which can easily become airborne, work within a fume hood or a biosafety cabinet to prevent inhalation.[1]

II. Operational Plan: From Receipt to Use

A structured workflow is essential for the safe and effective use of this compound.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name and specifications on the label match your order.

2. Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and dark environment.[2]

  • Long-term storage of the lyophilized powder is recommended at -20°C.[3]

3. Preparation and Handling:

  • Designated Work Area: All handling of the compound should occur in a designated, clean, and organized laboratory space.[1]

  • Review Safety Data Sheet (SDS): Before use, thoroughly read the manufacturer's SDS for specific hazard information and handling protocols.[1]

  • Aseptic Technique: To prevent contamination and ensure the integrity of your experiments, always use sterile equipment such as pipettes, vials, and syringes.[1][2]

  • Reconstitution: When preparing solutions, use high-purity water or a recommended buffer. Handle the powdered form gently to minimize aerosolization.[2]

4. Documentation:

  • Maintain meticulous records of the compound's lot number, preparation date, concentration, and experimental use.

  • Clearly label all containers with the compound name, concentration, and preparation date.[1][2]

III. Disposal Plan

Proper disposal of chemical waste is critical to protect both laboratory personnel and the environment.

  • Waste Segregation: All materials contaminated with this compound, including used vials, pipette tips, and gloves, must be collected in designated hazardous waste containers.[1]

  • Institutional Protocols: Adhere strictly to your institution's environmental health and safety (EH&S) guidelines for chemical waste disposal.[1]

  • Prohibited Disposal: Never dispose of the compound or its solutions in regular trash or down the drain.[1][2] All waste should be handled by a licensed hazardous waste disposal service.

IV. Quantitative Data Summary

ParameterValueSource
Storage Temperature -20 °C[3]

V. Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_use Experimental Use cluster_disposal Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store at -20°C inspect->store sds Review SDS store->sds ppe Don PPE sds->ppe prepare Prepare in Fume Hood ppe->prepare document Document & Label prepare->document experiment Conduct Experiment document->experiment segregate Segregate Waste experiment->segregate dispose Dispose via EH&S segregate->dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.